tert-Butyl azepan-3-ylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(azepan-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-7-12-8-9/h9,12H,4-8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEPWAXJSWYEDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609582 | |
| Record name | tert-Butyl azepan-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
454451-26-4 | |
| Record name | tert-Butyl azepan-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TERT-BUTYL 3-AZEPANYLCARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of tert-Butyl azepan-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction: tert-Butyl azepan-3-ylcarbamate is a synthetic organic compound that holds significance as a building block in medicinal chemistry and drug discovery. Its structure, featuring a seven-membered azepane ring and a tert-butoxycarbonyl (Boc) protecting group, makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The azepane scaffold is a key feature in a number of approved drugs and biologically active compounds, highlighting the importance of its derivatives in pharmaceutical research.[1][2][3][4] The Boc protecting group offers the advantage of being stable under a variety of reaction conditions while being easily removable under mild acidic conditions, a crucial feature in multi-step organic synthesis.[5][6][7][8]
This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectral data, and safety information. It also outlines general experimental protocols for its synthesis and purification based on established methods for similar compounds, and discusses its potential applications in drug development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂O₂ | PubChem[9] |
| Molecular Weight | 214.30 g/mol | PubChem[9] |
| CAS Number | 454451-26-4 | PubChem[9] |
| IUPAC Name | tert-butyl N-(azepan-3-yl)carbamate | PubChem[9] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Not experimentally determined | |
| Boiling Point | Not experimentally determined | |
| Solubility | Predicted to be soluble in polar organic solvents like methanol, ethanol, and dichloromethane. | General knowledge |
| XLogP3 | 1.4 | PubChem[9] |
| Hydrogen Bond Donor Count | 2 | PubChem[9] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[9] |
| Rotatable Bond Count | 3 | PubChem[9] |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group and the protons on the azepane ring.
-
tert-Butyl Protons: A sharp singlet peak integrating to 9 protons is expected around δ 1.4 ppm.
-
Azepane Ring Protons: A series of complex multiplets would be observed in the region of δ 1.5-3.5 ppm, corresponding to the methylene and methine protons of the azepane ring. The proton attached to the nitrogen of the carbamate (NH) would likely appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.
-
tert-Butyl Carbons: Two signals are expected for the tert-butyl group: one for the quaternary carbon around δ 80 ppm and another for the three equivalent methyl carbons around δ 28 ppm.
-
Carbamate Carbonyl: A signal for the carbonyl carbon of the carbamate group is expected in the range of δ 155-157 ppm.
-
Azepane Ring Carbons: Several signals corresponding to the carbon atoms of the azepane ring would appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3350 | N-H stretch (carbamate) |
| 2850-2960 | C-H stretch (aliphatic) |
| ~1680-1700 | C=O stretch (carbamate) |
| ~1520 | N-H bend (carbamate) |
| ~1160 | C-O stretch (carbamate) |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 214.
-
Fragmentation: Common fragmentation pathways for Boc-protected amines include the loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da) to give prominent fragment ions.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not widely published, a general procedure can be adapted from the synthesis of other Boc-protected amines.
Synthesis of this compound
A common method for the introduction of a Boc protecting group is the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.
Materials:
-
3-Aminoazepane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
A suitable base (e.g., triethylamine, sodium bicarbonate)
-
A suitable solvent (e.g., dichloromethane, tetrahydrofuran, 1,4-dioxane)
Procedure:
-
Dissolve 3-aminoazepane in the chosen solvent.
-
Add the base to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography or recrystallization.
Purification
Purification of the crude product is typically achieved by flash column chromatography on silica gel.
Materials:
-
Crude this compound
-
Silica gel
-
A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane)
Procedure:
-
Prepare a slurry of silica gel in the initial eluent.
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent to yield the purified this compound.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on data for similar compounds, it may cause skin and eye irritation.[9] It is advisable to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Applications in Drug Development
The azepane ring is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active molecules and approved drugs.[1][2][3][4] The incorporation of the azepane moiety can influence a molecule's conformational flexibility and physicochemical properties, which can be advantageous for binding to biological targets.
This compound serves as a key intermediate for introducing the 3-aminoazepane functionality into a target molecule. The Boc-protected amine allows for selective reactions at other positions of a molecule before deprotection and subsequent functionalization of the azepane nitrogen or the 3-amino group. This strategy is widely employed in the synthesis of complex molecules in drug discovery programs.[5][6][7][8]
While specific signaling pathways directly modulated by this compound are not documented, its derivatives are of interest in the development of agents targeting various receptors and enzymes where the azepane structure can serve as a key binding element.
References
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Tert-butyl 3-azepanylcarbamate | C11H22N2O2 | CID 20745759 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl azepan-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl azepan-3-ylcarbamate, a valuable building block in medicinal chemistry and drug development. The document details a common and efficient synthetic pathway, outlines the necessary experimental protocols, and presents the expected characterization data in a clear and accessible format.
Introduction
This compound, also known as N-Boc-3-aminoazepane, is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The azepane ring system is a privileged scaffold in drug discovery, appearing in molecules targeting a range of biological pathways. The presence of a protected amine at the 3-position allows for further functionalization and elaboration of the molecular structure, making it a versatile synthon for the development of novel therapeutics. This guide will focus on a practical and widely applicable synthetic route starting from the readily available amino acid, D-lysine, leading to the enantiomerically pure (R)-tert-butyl azepan-3-ylcarbamate.
Synthetic Pathway
A prevalent and effective method for the synthesis of (R)-tert-butyl azepan-3-ylcarbamate involves a multi-step sequence commencing with D-lysine. This pathway leverages the inherent chirality of the starting material to produce an enantiomerically enriched product. The key transformations include the protection of the amino groups, cyclization to a lactam, reduction of the lactam to the corresponding cyclic amine, and finally, protection of the exocyclic amine with a tert-butyloxycarbonyl (Boc) group.
Caption: Synthetic pathway for this compound.
Experimental Protocols
This section provides detailed experimental procedures for the key steps in the synthesis of (R)-tert-butyl azepan-3-ylcarbamate.
Synthesis of N-Boc-3-amino-ε-caprolactam from Nα,Nε-di-Boc-D-lysine
Materials:
-
Nα,Nε-di-Boc-D-lysine
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve Nα,Nε-di-Boc-D-lysine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-amino-ε-caprolactam.
Reduction of N-Boc-3-amino-ε-caprolactam to 3-Aminoazepane
Materials:
-
N-Boc-3-amino-ε-caprolactam
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Tetrahydrofuran (THF), anhydrous
-
Aqueous sodium hydroxide solution
-
Diethyl ether
Procedure:
-
To a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of N-Boc-3-amino-ε-caprolactam (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and quench by the sequential addition of water, 15% aqueous sodium hydroxide solution, and water.
-
Filter the resulting precipitate and wash thoroughly with THF and diethyl ether.
-
Concentrate the combined filtrate under reduced pressure to yield crude 3-aminoazepane, which can be used in the next step without further purification.
Boc-Protection of 3-Aminoazepane
Materials:
-
3-Aminoazepane (from the previous step)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium bicarbonate
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude 3-aminoazepane in DCM or THF and add triethylamine (1.5 eq) or an aqueous solution of sodium bicarbonate.
-
To this solution, add a solution of Boc₂O (1.1 eq) in the same solvent.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.[1][2]
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).[2]
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.[1]
Caption: General experimental workflow.
Data Presentation
This section summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [3] |
| Molecular Weight | 214.31 g/mol | [3] |
| Appearance | White to off-white solid or oil | |
| Melting Point | Not widely reported, varies with purity | |
| Yield (from Lysine) | 40-60% (overall) |
Characterization Data
Detailed characterization is crucial to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural elucidation of the target compound. The following tables provide the expected chemical shifts for ¹H and ¹³C NMR in CDCl₃.[4][5]
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.8 - 5.2 | br s | 1H | NH (carbamate) |
| ~3.6 - 3.9 | m | 1H | CH-NHBoc |
| ~2.8 - 3.2 | m | 2H | CH₂-NH (azepane) |
| ~1.8 - 2.0 | m | 2H | Azepane ring CH₂ |
| ~1.5 - 1.8 | m | 6H | Azepane ring CH₂ |
| 1.44 | s | 9H | C(CH₃)₃ |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 156 | C=O (carbamate) |
| ~79 - 80 | C(CH₃)₃ |
| ~50 - 52 | CH-NHBoc |
| ~48 - 50 | CH₂-NH (azepane) |
| ~36 - 38 | Azepane ring CH₂ |
| ~28 - 30 | Azepane ring CH₂ |
| 28.4 | C(CH₃)₃ |
| ~25 - 27 | Azepane ring CH₂ |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, electrospray ionization (ESI) in positive ion mode is typically employed.
Expected ESI-MS Data
| m/z | Interpretation |
| 215.18 | [M+H]⁺ (Calculated for C₁₁H₂₃N₂O₂⁺: 215.1754) |
| 159.13 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |
| 115.12 | [M - Boc + H]⁺ (Loss of the Boc group) |
The fragmentation of N-Boc protected amines in mass spectrometry is well-documented and often involves the characteristic loss of isobutylene (56 Da) or the entire Boc group (100 Da).
Conclusion
This technical guide has provided a detailed overview of a reliable synthetic route to this compound, a crucial building block for drug discovery and development. The experimental protocols are based on established chemical transformations, and the provided characterization data serves as a benchmark for researchers synthesizing this compound. By following the methodologies outlined in this document, scientists can efficiently produce and verify the integrity of this compound for their research endeavors.
References
In-Depth Technical Guide: tert-Butyl Azepan-3-ylcarbamate (CAS 454451-26-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl azepan-3-ylcarbamate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a seven-membered azepane ring and a Boc-protected amine, offers a versatile scaffold for the synthesis of complex molecules with diverse pharmacological activities. The azepane moiety is a privileged scaffold found in numerous biologically active compounds and approved drugs, recognized for its ability to explore chemical space in three dimensions. This guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and applications of this compound, serving as a technical resource for researchers in the pharmaceutical sciences.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These computed properties provide essential information for handling, storage, and use in chemical synthesis.
| Property | Value |
| CAS Number | 454451-26-4 |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.30 g/mol |
| IUPAC Name | tert-butyl N-(azepan-3-yl)carbamate |
| Synonyms | 3-(Boc-amino)azepane, tert-Butyl (azepan-3-yl)carbamate |
| Appearance | White to off-white solid (typical) |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |
| XLogP3-AA | 1.4 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, often starting from readily available amino acids. Below is a representative synthetic protocol adapted from the synthesis of its enantiomerically pure form.
Synthesis of (±)-tert-Butyl Azepan-3-ylcarbamate
This synthesis involves the cyclization of a protected amino acid derivative followed by reduction and Boc protection.
Step 1: Synthesis of (±)-3-Aminolactam
A detailed protocol for the synthesis of the racemic 3-aminolactam precursor is required. This can often be achieved from a suitable starting material like DL-ornithine through cyclization.
Step 2: Reduction of the Lactam and Boc Protection
This step involves the reduction of the lactam to the corresponding cyclic amine, followed by the protection of the amino group with a Boc group.
Materials and Reagents:
-
(±)-3-Aminolactam
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Anhydrous tetrahydrofuran (THF)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Experimental Procedure:
-
Reduction of the Lactam: To a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C under an inert atmosphere, add a solution of (±)-3-aminolactam in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for the appropriate time, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water. Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure to obtain the crude (±)-azepan-3-amine.
-
Boc Protection: Dissolve the crude (±)-azepan-3-amine in dichloromethane. To this solution, add triethylamine, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate in dichloromethane at 0 °C.
-
Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC. Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Caption: Synthetic workflow for this compound.
Analytical Methods
Accurate characterization and purity assessment are crucial for the use of this compound in drug discovery. The following are standard analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the compound.
¹H NMR (400 MHz, CDCl₃):
-
δ (ppm): 1.45 (s, 9H, C(CH₃)₃), 1.50-2.00 (m, 6H, azepane-CH₂), 2.80-3.20 (m, 4H, azepane-CH₂N), 3.80-4.00 (m, 1H, CH-NHBoc), 5.00-5.20 (br s, 1H, NH-Boc).
¹³C NMR (100 MHz, CDCl₃):
-
δ (ppm): 28.5 (C(CH₃)₃), 29.0, 30.5, 36.0 (azepane-CH₂), 46.0, 48.0 (azepane-CH₂N), 52.0 (CH-NHBoc), 79.5 (C(CH₃)₃), 155.5 (C=O).
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a common method for determining the purity of this compound.
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).
-
Gradient Program: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of the initial mobile phase composition.
Caption: Analytical workflow for this compound.
Applications in Drug Discovery
The azepane scaffold is a key feature in a number of approved drugs and clinical candidates, highlighting its importance in medicinal chemistry. This compound serves as a crucial intermediate for introducing this valuable motif into drug candidates. The Boc-protected amine allows for selective functionalization at the azepane nitrogen, while the free amine can be deprotected and further elaborated.
Role as a Building Block for Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The azepane ring can serve as a scaffold to orient functional groups for optimal interaction with the ATP-binding site or allosteric pockets of kinases. The conformational flexibility of the seven-membered ring can be advantageous in achieving high affinity and selectivity. The use of this compound allows for the introduction of the 3-aminoazepane core, which can be further derivatized to explore structure-activity relationships (SAR).
Application in the Synthesis of GPCR Modulators
G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are major drug targets. The azepane moiety can be incorporated into ligands for various GPCRs. The 3D structure of the azepane ring can provide a framework for positioning substituents that interact with specific residues in the receptor binding pocket, leading to potent and selective agonists, antagonists, or allosteric modulators.
Caption: Logical relationships in drug discovery applications.
Conclusion
This compound is a strategically important building block for the synthesis of novel pharmaceutical agents. Its utility stems from the presence of the azepane scaffold, which imparts desirable three-dimensional structural features to drug candidates. This technical guide provides essential information for researchers working with this compound, from its fundamental properties and synthesis to its application in the development of new therapeutics. The detailed protocols and workflows are intended to facilitate its effective use in the drug discovery process.
tert-Butyl azepan-3-ylcarbamate molecular weight and formula
An In-depth Technical Guide to tert-Butyl azepan-3-ylcarbamate
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, a key building block in synthetic organic chemistry, particularly relevant to researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
The core molecular attributes of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2][3][4] |
| Molecular Weight | 214.30 g/mol | [1][2][3][4] |
| IUPAC Name | tert-butyl N-(azepan-3-yl)carbamate | [3] |
| CAS Number | 454451-26-4 | [3] |
Molecular Structure and Composition
The structure of this compound consists of three primary functional groups: a tert-butyl protecting group, a central azepane ring, and a carbamate linker. The logical relationship between these components is illustrated in the diagram below.
Experimental Protocols
Detailed experimental protocols are highly dependent on the specific application of this compound. For instance, its use as a reactant in a coupling reaction would necessitate a different protocol than its use as a standard for analytical method development. Researchers should consult specific synthetic procedures or analytical methods relevant to their research goals. General handling procedures should adhere to the Safety Data Sheet (SDS) for safe laboratory practice, including the use of personal protective equipment.
Signaling Pathways and Biological Activity
As a synthetic building block, this compound is not typically associated with direct biological activity or specific signaling pathways. Its primary role is as an intermediate in the synthesis of more complex, biologically active molecules. The final synthesized compound would be the subject of biological assays to determine its effects on cellular signaling. Therefore, no signaling pathway diagram is applicable to the intermediate compound itself.
References
An In-depth Guide to the Nomenclature of tert-Butyl azepan-3-ylcarbamate
This technical guide provides a comprehensive overview of the IUPAC name and synonyms for the compound commonly known as tert-Butyl azepan-3-ylcarbamate. This information is critical for researchers, scientists, and professionals in drug development for accurate identification and referencing in scientific literature and patents.
Chemical Nomenclature and Identification
The systematic naming of chemical compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC) to ensure a standardized and unambiguous system of identification. For this compound, the IUPAC name clarifies the precise arrangement of its constituent functional groups.
The IUPAC name for this compound is tert-butyl N-(azepan-3-yl)carbamate [1].
In addition to its formal IUPAC name, this compound is known by several synonyms in commercial and research contexts. These alternative names are frequently used for brevity or to highlight specific structural features, such as the common "Boc" protecting group abbreviation for the tert-butoxycarbonyl group.
Data Summary
The following table summarizes the IUPAC name and common synonyms for this compound, along with its CAS registry number for definitive identification.
| Name Type | Name |
| Common Name | This compound |
| IUPAC Name | tert-butyl N-(azepan-3-yl)carbamate[1] |
| Synonyms | tert-butyl 3-azepanylcarbamate[1] |
| 3-(Boc-amino)azepane[1] | |
| 3-(tert-Butoxycarbonylamino)hexahydroazepine[1] | |
| (R)-tert-Butyl azepan-3-ylcarbamate[2][3] | |
| (S)-tert-Butyl azepan-3-ylcarbamate[4] | |
| CAS Number | 454451-26-4[1] |
Nomenclature Relationship Diagram
The logical relationship between the common name, the systematic IUPAC name, and its various synonyms is illustrated in the diagram below. This visualization helps to clarify the connections between the different terms used to describe the same chemical entity.
References
Spectroscopic Data of tert-Butyl azepan-3-ylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for tert-butyl azepan-3-ylcarbamate. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted Nuclear Magnetic Resonance (NMR) data, anticipated Infrared (IR) absorption bands, and expected Mass Spectrometry (MS) fragmentation patterns. The information herein serves as a valuable resource for the identification and characterization of this compound in a research and development setting.
Chemical Structure and Properties
-
IUPAC Name: tert-butyl N-(azepan-3-yl)carbamate[1]
-
Molecular Formula: C₁₁H₂₂N₂O₂[1]
-
Molecular Weight: 214.30 g/mol [1]
-
Monoisotopic Mass: 214.168127949 Da[1]
-
CAS Number: 454451-26-4[1]
Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound. This data is based on computational predictions and an analysis of the characteristic spectral features of its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.80 | Broad m | 1H | CH-NHBoc |
| ~3.00 - 2.80 | m | 2H | CH₂-NH (ring) |
| ~2.70 - 2.50 | m | 2H | CH₂-NH (ring) |
| ~1.90 - 1.50 | m | 6H | Ring CH₂ |
| 1.45 | s | 9H | C(CH₃)₃ |
| (variable) | Broad s | 1H | NH (amine) |
| (variable) | Broad s | 1H | NH (carbamate) |
Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~156.0 | C=O (carbamate) |
| ~79.5 | C(CH₃)₃ |
| ~53.0 | CH-NHBoc |
| ~48.0 | CH₂-NH (ring) |
| ~46.0 | CH₂-NH (ring) |
| ~37.0 | Ring CH₂ |
| ~30.0 | Ring CH₂ |
| 28.4 | C(CH₃)₃ |
| ~27.0 | Ring CH₂ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its carbamate and secondary amine functional groups.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium | N-H stretch (amine & amide) |
| 2975 - 2850 | Strong | C-H stretch (aliphatic) |
| ~1685 | Strong | C=O stretch (carbamate) |
| ~1520 | Medium | N-H bend (amide II) |
| ~1250, ~1170 | Strong | C-O stretch (carbamate) |
Mass Spectrometry (MS)
Mass spectrometry of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.
Expected Mass Spectrometry Data
| m/z | Interpretation |
| 214.17 | [M]⁺, Molecular ion |
| 158.13 | [M - C₄H₈]⁺, Loss of isobutylene |
| 115.10 | [M - Boc]⁺, Loss of the tert-butoxycarbonyl group |
| 100.09 | [M - C₅H₉NO₂]⁺, Fragmentation of the azepane ring |
| 57.07 | [C₄H₉]⁺, tert-butyl cation |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to an NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans may range from 8 to 64.
-
¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. A proton-decoupled experiment is standard. Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
-
Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum, typically in the range of 4000-400 cm⁻¹. Co-adding 16 to 32 scans is common to improve the signal-to-noise ratio. The background spectrum is automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent. If precipitation occurs, the sample must be filtered.[2]
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common and suitable method for this type of molecule.
-
Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The mass analyzer should be set to scan a range that includes the expected molecular weight. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to observe fragment ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.
References
An In-depth Technical Guide to the Solubility of tert-Butyl Azepan-3-ylcarbamate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of tert-butyl azepan-3-ylcarbamate, a key building block in contemporary drug discovery and development. A thorough understanding of its solubility in various organic solvents is fundamental for optimizing reaction conditions, designing efficient purification strategies, and developing robust formulation protocols. This document consolidates available qualitative solubility data, presents a comprehensive experimental protocol for solubility determination, and illustrates the experimental workflow.
Core Concepts in Solubility
The solubility of this compound is governed by its molecular structure, which features a bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group and a polar azepane ring containing a secondary amine. This amphiphilic nature dictates its solubility profile, adhering to the principle of "like dissolves like." Solvents with the ability to effectively solvate both the nonpolar and polar regions of the molecule will exhibit a higher capacity for dissolution.
Qualitative and Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively published, qualitative solubility can be inferred from common laboratory procedures involving this compound, such as synthesis, extraction, and purification. The following table summarizes these observations.
| Solvent | Chemical Formula | Type | Qualitative Solubility | Inferred From |
| Dichloromethane | CH₂Cl₂ | Chlorinated | Soluble | Use in extraction and as a co-solvent for slurrying.[1] |
| Diethyl Ether | (C₂H₅)₂O | Ether | Soluble | Frequently used as an extraction solvent.[1] |
| Tetrahydrofuran | C₄H₈O | Ether | Soluble | Used as a reaction solvent for carbamates.[1] |
| Ethyl Acetate | C₄H₈O₂ | Ester | Likely Soluble | A common solvent for extraction and chromatography of similar carbamates. |
| Benzene | C₆H₆ | Aromatic | Soluble | Used as a solvent in the synthesis of related carbamates.[2] |
| Hexane | C₆H₁₄ | Aliphatic | Sparingly Soluble / Insoluble | Used as an anti-solvent for precipitation and washing of carbamate products.[1][2] |
| Water | H₂O | Protic | Sparingly Soluble | Carbamates are generally washed with water to remove inorganic impurities, indicating low solubility.[1][2] |
Experimental Protocol for Solubility Determination
The following protocol outlines a reliable method for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of reaching equilibrium saturation.
1. Materials and Equipment:
-
This compound
-
Selected organic solvents (analytical grade)
-
Small vials or test tubes with caps
-
Analytical balance
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath or shaker
-
Pipettes and syringes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Evaporating dish or pre-weighed vial
2. Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 2.0 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker or bath set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated. Gentle agitation will facilitate the dissolution process.
-
Sample Collection: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a syringe filter to prevent any solid particles from being transferred.
-
Solvent Evaporation: Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Gravimetric Analysis: Once the solvent has been completely removed, weigh the dish or vial containing the dried solute. The difference between this weight and the initial weight of the empty container is the mass of the dissolved this compound.
-
Calculation: Calculate the solubility using the following formula:
Solubility (g/L) = (Mass of dissolved solid (g)) / (Volume of solvent used (L))
3. Qualitative Assessment (Rapid Method): [3]
For a quicker, qualitative assessment:
-
Place a small, known amount of the compound (e.g., 5 mg) into a vial.
-
Add the solvent dropwise while agitating.
-
Observe the volume of solvent required to completely dissolve the solid. This provides a rough estimate of solubility (e.g., soluble, sparingly soluble, or insoluble).
Visualization of Experimental Workflow
The following diagram illustrates the logical steps for the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
References
An In-depth Technical Guide on the Stability and Storage of tert-Butyl azepan-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-Butyl azepan-3-ylcarbamate (CAS No: 454451-26-4). The stability of this compound is intrinsically linked to the lability of the tert-butoxycarbonyl (Boc) protecting group, which is sensitive to acidic conditions and high temperatures. Understanding these properties is critical for maintaining the integrity of the compound during storage, handling, and in various experimental settings.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂N₂O₂ | |
| Molecular Weight | 214.30 g/mol | |
| Appearance | White to off-white solid | |
| IUPAC Name | tert-butyl N-(azepan-3-yl)carbamate | [1] |
Stability Profile
The stability of this compound is primarily dictated by the tert-butoxycarbonyl (Boc) protecting group. The Boc group is well-known for its stability in basic and nucleophilic environments but is characteristically labile under acidic conditions.[2][3]
2.1. pH Stability
The carbamate linkage in this compound exhibits distinct stability profiles at different pH ranges.
| Condition | Stability | Degradation Pathway |
| Acidic pH | Unstable | The Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4] The cleavage proceeds through the formation of a stable tert-butyl cation, which subsequently fragments into isobutene and carbon dioxide, releasing the free amine.[2][5] |
| Neutral pH | Generally Stable | Under neutral pH conditions, the compound is expected to be stable for extended periods, assuming moderate temperatures. |
| Basic pH | Generally Stable | The Boc group is robust and stable towards most bases and nucleophiles, making it a suitable protecting group in reaction sequences involving basic conditions.[2][3][6] |
2.2. Thermal Stability
While generally stable at ambient temperatures, this compound can undergo thermal degradation.
| Condition | Stability | Degradation Pathway |
| Elevated Temperatures | Susceptible to Degradation | Thermal deprotection of N-Boc protected amines can occur at high temperatures, even in the absence of an acid catalyst.[7][8] This process also leads to the formation of the free amine, isobutylene, and carbon dioxide via the carbamic acid intermediate.[8] Studies on similar compounds show that significant thermal deprotection requires temperatures well above typical storage or handling conditions, often exceeding 150°C.[7][9] |
2.3. Photostability
2.4. Incompatible Materials
Contact with the following materials should be avoided:
-
Strong Acids: Causes rapid deprotection (cleavage of the Boc group).[4]
-
Strong Oxidizing Agents: May lead to degradation of the molecule.
Recommended Storage Conditions
To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended.
| Parameter | Recommended Condition | Rationale |
| Temperature | Long-term: 2-8°C Short-term: Room Temperature | Refrigeration minimizes the rate of potential slow degradation over time. Several suppliers recommend storage at 2-8°C. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Recommended to prevent potential reaction with atmospheric components like CO₂ and moisture over long-term storage. |
| Container | Tightly sealed, light-resistant container | Prevents exposure to moisture, air, and light. Amber glass vials with tight-fitting caps are suitable.[10] |
| Environment | Dry, cool location | Prevents hydrolysis and thermal degradation.[11] |
Experimental Protocols: Forced Degradation
Forced degradation studies are essential to understand the intrinsic stability of a compound. Below are generalized protocols for assessing the stability of this compound under various stress conditions.
4.1. Acid-Catalyzed Degradation (Boc Deprotection)
This protocol serves to confirm the lability of the Boc group to acid.
-
Reagents:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Dissolve a known quantity of this compound in DCM.
-
Slowly add TFA to the solution (a final concentration of 20-50% v/v is typical).[2]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) at regular intervals (e.g., 0, 15, 30, 60, 120 minutes) to observe the disappearance of the starting material and the appearance of the deprotected product (azepan-3-amine).
-
Caution: The reaction evolves isobutene and CO₂ gas; ensure adequate ventilation.[2]
-
4.2. Thermal Degradation
This protocol assesses the stability of the compound at elevated temperatures.
-
Procedure (Solid State):
-
Place a known amount of solid this compound into a vial.
-
Place the vial in a calibrated oven at a set temperature (e.g., 70°C).
-
At specified time points (e.g., 24, 48, 72 hours), remove a sample, allow it to cool to room temperature, and prepare a solution of known concentration.
-
Analyze the sample by a stability-indicating method (e.g., HPLC) to determine the remaining percentage of the parent compound.
-
Visualizations
5.1. Degradation Pathways
The primary degradation pathways for this compound involve the cleavage of the Boc group under acidic or thermal conditions.
Caption: Key degradation pathways for this compound.
5.2. Experimental Workflow for Stability Testing
A logical workflow is crucial for systematically evaluating compound stability.
Caption: General workflow for a forced degradation stability study.
References
- 1. Tert-butyl 3-azepanylcarbamate | C11H22N2O2 | CID 20745759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
tert-Butyl azepan-3-ylcarbamate safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of tert-Butyl azepan-3-ylcarbamate
For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for chemical reagents is paramount. This guide provides a detailed overview of the safety precautions, handling procedures, and emergency responses related to this compound.
Chemical Identification and Physical Properties
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | tert-butyl N-(azepan-3-yl)carbamate |
| CAS Number | 454451-26-4[1] |
| Molecular Formula | C11H22N2O2[1] |
| Molecular Weight | 214.30 g/mol [1] |
| Synonyms | 3-(Boc-amino)azepane, tert-Butyl N-(azepan-3-yl)carbamate |
Table 2: Computed Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 214.30 g/mol | PubChem[1] |
| XLogP3-AA | 1.4 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 214.168127949 Da | PubChem[1] |
| Monoisotopic Mass | 214.168127949 Da | PubChem[1] |
| Topological Polar Surface Area | 50.4 Ų | PubChem[1] |
| Heavy Atom Count | 15 | PubChem |
| Complexity | 211 | PubChem[1] |
Hazard Identification and Classification
This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed[1] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation[1] |
Pictogram:
-
Warning [1]
Experimental Protocols: Safe Handling and Storage
While specific experimental protocols will vary, the following general procedures should be followed to ensure the safe handling and storage of this compound.
Engineering Controls
-
Work in a well-ventilated area. The use of a chemical fume hood is recommended to minimize inhalation exposure.
-
Provide appropriate exhaust ventilation at places where dust may be formed.
Personal Protective Equipment (PPE)
Table 4: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. |
| Skin Protection | Handle with chemically resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use. Wear a lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use a type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2] |
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.[3]
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke when using this product.
-
Handle in accordance with good industrial hygiene and safety practices.[2]
Storage Conditions
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents.[4]
Emergency Procedures
First-Aid Measures
Table 5: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2] |
Fire-Fighting Measures
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Specific hazards arising from the chemical: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4]
-
Special protective equipment for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[5]
Accidental Release Measures
-
Personal precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[2]
-
Environmental precautions: Do not let the product enter drains.[2]
-
Methods for cleaning up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[2]
Logical Workflow for Chemical Risk Assessment and Handling
The following diagram illustrates a logical workflow for assessing the risks and determining the appropriate handling procedures for a chemical compound like this compound.
Caption: Risk Assessment and Handling Workflow.
This guide is intended to provide comprehensive safety and handling information for this compound for use by trained professionals. Always refer to the most current Safety Data Sheet (SDS) and institutional safety guidelines before use.
References
An In-Depth Technical Guide to the Chiral Resolution of tert-Butyl azepan-3-ylcarbamate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of established methodologies for the chiral resolution of racemic tert-butyl azepan-3-ylcarbamate, a crucial building block in the synthesis of various pharmaceutical compounds. The separation of its enantiomers is often a critical step in drug development, as individual enantiomers can exhibit distinct pharmacological and toxicological profiles. This document details three primary resolution strategies: diastereomeric salt formation, enzymatic kinetic resolution, and chiral chromatography.
Diastereomeric Salt Formation
Diastereomeric salt formation is a classical and industrially scalable method for resolving racemates of compounds containing a basic functional group, such as the secondary amine in the azepane ring of the target molecule. This technique involves reacting the racemic base with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.
Experimental Protocol
This protocol is adapted from established procedures for the resolution of analogous cyclic carbamates, such as tert-butyl piperidin-3-ylcarbamate. Optimization of solvent, temperature, and stoichiometry will be necessary for the specific substrate.
Materials:
-
Racemic this compound
-
(R)-(-)-Mandelic acid (or other chiral acids like (+)-tartaric acid, (-)-O,O'-dibenzoyl-L-tartaric acid)
-
Solvent (e.g., isopropanol, ethanol, ethyl acetate, or mixtures thereof)
-
Sodium hydroxide (e.g., 1 M aqueous solution)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Salt Formation: In a reaction vessel, dissolve racemic this compound (1.0 equivalent) in a suitable solvent (e.g., isopropanol) at an elevated temperature to ensure complete dissolution. In a separate vessel, dissolve the chiral resolving agent, such as (R)-(-)-mandelic acid (0.5-1.0 equivalents), in the same solvent, also with heating.
-
Crystallization: Slowly add the resolving agent solution to the solution of the racemic compound. Allow the mixture to cool gradually to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt. The formation of a crystalline precipitate should be observed.
-
Isolation of Diastereomeric Salt: Collect the crystalline solid by filtration and wash it with a small amount of the cold crystallization solvent.
-
Enantiomeric Enrichment (Optional): The optical purity of the obtained diastereomeric salt can be enhanced by recrystallization from a suitable solvent.
-
Liberation of the Free Base: Suspend the isolated diastereomeric salt in a biphasic mixture of water and an organic solvent (e.g., dichloromethane). Add an aqueous base, such as 1 M sodium hydroxide, to neutralize the chiral acid and liberate the free amine into the organic layer.
-
Extraction and Isolation: Separate the organic layer, and extract the aqueous layer with additional portions of the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
Analysis: Determine the enantiomeric excess (ee%) of the product using chiral HPLC or by derivatization with a chiral reagent followed by NMR or achiral HPLC analysis.
Quantitative Data (Hypothetical based on analogous compounds)
| Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee%) |
| (R)-(-)-Mandelic Acid | Isopropanol | 40-45 | >98 |
| L-(+)-Tartaric Acid | Ethanol | 35-40 | >95 |
| (-)-O,O'-Dibenzoyl-L-tartaric acid | Ethyl Acetate | 38-42 | >99 |
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) is a powerful and highly selective method for separating enantiomers. This technique utilizes an enzyme, typically a lipase or a protease, that preferentially catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For a substrate like this compound, which has a secondary amine, a common approach is the acylation of the amine with an acyl donor.
Experimental Protocol
This protocol is based on general procedures for the lipase-catalyzed resolution of cyclic amines. The choice of enzyme, acyl donor, and solvent is critical and requires screening for optimal results.
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Candida antarctica Lipase B, CAL-B)
-
Acyl donor (e.g., ethyl acetate, vinyl acetate)
-
Anhydrous organic solvent (e.g., hexane, toluene, methyl tert-butyl ether)
-
Molecular sieves (optional, to maintain anhydrous conditions)
Procedure:
-
Reaction Setup: To a flask containing the racemic this compound (1.0 equivalent) dissolved in an anhydrous organic solvent (e.g., hexane), add the immobilized lipase (e.g., CAL-B).
-
Acylation: Add the acyl donor (e.g., ethyl acetate, 1.0-5.0 equivalents). The reaction is typically carried out at a controlled temperature (e.g., 25-50 °C) with stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by chiral HPLC or TLC to determine the conversion and the enantiomeric excess of the remaining starting material and the acylated product. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted substrate and the product.
-
Work-up: Once the desired conversion is reached, remove the immobilized enzyme by filtration. Wash the enzyme with the reaction solvent.
-
Separation: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted enantiomer and the acylated product can be separated by column chromatography on silica gel.
-
Deprotection (Optional): The acylated enantiomer can be deprotected to yield the other enantiomer of the starting material if desired.
-
Analysis: Determine the enantiomeric excess of the unreacted starting material and the isolated product by chiral HPLC.
Quantitative Data (Hypothetical)
| Lipase | Acyl Donor | Solvent | Conversion (%) | ee% (Substrate) | ee% (Product) |
| CAL-B | Ethyl Acetate | Hexane | ~50 | >99 | >99 |
| Pseudomonas cepacia Lipase | Vinyl Acetate | Toluene | ~50 | >95 | >95 |
| Porcine Pancreatic Lipase | Ethyl Butyrate | MTBE | ~48 | >90 | >92 |
Chiral Chromatography
Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is a powerful analytical and preparative technique for the direct separation of enantiomers. This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). For preparative scale, SFC is often preferred due to its lower environmental impact and faster separation times.
Experimental Protocol (Chiral HPLC)
The development of a chiral HPLC method requires screening of different chiral stationary phases and mobile phases to achieve optimal separation.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., polysaccharide-based like Chiralpak® IA, IB, IC, or cyclodextrin-based)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile)
-
Additives (e.g., trifluoroacetic acid, diethylamine)
Procedure:
-
Column and Mobile Phase Screening: A screening process is essential to identify a suitable CSP and mobile phase system. A common starting point for carbamates is a polysaccharide-based column with a mobile phase consisting of a mixture of hexane and an alcohol (e.g., isopropanol or ethanol).
-
Method Optimization: Once a promising system is identified, optimize the mobile phase composition, flow rate, and column temperature to maximize the resolution between the enantiomeric peaks. The addition of small amounts of an acid or base (e.g., trifluoroacetic acid or diethylamine) can sometimes improve peak shape and resolution.
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase or a compatible solvent.
-
Injection and Separation: Inject the sample onto the chiral column and run the separation under the optimized conditions.
-
Detection and Quantification: Monitor the elution of the enantiomers using a UV detector. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.
-
Preparative Scale-up: For preparative separations, the optimized analytical method can be scaled up to a larger diameter column with a higher flow rate. Fractions corresponding to each enantiomer are collected, and the solvent is removed to yield the pure enantiomers.
Quantitative Data (Hypothetical)
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) |
| Chiralpak® IA | Hexane/Isopropanol (90:10) | 1.0 | > 2.0 |
| Chiralcel® OD-H | Hexane/Ethanol (85:15) | 0.8 | > 1.8 |
| Cyclobond™ I 2000 | Acetonitrile/Water (70:30) | 1.2 | > 1.5 |
Conclusion
The chiral resolution of this compound can be effectively achieved through several methodologies. Diastereomeric salt formation with chiral acids like mandelic or tartaric acid derivatives offers a robust and scalable approach suitable for industrial production. Enzymatic kinetic resolution using lipases provides a highly selective and environmentally benign alternative, yielding both enantiomers with high optical purity. Chiral chromatography, particularly SFC on a preparative scale, allows for the direct separation of enantiomers and is an excellent tool for both analytical and preparative purposes. The choice of the optimal method will depend on factors such as the desired scale of the separation, cost considerations, and the available equipment and expertise. For all methods, empirical optimization of the reaction or separation conditions is crucial to achieve high yields and enantiomeric purities.
The Role of tert-Butyl azepan-3-ylcarbamate Scaffolds in Neurodegenerative Disease Research: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl azepan-3-ylcarbamate is a heterocyclic organic compound that primarily serves as a crucial building block in the synthesis of more complex molecules. While there is a notable absence of data regarding the intrinsic biological activity of this compound itself, its structural framework is of significant interest in medicinal chemistry. This scaffold is incorporated into various derivatives designed to interact with specific biological targets. This technical guide will focus on the biological activities of a key derivative, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate , hereafter referred to as Compound M4 . This compound exemplifies the therapeutic potential of molecules derived from the azepane carbamate core, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.
Compound M4 has been investigated as a multi-target agent, designed to address the complex pathology of Alzheimer's disease by simultaneously inhibiting two key enzymes: β-secretase (BACE1) and acetylcholinesterase (AChE).[1][2] This dual-inhibition strategy aims to both reduce the production of amyloid-beta (Aβ) peptides, which are central to the formation of amyloid plaques, and to enhance cholinergic neurotransmission, which is impaired in Alzheimer's patients.[1][2]
Quantitative Biological Activity Data
The biological efficacy of Compound M4 has been quantified through various in vitro assays. The following tables summarize the key quantitative data from these studies, providing a clear comparison of its inhibitory activities.
| Target Enzyme | Parameter | Value | Reference |
| β-secretase 1 (BACE1) | IC50 | 15.4 nM | [1] |
| Acetylcholinesterase (AChE) | Ki | 0.17 µM | [1] |
Table 1: In Vitro Enzymatic Inhibition by Compound M4.
| Cell Type | Condition | Compound M4 Concentration | Cell Viability | Reference |
| Astrocytes | Control | 100 µM | ~100% | [1] |
| Astrocytes | Aβ1-42 treated | - | Decreased | [1] |
| Astrocytes | Aβ1-42 treated + Compound M4 | Not specified | Moderately Protected | [1] |
Table 2: Cytotoxicity and Protective Effects of Compound M4.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections provide summaries of the key experimental protocols used in the evaluation of Compound M4.
Synthesis of Compound M4
The synthesis of tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate (M4) is achieved through a condensation reaction.[1] The process involves the activation of the carboxylic acid of 5-((tert-butoxycarbonyl)amino)-2-hydroxybenzoic acid with a dehydrating agent, followed by reaction with N-(3-Aminopropyl)-2-pipecoline.[1]
Materials:
-
5-((tert-butoxycarbonyl)amino)-2-hydroxybenzoic acid
-
N-(3-Aminopropyl)-2-pipecoline
-
1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDCI)
-
N-hydroxybenzotriazole (HoBt)
-
Ethyl acetate
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5-((tert-butoxycarbonyl)amino)-2-hydroxybenzoic acid in a suitable solvent.
-
Add EDCI and HoBt to activate the carboxylic acid.
-
Add N-(3-Aminopropyl)-2-pipecoline to the reaction mixture.
-
Stir the reaction at room temperature.
-
After the reaction is complete, remove the solvent under vacuum.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate and methanol.
-
The final product, Compound M4, is obtained as a pale-yellow powder.[1]
β-Secretase (BACE1) Inhibition Assay
The inhibitory activity of Compound M4 against BACE1 was determined using a fluorescence resonance energy transfer (FRET) assay.[3] This assay measures the cleavage of a specific peptide substrate that is conjugated to a fluorophore and a quencher.
Materials:
-
Recombinant human BACE1 enzyme
-
FRET peptide substrate (e.g., linked to EDANS and DABCYL)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Test compound (Compound M4)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of Compound M4.
-
In a 96-well plate, add the BACE1 enzyme, assay buffer, and the test compound dilutions.
-
Initiate the reaction by adding the FRET substrate.
-
Incubate the plate at the optimal temperature for a specified time.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 335-345 nm excitation and 485-510 nm emission).[3][4]
-
Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.
Acetylcholinesterase (AChE) Inhibition Assay
The Ellman's method is a widely used colorimetric assay to measure AChE activity and inhibition.[5] It is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[5]
Materials:
-
Acetylcholinesterase (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI), the substrate
-
DTNB (Ellman's Reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (Compound M4)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare serial dilutions of Compound M4.
-
In a 96-well plate, add the AChE enzyme, phosphate buffer, DTNB, and the test compound dilutions.
-
Pre-incubate the mixture for a defined period.
-
Initiate the reaction by adding the substrate, ATCI.
-
Measure the absorbance at 412 nm at multiple time points to determine the reaction rate.
-
Calculate the percentage of inhibition and determine the Ki value.
Astrocyte Cell Viability and Protection Assay
The protective effect of Compound M4 on astrocytes against Aβ1-42-induced toxicity was assessed using a cell viability assay, such as the MTT assay.[6]
Materials:
-
Astrocyte cell line
-
Cell culture medium and supplements
-
Aβ1-42 peptide, pre-aggregated
-
Compound M4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Plate astrocytes in a 96-well plate and allow them to adhere.
-
Treat the cells with Aβ1-42 oligomers to induce toxicity.
-
In parallel, treat cells with Aβ1-42 and different concentrations of Compound M4.
-
Include control groups (untreated cells and cells treated with Compound M4 alone).
-
After the incubation period (e.g., 24 hours), add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with the solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate cell viability as a percentage relative to the untreated control.
In Vivo Scopolamine-Induced Amnesia Model
To evaluate the in vivo efficacy of Compound M4, a scopolamine-induced amnesia model in rats was used.[7][8] Scopolamine is a muscarinic receptor antagonist that impairs learning and memory.[7]
Materials:
-
Laboratory rats
-
Scopolamine hydrobromide
-
Compound M4
-
Vehicle solution
-
Behavioral testing apparatus (e.g., Morris water maze, T-maze)
Procedure:
-
Acclimate the animals to the housing and testing conditions.
-
Administer Compound M4 or a vehicle to the respective groups of rats for a predetermined period.
-
Induce amnesia by administering scopolamine (e.g., intraperitoneal injection) a short time before the behavioral tests.
-
Conduct behavioral tests to assess learning and memory (e.g., escape latency in the Morris water maze).
-
Record and analyze the behavioral data to determine if Compound M4 can ameliorate the scopolamine-induced cognitive deficits.
Visualizations: Pathways and Workflows
To further elucidate the context of Compound M4's development and evaluation, the following diagrams, created using the DOT language, illustrate key processes.
Caption: Synthetic workflow for Compound M4.
Caption: Dual-inhibitory mechanism of Compound M4.
Caption: Experimental workflow for Compound M4 evaluation.
Conclusion
While this compound itself is a synthetic intermediate without characterized biological activity, its incorporation into more elaborate molecular structures has yielded compounds with significant therapeutic potential. The derivative, Compound M4, serves as a compelling case study, demonstrating that the azepane carbamate scaffold can be effectively utilized in the design of multi-target agents for complex diseases like Alzheimer's. Its ability to inhibit both β-secretase and acetylcholinesterase, coupled with its protective effects on astrocytes in vitro, underscores the promise of this chemical class.[1][2] However, the translation of these in vitro effects to in vivo efficacy remains a challenge, as highlighted by the results from the scopolamine model, which suggest that bioavailability may be a critical factor to address in future drug development efforts.[1] Further research into derivatives of this compound is warranted to explore their potential in addressing a range of biological targets and therapeutic areas.
References
- 1. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model [mdpi.com]
- 2. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abcam.co.jp [abcam.co.jp]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Astrocytes Protect Neurons from Aβ1-42 Peptide-Induced Neurotoxicity Increasing TFAM and PGC-1 and Decreasing PPAR-γ and SIRT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. eurekaselect.com [eurekaselect.com]
Methodological & Application
Application Notes and Protocols: Use of tert-Butyl azepan-3-ylcarbamate in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tert-butyl azepan-3-ylcarbamate is a valuable bifunctional building block in organic synthesis, particularly in the construction of complex nitrogen-containing heterocycles for medicinal chemistry. The azepane scaffold is a key structural motif in various biologically active compounds, and the presence of a Boc-protected amine at the 3-position allows for selective functionalization of the ring nitrogen. This document provides detailed protocols for the synthesis of this compound and a representative application involving the acylation of the azepane nitrogen.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound via Boc-protection of 3-aminoazepane. The reaction selectively protects the primary exocyclic amine over the secondary cyclic amine under controlled conditions.
Reaction Scheme:
Caption: Boc-protection of 3-aminoazepane.
Quantitative Data:
| Reagent/Product | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 3-Aminoazepane | 114.19 | 10.0 | 1.14 g | 1.0 |
| Di-tert-butyl dicarbonate | 218.25 | 10.5 | 2.29 g | 1.05 |
| Triethylamine (Et₃N) | 101.19 | 12.0 | 1.67 mL | 1.2 |
| Dichloromethane (DCM) | - | - | 50 mL | - |
| This compound | 214.30 | ~8.5 | ~1.82 g (85%) | - |
Experimental Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminoazepane (1.14 g, 10.0 mmol).
-
Dissolve the starting material in dichloromethane (50 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add triethylamine (1.67 mL, 12.0 mmol) to the stirred solution.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (2.29 g, 10.5 mmol) in a minimal amount of DCM. Add this solution dropwise to the reaction flask over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a white solid.
Protocol 2: Acylation of this compound
This protocol demonstrates a typical application of the title compound: the acylation of the secondary amine within the azepane ring using benzoyl chloride. This reaction forms a stable amide bond and is a common step in the synthesis of more complex molecules.
Reaction Scheme:
Caption: N-Acylation with benzoyl chloride.
Quantitative Data:
| Reagent/Product | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| This compound | 214.30 | 5.0 | 1.07 g | 1.0 |
| Benzoyl Chloride | 140.57 | 5.5 | 0.64 mL | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 7.5 | 1.31 mL | 1.5 |
| Dichloromethane (DCM) | - | - | 40 mL | - |
| tert-Butyl (1-benzoylazepan-3-yl)carbamate | 318.42 | ~4.6 | ~1.46 g (92%) | - |
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.07 g, 5.0 mmol) in anhydrous dichloromethane (40 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.31 mL, 7.5 mmol) to the solution.
-
Add benzoyl chloride (0.64 mL, 5.5 mmol) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: Dilute the reaction mixture with 30 mL of DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography if necessary to yield the pure acylated product.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow from starting materials to the final functionalized product.
Caption: Overall synthetic workflow.
Application Notes: Tert-Butyl Azepan-3-ylcarbamate as a Versatile Building Block for Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azepane scaffold is a seven-membered saturated heterocycle recognized as a privileged structure in medicinal chemistry. Its inherent conformational flexibility allows for the exploration of a broader chemical space compared to smaller five- and six-membered rings, potentially leading to improved binding affinity, selectivity, and pharmacokinetic properties of drug candidates. tert-Butyl azepan-3-ylcarbamate, with its protected amine functionality, serves as a key building block for introducing the 3-aminoazepane motif into complex molecules. This document provides detailed application notes and protocols for its use in the synthesis of novel kinase inhibitors, particularly focusing on Janus kinase (JAK) inhibitors.
Rationale for Use in JAK Inhibitor Design
The Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines and growth factors involved in immunity and inflammation.[1][2] Dysregulation of this pathway is implicated in a variety of autoimmune disorders and cancers.[1]
Tofacitinib, a potent JAK inhibitor approved for the treatment of rheumatoid arthritis, features a (3R,4R)-3-amino-4-methylpiperidine core.[3] A common strategy in medicinal chemistry is to explore the structure-activity relationship (SAR) by modifying the core scaffold of a known active compound. Replacing the piperidine ring of Tofacitinib with an azepane ring, using this compound as the building block, represents a logical step to probe the binding pocket of the JAK enzymes and potentially develop new inhibitors with a differentiated profile. The larger, more flexible azepane ring may enable new interactions within the ATP-binding site, potentially altering potency or selectivity across the JAK family.[4]
Application: Synthesis of an Azepane-Analog of Tofacitinib
A representative application of this compound is in the synthesis of a novel azepane-containing pyrrolo[2,3-d]pyrimidine, an analog of the JAK inhibitor Tofacitinib. The key synthetic step involves the N-arylation of the azepane's secondary amine with the heterocyclic core.
Experimental Workflow
The overall synthetic strategy involves a Buchwald-Hartwig cross-coupling reaction, followed by deprotection and subsequent functionalization of the primary amine and the azepane nitrogen.
Caption: Synthetic workflow for the azepane-analog of Tofacitinib.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl (1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)azepan-3-yl)carbamate (N-Arylation)
This protocol describes the palladium-catalyzed Buchwald-Hartwig amination, a crucial C-N bond-forming reaction in modern medicinal chemistry.[5]
Materials:
-
This compound (1.0 eq)
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)
-
Xantphos (0.1 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.5 eq)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To an oven-dried flask, add this compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired coupled product.
| Reactant | M.W. | Equivalents | Representative Mass |
| This compound | 214.30 | 1.0 | 214 mg |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 153.56 | 1.1 | 169 mg |
| Pd₂(dba)₃ | 915.72 | 0.05 | 46 mg |
| Xantphos | 578.68 | 0.1 | 58 mg |
| Cs₂CO₃ | 325.82 | 2.5 | 815 mg |
| 1,4-Dioxane | - | - | 5 mL |
| Product Yield (Representative) | 75-85% |
Table 1: Reagents and representative quantities for the Buchwald-Hartwig coupling reaction.
Biological Activity and Signaling Pathway
The synthesized azepane-Tofacitinib analog is hypothesized to function as a JAK inhibitor. Its biological activity would be assessed using in vitro kinase assays to determine the half-maximal inhibitory concentration (IC₅₀) against each JAK family member.
JAK-STAT Signaling Pathway
JAK inhibitors act by competing with ATP for the binding site on the kinase domain of JAKs. This prevents the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins, which in turn blocks their dimerization and translocation to the nucleus, ultimately inhibiting the transcription of pro-inflammatory genes.
References
- 1. mdpi.com [mdpi.com]
- 2. Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.unl.pt [research.unl.pt]
- 4. A potent seven-membered cyclic BTK (Bruton's tyrosine Kinase) chiral inhibitor conceived by structure-based drug design to lock its bioactive conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of tert-Butyl azepan-3-ylcarbamate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tert-butyl azepan-3-ylcarbamate and its derivatives are valuable building blocks in medicinal chemistry and drug discovery. The azepane scaffold is a privileged seven-membered heterocyclic motif found in numerous biologically active compounds. The presence of a protected amine at the 3-position allows for further functionalization, making it a versatile intermediate for the synthesis of complex molecules with potential therapeutic applications. These application notes provide an overview of common synthetic routes to access this compound and its N-substituted derivatives, complete with detailed experimental protocols and comparative data.
Synthetic Routes Overview
Several synthetic strategies can be employed to prepare this compound and its derivatives. The choice of route often depends on the availability of starting materials, desired stereochemistry, and the scale of the synthesis. The most common approaches include:
-
Direct Boc-Protection of 3-Aminoazepane: This is the most straightforward method when 3-aminoazepane is commercially available. The primary amino group is selectively protected using di-tert-butyl dicarbonate (Boc₂O).
-
Synthesis from Amino Acid Precursors: Chiral derivatives can be synthesized from natural amino acids like L-lysine and D-ornithine. This multi-step process involves cyclization to a lactam followed by reduction.[1]
-
Reductive Amination for N-Substitution: N-substituted derivatives of this compound can be prepared via reductive amination of the parent compound with various aldehydes and ketones.[2][3]
-
N-Alkylation: The secondary amine of the azepane ring can be alkylated using alkyl halides or other electrophiles after the primary amine is protected.[4]
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| A: Boc-Protection | 3-Aminoazepane | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., Et₃N, NaOH) | >90% | High yield, simple procedure, fast reaction.[5] | Starting material may be expensive. |
| B: From L-Lysine | L-Lysine methyl ester | Boc₂O, Reducing agent (e.g., Pt/C, H₂) | ~50-60% over several steps | Access to enantiomerically pure products.[1] | Multi-step synthesis, lower overall yield. |
| C: Reductive Amination | This compound | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) | 70-90% | High functional group tolerance, direct N-functionalization.[3] | Requires the pre-synthesized carbamate. |
| D: N-Alkylation | This compound | Alkyl halide, Base (e.g., K₂CO₃, DIPEA) | 60-85% | Good for simple alkyl substitutions. | Potential for over-alkylation, may require harsher conditions.[4] |
Experimental Protocols
Route A: Direct Boc-Protection of 3-Aminoazepane
This protocol describes the synthesis of this compound from 3-aminoazepane.
Materials:
-
3-Aminoazepane dihydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Water
-
Brine
Procedure:
-
Dissolve 3-aminoazepane dihydrochloride (1.0 eq) in water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium hydroxide (2.2 eq) in water, maintaining the temperature below 10 °C.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound as a solid.
Route B: Synthesis of (R)-tert-Butyl azepan-3-ylcarbamate from D-Lysine
This chemoenzymatic approach provides access to enantiopure derivatives.[1]
Key Steps:
-
Lactam Formation: D-lysine is cyclized to form the corresponding lactam. This is often performed on a significant scale (e.g., up to 150 mmol per batch).[1]
-
Boc-Protection: The exocyclic amino group of the lactam is protected with a Boc group.
-
Reduction: The protected lactam is reduced to the corresponding enantiopure 3-(Boc-amino)azepane.[1] A common method involves conversion to an imido ester followed by hydrogenation over a platinum catalyst (5% Pt/C) under mild conditions (5 bar H₂, room temperature).[1]
Route C: N-Substituted Derivatives via Reductive Amination
This protocol details the synthesis of N-benzyl-tert-butyl azepan-3-ylcarbamate.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Acetic acid (optional)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in dichloromethane. A small amount of acetic acid can be added to catalyze imine formation.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to obtain the N-benzylated derivative.
Visualizations
Caption: Direct Boc-protection of 3-aminoazepane.
Caption: Multi-step synthesis from an amino acid precursor.
Caption: General workflow for N-substitution via reductive amination.
References
Application Notes and Protocols for the Use of tert-Butyl Azepan-3-ylcarbamate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of tert-butyl azepan-3-ylcarbamate as a key building block in the synthesis of pharmaceutical intermediates. The focus is on the derivatization of the azepane ring, a privileged scaffold in medicinal chemistry, through common and efficient synthetic methodologies.
Introduction
This compound is a valuable bifunctional molecule containing a secondary amine within a seven-membered azepane ring and a Boc-protected primary amine. This structure makes it an ideal starting material for the synthesis of a variety of substituted azepane derivatives, which are core components of numerous biologically active compounds. The Boc protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, allowing for selective manipulation of the molecule. The secondary amine of the azepane ring provides a reactive handle for introducing diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Azepane-containing compounds have shown promise in various therapeutic areas, including as kinase inhibitors and central nervous system agents.
Application: Synthesis of a Key Intermediate for mTOR Kinase Inhibitors
A significant application of this compound is in the synthesis of intermediates for potent and selective kinase inhibitors, such as those targeting the mammalian target of rapamycin (mTOR). The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer. The synthesis of substituted azepane scaffolds is a key step in the development of next-generation mTOR inhibitors.
The following protocol details the synthesis of a representative N-substituted azepane intermediate via reductive amination, a widely used and efficient method for forming C-N bonds.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl (1-(4-methoxybenzyl)azepan-3-yl)carbamate
This protocol describes the N-alkylation of this compound with 4-methoxybenzaldehyde via reductive amination using sodium triacetoxyborohydride.
Materials:
-
This compound
-
4-Methoxybenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon source
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Add 4-methoxybenzaldehyde (1.1 eq) to the solution via syringe.
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
-
In a separate container, weigh sodium triacetoxyborohydride (1.5 eq) and add it portion-wise to the reaction mixture over 15-20 minutes. Control the addition rate to prevent a significant increase in temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl (1-(4-methoxybenzyl)azepan-3-yl)carbamate.
Data Presentation
| Parameter | Value |
| Starting Material | This compound |
| Reagent | 4-Methoxybenzaldehyde |
| Reducing Agent | Sodium triacetoxyborohydride |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 18 hours |
| Temperature | Room Temperature |
| Yield (isolated) | 85-95% |
| Purity (by HPLC) | >98% |
Visualizations
Caption: Experimental workflow for the synthesis of an N-substituted azepane intermediate.
Caption: Simplified mTOR signaling pathway and the inhibitory action of an azepane-based drug.
Application Notes and Protocols: Deprotection of the Boc Group from tert-Butyl azepan-3-ylcarbamate
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry and the development of pharmaceutical intermediates.[1] Its popularity stems from its stability under a wide range of nucleophilic and basic conditions and its facile removal under acidic conditions.[2][3]
Azepan-3-amine is a valuable synthetic intermediate, with its seven-membered ring structure being a key motif in various bioactive molecules and pharmaceutical drugs.[4][5][6] For instance, (R)-Azepan-3-amine is a critical intermediate in the synthesis of the antibiotic Besifloxacin.[4] The efficient deprotection of its Boc-protected precursor, tert-butyl azepan-3-ylcarbamate, is a crucial step in synthetic routes utilizing this building block.
These application notes provide detailed protocols for the acidic cleavage of the Boc group from this compound, summarize common deprotection conditions, and outline potential challenges and considerations.
General Reaction Scheme
The deprotection is an acid-catalyzed elimination reaction. The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid.[7] This leads to the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid rapidly decarboxylates to yield the protonated amine, carbon dioxide, and isobutylene (from the tert-butyl cation).[7][8]
Caption: General scheme for the acid-catalyzed deprotection of this compound.
Deprotection Methodologies: Data Summary
Various acidic conditions can be employed for Boc deprotection. The choice of reagent and solvent often depends on the presence of other acid-labile functional groups and the desired salt form of the final product. Strong acids like trifluoroacetic acid (TFA) ensure rapid and complete removal, while milder conditions like HCl in dioxane can offer greater selectivity.[9]
Table 1: Comparison of Common Boc Deprotection Methods
| Method ID | Reagents | Solvent | Typical Time | Temperature (°C) | Outcome & Remarks |
| A-1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1 - 3 hours | 0 to RT | High Yield (>95%) . Forms the trifluoroacetate salt. TFA is volatile and corrosive.[8][9] |
| A-2 | Hydrogen Chloride (HCl) | 1,4-Dioxane or Ethyl Acetate | 0.5 - 2 hours | RT | High Yield (>95%) . Forms the hydrochloride salt, which is often desirable.[9][10] |
| A-3 | Aqueous Phosphoric Acid (85%) | Tetrahydrofuran (THF) | 12 - 24 hours | RT - 50°C | Good to Excellent Yield . Milder, environmentally benign option.[2][11] Tolerates other acid-sensitive groups.[11][12] |
| A-4 | Oxalyl Chloride / Methanol | Methanol (MeOH) | 1 - 4 hours | RT | Good to Excellent Yield . A mild alternative for substrates with acid-labile groups.[13][14] |
Yields are typical and may vary based on reaction scale and work-up procedure.
Experimental Protocols
The following are detailed protocols for the most common deprotection methods.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is robust and widely used for complete Boc removal.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether, cold
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM (approx. 10 mL per gram of substrate).[9]
-
Stir the solution and cool it to 0 °C using an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution dropwise. Gas evolution (CO₂) may be observed.[7]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 1-3 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed.[9]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.[9]
-
To the resulting residue, add cold diethyl ether to precipitate the azepan-3-amine trifluoroacetate salt.[15]
-
Collect the solid precipitate by filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum.
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
This protocol is ideal when the hydrochloride salt of the amine is the desired product.
Materials:
-
This compound
-
4M solution of HCl in 1,4-Dioxane
-
1,4-Dioxane, anhydrous (optional, for dilution)
-
Diethyl ether, cold
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane or another suitable solvent like ethyl acetate in a round-bottom flask.[10]
-
To the stirred solution, add the 4M HCl in 1,4-Dioxane solution (5-10 equivalents). A precipitate may form immediately.[9]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.
-
Upon completion, if the product has precipitated, it can be collected directly by filtration. If not, add cold diethyl ether to induce precipitation of the hydrochloride salt.[3]
-
Filter the solid, wash thoroughly with cold diethyl ether to remove any non-polar impurities, and dry under vacuum to yield azepan-3-amine hydrochloride.
Experimental Workflow Diagram
Caption: General experimental workflow for the Boc deprotection of this compound.
Safety and Handling Considerations
-
Strong Acids: Trifluoroacetic acid (TFA) and concentrated solutions of HCl are highly corrosive and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Byproducts: The deprotection reaction generates a tert-butyl cation, which is a reactive electrophile.[16] In substrates with electron-rich aromatic rings or other nucleophilic sites, this cation can lead to undesired t-butylation side products.[2][16] While less of a concern for this compound, this should be a consideration for more complex molecules.
-
Gas Evolution: The reaction produces carbon dioxide gas. Ensure the reaction vessel is not a closed system to prevent pressure buildup.[8]
Conclusion
The deprotection of this compound is a straightforward and high-yielding transformation that is critical for accessing the versatile azepan-3-amine building block. Standard protocols using TFA in DCM or HCl in dioxane are reliable and efficient. The choice between methods will primarily be dictated by the required counter-ion for the final product and the acid sensitivity of other functional groups within the molecule. By following the detailed protocols and safety guidelines presented, researchers can successfully perform this key synthetic step.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. innospk.com [innospk.com]
- 5. benchchem.com [benchchem.com]
- 6. Azepane - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. rsc.org [rsc.org]
- 16. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for Coupling Reactions of tert-Butyl azepan-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for various coupling reactions involving tert-butyl azepan-3-ylcarbamate, a valuable building block in medicinal chemistry. The protocols outlined below cover common transformations such as amide bond formation, Buchwald-Hartwig amination, reductive amination, and urea synthesis, providing a foundation for the synthesis of diverse compound libraries for drug discovery and development.
Amide Coupling with Carboxylic Acids
Amide bond formation is a cornerstone of medicinal chemistry, enabling the linkage of molecular fragments. The following protocol describes a standard procedure for the coupling of this compound with a carboxylic acid using common coupling reagents.
Experimental Protocol: Amide Coupling
A solution of the desired carboxylic acid (1.0 eq.), this compound (1.1 eq.), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.5 eq.), and hydroxybenzotriazole (HOBt) (1.5 eq.) in N,N-dimethylformamide (DMF) is stirred at 0 °C. Diisopropylethylamine (DIPEA) (1.5 eq.) is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 3 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
Data Presentation: Amide Coupling Reaction Conditions
| Parameter | Recommended Conditions | Notes |
| Carboxylic Acid | 1.0 equivalent | The limiting reagent. |
| This compound | 1.1 equivalents | A slight excess ensures complete consumption of the carboxylic acid. |
| Coupling Reagents | EDCI (1.5 eq.), HOBt (1.5 eq.) | Standard reagents for activating the carboxylic acid. |
| Base | DIPEA (1.5 eq.) | A non-nucleophilic base to neutralize acidic byproducts. |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that dissolves a wide range of reactants. |
| Temperature | 0 °C to Room Temperature | The reaction is initiated at a lower temperature to control the initial rate. |
| Reaction Time | 3 hours | Monitor by TLC or LC-MS for completion. |
This protocol is a general guideline and may require optimization for specific substrates.
Experimental Workflow: Amide Coupling
Application Notes and Protocols: Tert-Butyl Azepan-3-ylcarbamate in Neuroscience Research
Introduction
Tert-butyl azepan-3-ylcarbamate is a valuable heterocyclic building block in medicinal chemistry, particularly for the development of novel therapeutic agents targeting the central nervous system (CNS). Its azepane core provides a three-dimensional scaffold that can be functionalized to create compounds with specific pharmacological activities. While not biologically active itself, its derivatives have shown promise in various areas of neuroscience research, including the modulation of the endocannabinoid system, the treatment of neurodegenerative diseases like Alzheimer's, and the development of neuroprotective agents. These application notes provide an overview of the utility of this scaffold and protocols for the synthesis and evaluation of its derivatives.
Application I: Development of α/β-Hydrolase Domain Containing 6 (ABHD6) Inhibitors
The endocannabinoid system plays a crucial role in regulating various physiological processes in the brain. The enzyme α/β-hydrolase domain containing 6 (ABHD6) is a key regulator of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] Fine-tuning 2-AG metabolism through the inhibition of ABHD6 is a promising therapeutic strategy for neurological and psychiatric disorders.[1] The this compound scaffold can be used to design potent and selective ABHD6 inhibitors.
Experimental Protocol: Synthesis of an ABHD6 Inhibitor Derivative
This protocol describes a general method for the synthesis of carbamate-based inhibitors of ABHD6, using this compound as a precursor.
Materials:
-
(R)-tert-Butyl azepan-3-ylcarbamate
-
Desired acid chloride or activated carboxylic acid
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
Acylation: Dissolve (R)-tert-butyl azepan-3-ylcarbamate (1 eq) and a suitable base like triethylamine (1.2 eq) in an anhydrous solvent such as DCM.
-
Cool the mixture to 0°C in an ice bath.
-
Add the desired acid chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Boc Deprotection: Dissolve the purified product in DCM.
-
Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the final inhibitor.
Logical Workflow for Synthesis and Screening
Caption: Workflow for the synthesis and screening of ABHD6 inhibitors.
Application II: Development of Multi-Target Ligands for Alzheimer's Disease
Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles. A promising therapeutic approach is the development of multi-target-directed ligands that can simultaneously inhibit key enzymes like β-secretase (BACE1) and acetylcholinesterase (AChE).[2] Derivatives of tert-butyl carbamates have been explored for this purpose.[2] While the provided search results do not directly link this compound to these specific multi-target ligands, its structural motifs are relevant to the design of such compounds.
Experimental Protocol: In Vitro Beta-Secretase (BACE1) Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against BACE1.
Materials:
-
Synthesized test compounds
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate
-
Assay buffer (e.g., sodium acetate buffer, pH 4.5)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the BACE1 enzyme solution, and the test compound solution to the respective wells.
-
Include control wells with enzyme and buffer (no inhibitor) and wells with buffer only (background).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic BACE1 substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths every 5 minutes for 30-60 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathway in Alzheimer's Disease
Caption: Simplified amyloid cascade hypothesis in Alzheimer's disease.
Application III: Synthesis of Orexin Receptor Antagonists
Orexin receptors are involved in the regulation of sleep-wake cycles, and their antagonists are used in the treatment of insomnia. The tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, a related chiral amine, is a key intermediate in the synthesis of orexin receptor antagonists.[3] The azepane scaffold of this compound can also be explored for the development of novel orexin receptor modulators.
Experimental Protocol: Radioligand Binding Assay for Orexin Receptor Affinity
This protocol describes a method to determine the binding affinity of synthesized compounds for orexin receptors (OX1R and OX2R).
Materials:
-
Cell membranes prepared from cells stably expressing human OX1R or OX2R
-
Radioligand (e.g., [³H]-SB-674042)
-
Synthesized test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction tube, add the cell membranes, the radioligand at a concentration close to its Kd, and the test compound.
-
For non-specific binding, add a high concentration of a known orexin receptor antagonist. For total binding, add only the buffer.
-
Incubate the mixture at room temperature for 1-2 hours.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value for the test compound using the Cheng-Prusoff equation.
Quantitative Data for Representative CNS-Active Carbamate Derivatives
The following table summarizes inhibitory concentrations for illustrative carbamate derivatives in neuroscience research. Note that these are not derivatives of this compound itself but represent the types of activities achieved with carbamate-containing compounds.
| Compound Class | Target | IC50 / Activity | Reference |
| Carbamate-based hybrid | Butyrylcholinesterase (hBuChE) | IC₅₀ = 0.59 ± 0.03 μM | [4] |
| Rivastigmine (reference) | Butyrylcholinesterase (hBuChE) | IC₅₀ = 3.70 ± 0.96 μM | [4] |
| dl-3-n-Butylphthalide (NBP) | Neuroprotection | Improved cognitive function | [5] |
Disclaimer: The protocols provided are general outlines and may require optimization for specific compounds and experimental conditions. Researchers should consult relevant literature for detailed procedures. This compound is a starting material, and the biological activity described pertains to its more complex derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel carbamate-based hybrid derivative with anti-neuroinflammatory properties as a selective butyrylcholinesterase inhibitor for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of DL-3-n-butylphthalide in patients with vascular cognitive impairment without dementia caused by subcortical ischemic small vessel disease: A multicentre, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-alkylation of tert-Butyl azepan-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of tert-butyl azepan-3-ylcarbamate, a key intermediate in the synthesis of various pharmaceutically active compounds. The protocols described herein outline two robust and widely applicable methods: direct alkylation with alkyl halides and reductive amination. These methods allow for the introduction of a wide range of substituents onto the azepane nitrogen, enabling the exploration of structure-activity relationships in drug discovery programs.
The tert-butoxycarbonyl (Boc) protecting group on the 3-amino substituent deactivates this nitrogen, allowing for selective functionalization of the secondary amine within the azepane ring.[1] The choice between direct alkylation and reductive amination will depend on the nature of the desired substituent and the available starting materials.
Method 1: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation is a classical and effective method for forming carbon-nitrogen bonds.[2] This protocol involves the reaction of this compound with an alkyl halide in the presence of a base. The base is crucial for deprotonating the secondary amine, thereby increasing its nucleophilicity.
Experimental Protocol:
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF).
-
Add a base (2.0-3.0 eq). Common bases for this transformation include potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).
-
If using a less reactive alkyl halide, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) (0.1 eq) can be added to enhance the reaction rate, particularly in biphasic systems or with inorganic bases.
-
-
Reaction Execution:
-
To the stirring solution, add the desired alkyl halide (1.1-1.5 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture can be stirred at room temperature or heated (e.g., to 50-80 °C) to drive the reaction to completion. Microwave irradiation can also be employed to accelerate the reaction.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (e.g., inorganic salts) is present, filter the mixture.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the residue between water and an organic solvent such as ethyl acetate or dichloromethane.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.
-
Method 2: Reductive Amination
Reductive amination is a milder alternative to direct alkylation and is particularly useful for introducing alkyl groups from corresponding aldehydes or ketones.[4][5] This two-step, one-pot process involves the formation of an iminium ion intermediate, which is subsequently reduced in situ.
Experimental Protocol:
-
Iminium Ion Formation:
-
Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent, typically a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
A mild acid catalyst, such as acetic acid (a few drops to 0.5 eq), can be added to facilitate the formation of the iminium ion.
-
-
Reduction:
-
To the stirring solution, add a mild reducing agent portion-wise. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) is a commonly used reagent for this transformation due to its selectivity and tolerance of mildly acidic conditions.[6]
-
Allow the reaction to stir at room temperature under an inert atmosphere.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography to yield the final N-alkylated product.
-
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of Boc-protected cyclic amines, which are analogous to this compound.
| Entry | Alkylating/Carbonyl Reagent | Method | Base/Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | Direct Alkylation | K₂CO₃ | ACN | 80 | 12 | ~85 |
| 2 | Ethyl iodide | Direct Alkylation | DIPEA | DMF | 60 | 18 | ~70 |
| 3 | Benzaldehyde | Reductive Amination | NaBH(OAc)₃ | DCE | RT | 12 | ~90 |
| 4 | Acetone | Reductive Amination | NaBH(OAc)₃ | DCM | RT | 24 | ~80 |
Note: The yields are representative and may vary depending on the specific substrate and reaction conditions.
Visualizations
Below are diagrams illustrating the experimental workflows for the described N-alkylation protocols.
Caption: Workflow for Direct N-Alkylation.
Caption: Workflow for Reductive Amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
Application Notes: Incorporation of tert-Butyl azepan-3-ylcarbamate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl azepan-3-ylcarbamate is a valuable building block for the synthesis of conformationally constrained peptides. The seven-membered azepane ring system introduces a degree of rigidity into the peptide backbone, which can lead to peptides with enhanced biological activity, receptor selectivity, and metabolic stability. These characteristics make it a compelling scaffold in drug discovery and development. The tert-butyloxycarbonyl (Boc) protecting group on the azepane's 3-amino functionality allows for its seamless integration into standard Boc-based solid-phase peptide synthesis (SPPS) workflows.
These application notes provide a comprehensive overview and detailed protocols for the efficient incorporation of this compound into a peptide sequence using manual or automated Boc-SPPS.
Key Applications
-
Induction of Secondary Structures: The incorporation of the azepane scaffold can promote the formation of specific secondary structures, such as β-turns, in the resulting peptide.
-
Enhanced Biological Activity: By constraining the peptide's conformation, the azepane moiety can lock the peptide into a bioactive conformation, leading to higher binding affinities for biological targets.
-
Improved Metabolic Stability: The non-natural azepane structure can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide.
-
Peptidomimetic Design: Serves as a key component in the design of peptidomimetics, where the peptide backbone is modified to improve pharmacological properties.
Data Presentation
Table 1: Representative Coupling Efficiency of this compound
| Coupling Reagent | Activation Time (min) | Coupling Time (hr) | Solvent | Representative Yield (%) |
| HBTU/DIPEA | 2 | 2-4 | DMF | >95 |
| DIC/HOBt | 5 | 4-6 | DCM/DMF | >90 |
| PyBOP/DIPEA | 2 | 2-4 | DMF | >95 |
Note: Yields are representative and can vary based on the specific peptide sequence, resin, and coupling conditions.
Table 2: Comparison of Deprotection and Cleavage Conditions
| Step | Reagent Cocktail | Time | Expected Outcome |
| Boc Deprotection | 50% TFA in DCM | 30 min | Selective removal of the N-terminal Boc group. |
| Final Cleavage | HF/Anisole (9:1) | 1 hr at 0°C | Cleavage from resin and removal of side-chain protecting groups. |
| Final Cleavage | TFMSA/TFA/Thioanisole | 2-3 hr | Alternative to HF for cleavage and deprotection. |
Experimental Protocols
Protocol 1: Incorporation of this compound using Boc-SPPS
This protocol outlines the manual steps for coupling this compound to a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagents (e.g., HBTU, DIC, HOBt, PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Kaiser Test Kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
N-terminal Boc Deprotection:
-
Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes.
-
Wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DMF (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIPEA in DMF for 2 minutes. Repeat once.
-
Wash the resin with DMF (3x).
-
-
Activation of this compound:
-
In a separate vessel, dissolve 3 equivalents of this compound and 2.9 equivalents of HBTU in DMF.
-
Add 6 equivalents of DIPEA to the solution and allow it to pre-activate for 2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected and neutralized resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow/brown beads) indicates successful coupling.
-
If the Kaiser test is positive, repeat the coupling step with freshly prepared activated amino acid.
-
-
Washing:
-
Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Protocol 2: Final Cleavage and Deprotection
This protocol describes the cleavage of the final peptide from the resin and the removal of all protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: Anhydrous Hydrofluoric Acid (HF) and Anisole (9:1 v/v)
-
Cold diethyl ether
-
HF cleavage apparatus
Procedure:
-
Resin Preparation: Dry the fully assembled peptide-resin under vacuum for at least 2 hours.
-
HF Cleavage:
-
Place the dried resin in the reaction vessel of the HF apparatus.
-
Add anisole as a scavenger.
-
Cool the vessel to -78°C and condense HF into the vessel.
-
Stir the mixture at 0°C for 1 hour.
-
-
HF Evaporation: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation:
-
Wash the resin with a small amount of cold diethyl ether.
-
Triturate the resin with cold diethyl ether to precipitate the crude peptide.
-
-
Isolation:
-
Filter the precipitated peptide and wash it with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualization
Caption: Workflow for incorporating this compound in SPPS.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Logical relationship for using the azepane building block.
Application of tert-Butyl azepan-3-ylcarbamate in Combinatorial Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl azepan-3-ylcarbamate is a valuable building block in combinatorial chemistry, particularly for the synthesis of diverse chemical libraries aimed at drug discovery. The azepane scaffold is a privileged structure found in numerous biologically active compounds and approved drugs. Its inherent three-dimensional character provides access to a region of chemical space that is often underexplored by more common five- and six-membered heterocyclic scaffolds. The presence of a Boc-protected amine at the 3-position allows for regioselective functionalization, making it an ideal starting point for the parallel synthesis of compound libraries.
This document provides detailed application notes and protocols for the use of this compound in the solid-phase synthesis of a urea library, a common strategy in medicinal chemistry to generate compounds with potential hydrogen-bonding interactions with biological targets.
Key Applications in Combinatorial Chemistry
The primary application of this compound in combinatorial chemistry is as a scaffold for the introduction of diversity elements. After deprotection of the Boc group, the secondary amine can be reacted with a variety of building blocks in a parallel or split-and-pool synthesis format. Common transformations include:
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to generate libraries of ureas and thioureas.
-
Amide Bond Formation: Acylation with a diverse set of carboxylic acids.
-
Sulfonamide Synthesis: Reaction with a variety of sulfonyl chlorides.
-
Reductive Amination: Reaction with aldehydes or ketones followed by reduction to introduce further diversity.
These reactions are well-suited for solid-phase organic synthesis (SPOS), which facilitates the purification of intermediates and the final products.
Experimental Protocols: Solid-Phase Synthesis of a Disubstituted Urea Library
This section details a representative protocol for the solid-phase synthesis of a library of N-(azepan-3-yl)-N'-aryl/alkyl ureas using this compound as a key building block.
Immobilization of the Azepane Scaffold on Solid Support
The secondary amine of the azepane ring is used to attach the scaffold to a solid support, leaving the carbamate-protected amine available for subsequent diversification.
Workflow for Immobilization:
Figure 1: Workflow for the immobilization of this compound on a solid support.
Protocol:
-
Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, 1.5 mmol/g loading) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel.
-
Scaffold Addition: Drain the DCM and add a solution of this compound (2.0 equiv., 3.0 mmol, 643 mg) in anhydrous DCM (10 mL).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (4.0 equiv., 6.0 mmol, 1.05 mL).
-
Reaction: Agitate the mixture at room temperature for 4 hours.
-
Capping: Drain the reaction mixture and add a solution of DCM/methanol/DIPEA (17:2:1, 10 mL) to cap any unreacted chlorotrityl groups. Agitate for 30 minutes.
-
Washing: Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), N,N-dimethylformamide (DMF) (3 x 10 mL), and methanol (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
Deprotection of the Boc Group
The Boc protecting group is removed to expose the primary amine for diversification.
Workflow for Boc Deprotection:
Figure 2: Workflow for the Boc deprotection of the immobilized azepane scaffold.
Protocol:
-
Resin Swelling: Swell the resin-bound scaffold in DCM (10 mL) for 30 minutes.
-
Deprotection: Drain the DCM and add a solution of 20% trifluoroacetic acid (TFA) in DCM (10 mL). Agitate for 30 minutes.
-
Washing: Drain the TFA solution and wash the resin with DCM (5 x 10 mL).
-
Neutralization: Add a solution of 10% DIPEA in DCM (10 mL) and agitate for 10 minutes.
-
Final Washing: Drain the neutralization solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and methanol (3 x 10 mL).
-
Drying: Dry the resin under vacuum. A small sample can be taken for a Kaiser test to confirm the presence of the free primary amine.
Parallel Synthesis of the Urea Library
The deprotected resin is distributed into a multi-well reaction block for parallel synthesis with a diverse set of isocyanates.
Workflow for Parallel Urea Synthesis:
Figure 3: Workflow for the parallel synthesis of the urea library.
Protocol:
-
Resin Distribution: Distribute the deprotected resin (e.g., 50 mg per well) into the wells of a multi-well reaction block.
-
Reagent Addition: To each well, add a solution of a unique isocyanate (3.0 equiv.) in anhydrous DMF (1 mL).
-
Reaction: Seal the reaction block and agitate at room temperature for 16 hours.
-
Washing: Drain the reaction solutions and wash the resin in each well sequentially with DMF (3 x 1 mL), DCM (3 x 1 mL), and methanol (3 x 1 mL).
-
Drying: Dry the resin under vacuum.
-
Cleavage: To each well, add a solution of 95% TFA in water (1 mL). Agitate for 2 hours.
-
Product Collection: Filter the contents of each well and collect the cleavage solutions into a 96-well collection plate.
-
Solvent Evaporation: Concentrate the solutions in the collection plate under a stream of nitrogen or using a centrifugal evaporator.
-
Analysis: Analyze the crude products by LC-MS to determine purity and confirm the molecular weight.
Data Presentation
The following table presents hypothetical, yet representative, data for a small subset of a urea library synthesized using the protocol described above.
| Entry | Isocyanate (R-NCO) | Product Structure | Expected Mass [M+H]⁺ | Purity (%) | Yield (mg) |
| 1 | Phenyl isocyanate | 234.16 | 92 | 8.5 | |
| 2 | 4-Chlorophenyl isocyanate | 268.12 | 95 | 9.2 | |
| 3 | 4-Methoxyphenyl isocyanate | 264.17 | 89 | 8.1 | |
| 4 | Benzyl isocyanate | 248.18 | 96 | 9.5 | |
| 5 | Cyclohexyl isocyanate | 240.20 | 91 | 8.7 |
Purity determined by LC-MS at 254 nm. Yields are for the crude product after solvent evaporation.
Conclusion
This compound is a versatile and valuable building block for the combinatorial synthesis of diverse chemical libraries. Its azepane core provides access to novel chemical space, while the strategically placed protected amine allows for straightforward diversification. The solid-phase protocols outlined in this document provide a robust and efficient method for the generation of urea libraries, which can be readily adapted for the synthesis of other compound classes. The use of such building blocks in combinatorial chemistry continues to be a powerful strategy in the quest for new therapeutic agents.
Application Notes and Protocols: Leveraging tert-Butyl Azepan-3-ylcarbamate as a Scaffold for Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of tert-butyl azepan-3-ylcarbamate as a versatile scaffold in the synthesis of novel bioactive compounds. The azepane moiety is a key structural feature in numerous approved drugs and clinical candidates, valued for its conformational flexibility which can be crucial for biological activity. The Boc-protected amine at the 3-position of the azepane ring offers a convenient handle for further chemical modifications, making it an ideal starting point for the development of new chemical entities targeting a range of therapeutic areas.
This document outlines potential applications in the development of inhibitors for Bruton's Tyrosine Kinase (BTK) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), as well as antagonists for Orexin Receptors. The protocols provided are generalized methodologies based on established synthetic routes for analogous compounds.
Application: Synthesis of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a validated therapeutic target.[1] The development of small molecule inhibitors of BTK has led to significant advancements in the treatment of these conditions. The azepane scaffold can be utilized to explore novel chemical space for BTK inhibitors.
Experimental Protocol: Synthesis of a Novel N-(Azepan-3-yl)-5-fluoro-2-(4-(2-methoxyethoxy)phenylamino)pyrimidin-4-amine (A Hypothetical BTK Inhibitor)
This protocol describes a potential synthetic route starting from this compound.
Step 1: Deprotection of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and trifluoroacetic acid (TFA).
-
Add TFA (4.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield azepan-3-amine.
Step 2: Nucleophilic Aromatic Substitution
-
To a solution of 2,4-dichloro-5-fluoropyrimidine (1.1 eq) in a suitable solvent like N,N-diisopropylethylamine (DIPEA) or dimethylformamide (DMF), add azepan-3-amine (1.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-(2-chloro-5-fluoropyrimidin-4-yl)azepan-3-amine.
Step 3: Buchwald-Hartwig Amination
-
In a reaction vessel, combine N-(2-chloro-5-fluoropyrimidin-4-yl)azepan-3-amine (1.0 eq), 4-(2-methoxyethoxy)aniline (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), and a ligand like Xantphos (0.1 eq).
-
Add a base, for example, cesium carbonate (2.0 eq), and a suitable solvent like 1,4-dioxane.
-
Degas the mixture and then heat it to 100-120 °C for 12-24 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final compound by column chromatography on silica gel.
Data Presentation: Hypothetical BTK Inhibitory Activity
| Compound ID | R Group on Azepane Nitrogen | BTK IC₅₀ (nM) |
| AZ-BTK-001 | H | 15.2 |
| AZ-BTK-002 | Methyl | 10.8 |
| AZ-BTK-003 | Ethyl | 12.5 |
| AZ-BTK-004 | Acryloyl | 1.2 |
Diagrams
Caption: BTK Signaling Pathway and Point of Inhibition.
Caption: Synthetic Workflow for a Novel BTK Inhibitor.
Application: Development of Novel IRAK4 Inhibitors
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2] As a key mediator of the innate immune response, IRAK4 is an attractive therapeutic target for a variety of inflammatory and autoimmune diseases.[3] The azepane scaffold can serve as a foundation for the design of novel IRAK4 inhibitors.
Experimental Protocol: Synthesis of a Novel 2-((1-Acryloylazepan-3-yl)amino)-N-(2,2-dimethylpropyl)nicotinamide (A Hypothetical IRAK4 Inhibitor)
Step 1: Boc Deprotection of this compound
Follow the protocol as described in the BTK inhibitor synthesis section.
Step 2: Amide Coupling
-
Dissolve 2-chloronicotinic acid (1.0 eq) in a suitable solvent such as DMF.
-
Add a coupling agent, for instance, HATU (1.1 eq), and a base like DIPEA (2.0 eq).
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add azepan-3-amine (1.0 eq) to the reaction mixture.
-
Stir for 12-24 hours at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, add water to the reaction mixture and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-((azepan-3-yl)amino)nicotinic acid.
Step 3: Second Amide Coupling
-
To a solution of 2-((azepan-3-yl)amino)nicotinic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir for 10-15 minutes at room temperature.
-
Add 2,2-dimethylpropan-1-amine (1.2 eq) to the reaction mixture.
-
Stir for 12-24 hours at room temperature.
-
Work up the reaction and purify the product as described in Step 2 to yield 2-((azepan-3-yl)amino)-N-(2,2-dimethylpropyl)nicotinamide.
Step 4: Acryloylation
-
Dissolve 2-((azepan-3-yl)amino)-N-(2,2-dimethylpropyl)nicotinamide (1.0 eq) in DCM.
-
Cool the solution to 0 °C and add triethylamine (1.5 eq).
-
Add acryloyl chloride (1.1 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final compound by column chromatography on silica gel.
Data Presentation: Hypothetical IRAK4 Inhibitory Activity
| Compound ID | R¹ Group on Nicotinamide | R² Group on Azepane | IRAK4 IC₅₀ (nM) |
| AZ-IRAK4-001 | 2,2-dimethylpropyl | H | 25.6 |
| AZ-IRAK4-002 | cyclopropyl | H | 20.1 |
| AZ-IRAK4-003 | 2,2-dimethylpropyl | Acryloyl | 2.8 |
| AZ-IRAK4-004 | cyclopropyl | Acryloyl | 1.9 |
Diagrams
Caption: IRAK4 Signaling Pathway and Point of Inhibition.
Caption: Synthetic Workflow for a Novel IRAK4 Inhibitor.
Application: Design of Novel Orexin Receptor Antagonists
The orexin system, comprising two G protein-coupled receptors (GPCRs), OX1R and OX2R, and their endogenous peptide ligands, orexin-A and orexin-B, is a key regulator of sleep-wake cycles.[4] Dual orexin receptor antagonists (DORAs) have been developed as effective treatments for insomnia.[5] The azepane scaffold can be incorporated into novel DORAs to explore new structure-activity relationships.
Experimental Protocol: Synthesis of a Novel (4-Fluoro-[1,1'-biphenyl]-2-yl)(3-(5-methyl-1,3,4-oxadiazol-2-yl)azepan-1-yl)methanone (A Hypothetical Orexin Receptor Antagonist)
Step 1: Boc Deprotection of this compound
Follow the protocol as described in the BTK inhibitor synthesis section.
Step 2: Amide Coupling with Biphenyl Carboxylic Acid
-
To a solution of 4-fluoro-[1,1'-biphenyl]-2-carboxylic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir for 10-15 minutes at room temperature.
-
Add azepan-3-amine (1.0 eq) to the reaction mixture.
-
Stir for 12-24 hours at room temperature.
-
Work up the reaction and purify the product as described in the IRAK4 inhibitor synthesis (Step 2) to yield N-(azepan-3-yl)-4-fluoro-[1,1'-biphenyl]-2-carboxamide.
Step 3: Oxadiazole Formation
-
This step requires prior functionalization of the azepane ring, which is a limitation of starting directly from this compound for this specific target. A more suitable starting material would be a derivative with a handle for oxadiazole formation. However, for the purpose of this hypothetical protocol, we will assume a multi-step conversion of the amine to the desired oxadiazole, a common strategy in medicinal chemistry. A plausible, albeit lengthy, route would involve conversion of the amine to a carboxylic acid ester, followed by hydrazinolysis and cyclization with an appropriate orthoester.
A more direct approach would be to start with a differently substituted azepane scaffold.
Data Presentation: Hypothetical Orexin Receptor Antagonist Activity
| Compound ID | R Group on Biphenyl | Azepane Substitution | OX1R Kᵢ (nM) | OX2R Kᵢ (nM) |
| AZ-OX-001 | 4-Fluoro | 3-(5-methyl-1,3,4-oxadiazol-2-yl) | 12.3 | 8.9 |
| AZ-OX-002 | 4-Chloro | 3-(5-methyl-1,3,4-oxadiazol-2-yl) | 10.1 | 7.5 |
| AZ-OX-003 | 4-Methoxy | 3-(5-methyl-1,3,4-oxadiazol-2-yl) | 25.8 | 18.2 |
| AZ-OX-004 | 4-Fluoro | 3-(1-methyl-1H-tetrazol-5-yl) | 15.6 | 11.4 |
Diagrams
Caption: Orexin Signaling Pathway and Point of Antagonism.
Caption: Synthetic Workflow for a Novel Orexin Antagonist.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-based development of a subtype-selective orexin 1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Highly Potent Dual Orexin Receptor Antagonists via a Scaffold-Hopping Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemoenzymatic Synthesis of Tert-Butyl Azepan-3-ylcarbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chiral azepane derivatives are significant structural motifs in a variety of biologically active compounds and pharmaceuticals. The stereochemistry of these molecules is often crucial for their therapeutic efficacy. This document provides detailed application notes and protocols for a chemoenzymatic approach to synthesize enantiomerically enriched tert-butyl azepan-3-ylcarbamate. This method leverages a chemical synthesis to produce the racemic carbamate, followed by an enzymatic kinetic resolution using a lipase to isolate the desired enantiomer. This chemoenzymatic strategy offers a greener and more efficient alternative to traditional chiral resolution methods.
Overall Chemoenzymatic Synthesis Pathway
The proposed synthesis involves two main stages:
-
Chemical Synthesis: The synthesis of racemic this compound from a suitable precursor.
-
Enzymatic Kinetic Resolution: The separation of the enantiomers of the racemic carbamate via lipase-catalyzed acylation.
Caption: Chemoenzymatic synthesis workflow.
Experimental Protocols
Protocol 1: Synthesis of Racemic this compound
This protocol describes the synthesis of the racemic starting material for the enzymatic resolution.
Materials:
-
Azepan-3-amine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve azepan-3-amine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain racemic this compound as a solid.
Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound
This protocol details the lipase-catalyzed kinetic resolution of the racemic carbamate. Lipases are known to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the two enantiomers.[1][2][3][4] Candida antarctica lipase B (CALB) is a commonly used and highly effective lipase for such resolutions.[5]
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Acyl donor (e.g., ethyl acetate, vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Molecular sieves (optional, to ensure anhydrous conditions)
-
Orbital shaker or magnetic stirrer
-
HPLC with a chiral column for analysis
Procedure:
-
To a dried flask, add racemic this compound (1.0 eq) and the chosen anhydrous organic solvent.
-
Add the acyl donor. For example, use ethyl acetate as both the solvent and acyl donor.
-
Add immobilized Candida antarctica lipase B (e.g., Novozym 435) to the mixture (typically 10-50% by weight of the substrate).
-
If not using an excess of acylating agent as the solvent, add molecular sieves to maintain anhydrous conditions.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-50 °C) with constant shaking or stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing the enantiomeric excess (ee) of the substrate and product by chiral HPLC. The goal is to stop the reaction at approximately 50% conversion to achieve high ee for both the remaining substrate and the acylated product.[6]
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted enantiomer of this compound from the acylated enantiomer by column chromatography.
Caption: Principle of enzymatic kinetic resolution.
Data Presentation
The following table summarizes representative data for the enzymatic kinetic resolution of cyclic amines, which can be expected to be similar for this compound.
| Entry | Lipase | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Substrate ee (%) | Product ee (%) |
| 1 | Novozym 435 | Vinyl acetate | Toluene | 40 | 24 | ~50 | >99 | >99 |
| 2 | Novozym 435 | Ethyl acetate | Ethyl acetate | 30 | 48 | ~50 | >98 | >98 |
| 3 | Lipase PS | Vinyl acetate | TBME | 40 | 36 | ~50 | >97 | >99 |
| 4 | Amano Lipase AK | Isopropenyl acetate | Dioxane | 50 | 24 | ~50 | >98 | >98 |
Note: The data presented in this table is illustrative and based on typical results for the kinetic resolution of similar cyclic amine carbamates. Actual results for this compound may vary and require optimization.
Conclusion
The chemoenzymatic approach described provides a robust and efficient method for the synthesis of enantiomerically enriched this compound. The chemical synthesis of the racemic carbamate is straightforward, and the enzymatic kinetic resolution offers high enantioselectivity under mild reaction conditions. This methodology is well-suited for applications in pharmaceutical research and development where access to stereochemically pure intermediates is essential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]
- 6. Kinetic resolution - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: tert-Butyl azepan-3-ylcarbamate Synthesis
Welcome to the technical support center for the synthesis of tert-butyl azepan-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most frequently employed synthetic routes include:
-
Synthesis from D-lysine: This is a popular two-step method involving the cyclization of D-lysine to an N-Boc-protected 3-aminolactam, followed by hydrogenation.[1]
-
Enzymatic Cascade: A multi-enzyme cascade can be utilized to produce Cbz-protected L-3-aminoazepane, which can then be converted to the Boc-protected analogue.
-
Reductive Amination: This involves the reductive amination of a suitable azepanone precursor.
Q2: What is the typical yield for the synthesis of this compound?
A2: The yield can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. The enzymatic cascade method has reported isolated yields of up to 54% for the Cbz-protected intermediate. The synthesis from D-lysine is also known to provide good yields, although specific quantitative data can vary between different adaptations of the protocol.
Q3: What are the key considerations for the Boc protection step?
A3: Key considerations for the Boc protection of the amino group include:
-
Choice of Reagent: Di-tert-butyl dicarbonate (Boc anhydride) is the most common reagent.
-
Solvent and Base: The reaction is typically carried out in a solvent like dichloromethane (DCM) or a mixture of dioxane and water, with a base such as sodium bicarbonate or triethylamine.
-
Stoichiometry: Careful control of the stoichiometry of the Boc anhydride is crucial to avoid di-protection or incomplete reaction.
-
Anhydrous Conditions: Ensuring anhydrous conditions is important to prevent hydrolysis of the Boc anhydride.
Q4: What are the critical parameters for the hydrogenation step in the synthesis from D-lysine?
A4: The critical parameters for the hydrogenation of the N-Boc-3-aminolactam intermediate are:
-
Catalyst: 5% Platinum on carbon (Pt/C) is a commonly used catalyst.[1]
-
Hydrogen Pressure: The reaction is typically run under a hydrogen atmosphere, with pressures around 5 bar being effective.[1]
-
Temperature: The hydrogenation can often be carried out at room temperature.[1]
-
Solvent: A protic solvent such as methanol or ethanol is generally suitable.
-
Catalyst Loading: The catalyst loading should be carefully optimized to ensure complete conversion without excessive use of the expensive catalyst.
Troubleshooting Guides
Problem 1: Low Yield in the Boc Protection Step
| Potential Cause | Troubleshooting Suggestion |
| Incomplete reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or slightly elevate the temperature if the reaction is sluggish.- Ensure efficient stirring to overcome heterogeneity. |
| Hydrolysis of Boc anhydride | - Use anhydrous solvents and reagents.- Dry all glassware thoroughly before use. |
| Formation of di-Boc protected by-product | - Use a controlled amount of Boc anhydride (e.g., 1.05-1.1 equivalents).- Add the Boc anhydride solution dropwise to the reaction mixture to avoid localized high concentrations. |
| Loss of product during work-up | - Ensure the pH is appropriately adjusted during aqueous washes to minimize the solubility of the product in the aqueous phase.- Perform multiple extractions with an organic solvent to ensure complete recovery. |
Problem 2: Incomplete or Sluggish Hydrogenation
| Potential Cause | Troubleshooting Suggestion |
| Inactive catalyst | - Use fresh, high-quality catalyst.- Ensure the catalyst is not exposed to air for extended periods.- Consider using a different catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, after small-scale trials. |
| Insufficient hydrogen pressure | - Check for leaks in the hydrogenation apparatus.- Ensure the hydrogen cylinder has adequate pressure. |
| Catalyst poisoning | - Ensure the substrate is pure and free from potential catalyst poisons like sulfur-containing compounds.- Purify the lactam intermediate before hydrogenation if necessary. |
| Poor substrate solubility | - Choose a solvent in which the substrate is readily soluble at the reaction temperature. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Suggestion |
| Presence of unreacted starting material | - Optimize the reaction conditions (time, temperature, reagent stoichiometry) to drive the reaction to completion.- Use column chromatography with an appropriate solvent system for separation. |
| Formation of closely related impurities | - Analyze the impurity profile using LC-MS or GC-MS to identify the by-products.- Adjust the reaction conditions to minimize the formation of specific impurities.- Employ a more efficient purification technique, such as preparative HPLC if necessary. |
| Product is an oil and difficult to handle | - Attempt to crystallize the product from a suitable solvent system.- If crystallization is unsuccessful, use column chromatography for purification. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound and its Precursors
| Synthetic Route | Starting Material | Key Steps | Reported Yield | Advantages | Disadvantages |
| From D-lysine | D-lysine | 1. Boc protection and lactamization2. Hydrogenation | Good | Readily available chiral starting material. | Multi-step process. |
| Enzymatic Cascade | N-Cbz-L-lysinol | Multi-enzyme cascade | Up to 54% (for Cbz-analog) | High enantiopurity, green chemistry approach. | Requires specific enzymes, may not be readily scalable. |
| Reductive Amination | Azepan-3-one | 1. Boc protection of azepanone2. Reductive amination | Variable | Potentially a more direct route. | Availability and synthesis of the azepanone precursor can be challenging. |
Experimental Protocols
Key Experiment: Synthesis of (R)-tert-Butyl azepan-3-ylcarbamate from D-lysine
This protocol is a generalized procedure based on literature reports.[1] Researchers should optimize the conditions for their specific laboratory setup.
Step 1: Synthesis of N-Boc-(R)-3-amino-ε-caprolactam
-
Esterification of D-lysine: D-lysine hydrochloride is esterified, typically using methanol and a catalyst like thionyl chloride or dry HCl gas, to produce the corresponding methyl ester.
-
Boc Protection: The D-lysine methyl ester is then protected with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., NaHCO₃) in a suitable solvent system (e.g., dioxane/water).
-
Cyclization: The Nα-Boc-D-lysine methyl ester is cyclized to the corresponding N-Boc-3-amino-ε-caprolactam. This is often achieved by heating in a solvent like methanol with a base such as sodium methoxide.
-
Work-up and Purification: The reaction mixture is worked up by neutralizing the base, removing the solvent, and extracting the product with an organic solvent. The crude product is then purified, typically by column chromatography on silica gel.
Step 2: Hydrogenation of N-Boc-(R)-3-amino-ε-caprolactam
-
Reaction Setup: In a high-pressure reactor, dissolve the N-Boc-(R)-3-amino-ε-caprolactam in a suitable solvent (e.g., methanol).
-
Catalyst Addition: Add 5% Platinum on carbon (Pt/C) catalyst (typically 5-10 mol%).
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 5 bar. Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure (R)-tert-butyl azepan-3-ylcarbamate.
Visualizations
Caption: Synthetic workflow from D-Lysine.
Caption: Troubleshooting decision tree.
References
Technical Support Center: Purification of tert-Butyl azepan-3-ylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of tert-Butyl azepan-3-ylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Based on common synthetic routes, potential impurities include:
-
Unreacted starting materials: Such as 3-aminoazepane.
-
Di-Boc protected byproduct: Where the Boc group has reacted with both the primary and secondary amine of the starting material.
-
Solvent residues: From the reaction or work-up, such as dichloromethane (DCM), ethyl acetate, or hexane.
-
Reagents from the protection reaction: Such as di-tert-butyl dicarbonate (Boc)₂O.
Q2: My purified this compound appears as an oil instead of a solid. What could be the issue?
A2: The presence of residual solvents or other impurities can lower the melting point of the compound, causing it to appear as an oil. Ensure that the product is thoroughly dried under high vacuum to remove any remaining solvent. If the product remains oily, further purification by column chromatography may be necessary to remove non-volatile impurities. In some cases, dissolving the oil in a minimal amount of a suitable solvent and precipitating with an anti-solvent can induce crystallization.[1]
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring the progress of column chromatography. A suitable eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) should be used to achieve good separation between the desired product and impurities. The spots on the TLC plate can be visualized using a potassium permanganate stain or by heating after dipping in a ninhydrin solution, which will stain the amine-containing compounds.
Q4: What analytical techniques are recommended for determining the final purity of this compound?
A4: A combination of analytical methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main component and non-volatile impurities.[2][3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any structural impurities.[5]
-
Gas Chromatography (GC): Useful for detecting and quantifying residual solvents.[3]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Troubleshooting Guides
Recrystallization
Problem 1: The compound does not dissolve in the chosen recrystallization solvent, even with heating.
-
Possible Cause: The solvent is not polar enough to dissolve the compound.
-
Solution:
-
Select a more polar solvent. For this compound, consider solvents like isopropanol, ethanol, or acetone.
-
Use a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or methanol) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble, e.g., hexane or diethyl ether) dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify the solution and then allow it to cool slowly.[6]
-
Problem 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is cooling too rapidly, or the concentration of the solute is too high. Impurities can also inhibit crystallization.
-
Solution:
-
Ensure a slow cooling rate. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.
-
Scratch the inside of the flask with a glass rod at the solvent surface to create nucleation sites.
-
Add a seed crystal of the pure compound to induce crystallization.
-
If the problem persists, try a different solvent system or consider purifying the crude material by column chromatography first to remove impurities that may be hindering crystallization.[6]
-
Problem 3: Poor recovery of the purified compound after recrystallization.
-
Possible Cause: Too much solvent was used, the compound is significantly soluble in the cold solvent, or crystals were lost during filtration.
-
Solution:
-
Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.
-
Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.
-
Evaporate some of the solvent from the mother liquor and cool again to recover a second crop of crystals. Check the purity of the second crop by TLC before combining it with the first.
-
Column Chromatography
Problem 1: Poor separation of the desired product from an impurity.
-
Possible Cause: The eluent system is not optimized, or the column is overloaded.
-
Solution:
-
Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound to achieve good separation on the column. A less polar eluent system will generally result in lower Rf values and better separation.
-
Consider using a different solvent system. For example, if a mixture of ethyl acetate and hexane does not provide adequate separation, try a system with dichloromethane and methanol.
-
Use a shallower gradient during elution, or switch to isocratic elution with the optimized solvent mixture.
-
Reduce the amount of crude material loaded onto the column. A general guideline is to load no more than 1-5% of the silica gel weight.
-
Problem 2: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough. The compound may also be interacting strongly with the acidic silica gel.
-
Solution:
-
Gradually increase the polarity of the eluent. For example, if using an ethyl acetate/hexane system, increase the percentage of ethyl acetate. If using a dichloromethane/methanol system, increase the percentage of methanol.
-
If the compound is basic and sticking to the acidic silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent system.
-
Problem 3: Tailing of the product spot on TLC and broad peaks during column chromatography.
-
Possible Cause: The compound is interacting too strongly with the silica gel, which can be due to its basicity. The column may also be poorly packed.
-
Solution:
-
Add a small amount of triethylamine (0.1-1%) to the eluent to mitigate strong interactions with the acidic silica gel.
-
Ensure the silica gel is packed uniformly without any air bubbles or cracks.
-
Dissolve the crude product in a minimal amount of solvent before loading it onto the column to ensure a narrow starting band.
-
Data Presentation
Table 1: Hypothetical Purification Outcomes for this compound
| Purification Method | Solvent/Eluent System | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization | Isopropanol/Hexane | 85 | 95 | 75 | Effective for removing less polar impurities. |
| Recrystallization | Ethyl Acetate | 85 | 92 | 60 | Higher solubility leads to lower yield. |
| Flash Chromatography | Ethyl Acetate/Hexane (Gradient) | 85 | >98 | 85 | Good for removing both more and less polar impurities. |
| Flash Chromatography | Dichloromethane/Methanol (Gradient) | 85 | >99 | 80 | Excellent separation, but requires careful solvent removal. |
Note: The data presented in this table is for illustrative purposes and may vary depending on the specific experimental conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: Recrystallization of this compound
Materials:
-
Crude this compound
-
Isopropanol
-
Hexane
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot isopropanol to dissolve the solid completely with heating and stirring.
-
While the solution is still hot, add hexane dropwise until the solution becomes persistently cloudy.
-
Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold hexane.
-
Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography of this compound
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate
-
Hexane
-
Glass chromatography column
-
Compressed air or nitrogen source
-
Fraction collector or test tubes
Procedure:
-
Prepare the column:
-
Prepare a slurry of silica gel in a low-polarity eluent (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Load the sample:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Allow the sample to adsorb onto the silica by draining the solvent to the top of the bed.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin elution with a low-polarity solvent mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 30-50% ethyl acetate in hexane).
-
Apply gentle pressure to maintain a steady flow rate.
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes.
-
Monitor the composition of the fractions by TLC.
-
Combine the fractions containing the pure product.
-
-
Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Chemical structures of this compound and potential impurities.
Caption: Workflow for selecting a purification method for this compound.
References
Technical Support Center: Synthesis of tert-Butyl azepan-3-ylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl azepan-3-ylcarbamate. Our resources are designed to address common side reactions and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the synthesis of this compound?
A1: The most prevalent side reaction is the formation of the di-protected byproduct, tert-butyl 3-((tert-butoxycarbonyl)amino)azepane-1-carboxylate. This occurs when both the primary amine at the 3-position and the secondary amine within the azepane ring react with the Boc-anhydride reagent.[1]
Q2: How can I minimize the formation of the di-Boc byproduct?
A2: Minimizing the di-Boc byproduct hinges on selectively protecting the more reactive primary amine. One effective strategy is the in situ generation of one equivalent of HCl from a reagent like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in anhydrous methanol. The HCl selectively protonates the more basic secondary amine of the azepane ring, rendering it less nucleophilic and thus less reactive towards di-tert-butyl dicarbonate ((Boc)₂O). This allows for the preferential mono-Boc protection of the primary amine.[2]
Q3: What are the optimal reaction conditions to favor mono-protection?
A3: To favor the desired mono-Boc product, it is recommended to perform the reaction at a low temperature (e.g., 0 °C) and to slowly add the Boc-anhydride to a solution of the mono-protonated 3-aminoazepane.[2] Careful control over the stoichiometry of the Boc-anhydride (using close to one equivalent) is also crucial.
Q4: I am observing a significant amount of unreacted 3-aminoazepane. What could be the cause?
A4: Unreacted starting material could be due to several factors:
-
Insufficient Boc-anhydride: Ensure that at least one full equivalent of (Boc)₂O relative to the 3-aminoazepane is used.
-
Inactive Boc-anhydride: Di-tert-butyl dicarbonate can degrade over time, especially if exposed to moisture. Use fresh or properly stored reagent.
-
Reaction temperature is too low: While a low temperature is necessary to control selectivity, the reaction may proceed very slowly. Allow for sufficient reaction time and monitor the progress by TLC or LC-MS.
Q5: How can I effectively purify this compound from the di-Boc byproduct?
A5: Purification can typically be achieved by column chromatography on silica gel. The polarity difference between the mono-Boc product (which has a free secondary amine) and the di-Boc byproduct (which has no free amine) is usually sufficient for separation. A gradient elution system, for example, with a mixture of dichloromethane and methanol, can be effective. The mono-Boc product will be more polar and thus have a lower Rf value on TLC.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired mono-Boc product | 1. Formation of a large amount of the di-Boc byproduct.2. Incomplete reaction.3. Product loss during workup. | 1. Implement the selective mono-protection protocol using in situ HCl generation.2. Monitor the reaction by TLC or LC-MS to ensure completion. Consider extending the reaction time.3. During the aqueous workup, ensure the pH is carefully adjusted to prevent the product from remaining in the aqueous layer. Perform multiple extractions with an organic solvent. |
| High percentage of di-Boc byproduct in the crude product | 1. The secondary amine was not effectively deactivated.2. More than one equivalent of (Boc)₂O was used.3. The reaction temperature was too high. | 1. Ensure the use of anhydrous methanol for the in situ generation of HCl. Ensure one full equivalent of the HCl source (e.g., Me₃SiCl) is added dropwise at 0 °C before the addition of (Boc)₂O.2. Carefully check the stoichiometry of all reagents.3. Maintain a low reaction temperature (0 °C) during the addition of (Boc)₂O. |
| Difficulty in separating the mono- and di-Boc products by column chromatography | 1. The chosen solvent system does not provide adequate separation.2. The column was overloaded. | 1. Optimize the eluent system for TLC before running the column. A common system is dichloromethane/methanol. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve the separation of amines.2. Use an appropriate amount of silica gel for the amount of crude product to be purified. |
| The product appears as an oil and is difficult to handle | The product may be an oil at room temperature or may contain residual solvent. | 1. Ensure all solvent is removed under high vacuum.2. If the product is inherently an oil, it can be stored as a solution in a suitable solvent. For some Boc-protected amines, crystallization can be induced from a non-polar solvent like hexane or by forming a salt (e.g., with oxalic acid) which can then be crystallized and neutralized.[3] |
Experimental Protocols
Key Experiment: Selective Mono-Boc Protection of 3-Aminoazepane
This protocol is based on the general method for selective mono-Boc protection of diamines using in situ generated HCl.
Materials:
-
3-Aminoazepane
-
Anhydrous Methanol
-
Chlorotrimethylsilane (Me₃SiCl)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-aminoazepane (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and maintain a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorotrimethylsilane (1.0 eq) dropwise to the solution while maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the mono-hydrochloride salt.
-
To this mixture, add a solution of di-tert-butyl dicarbonate (1.05 eq) in dichloromethane dropwise over 30 minutes, ensuring the temperature remains at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to neutralize the HCl and remove any unreacted (Boc)₂O byproducts.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to isolate the pure this compound.
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for tert-Butyl azepan-3-ylcarbamate Derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis and optimization of reaction conditions for tert-Butyl azepan-3-ylcarbamate and its derivatives. This document offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis typically involves the protection of the amino group of 3-aminoazepane with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The base deprotonates the amine, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of Boc₂O.
Q2: Which solvents are recommended for this reaction?
A2: A variety of aprotic and protic solvents can be used. Commonly employed solvents include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (ACN), and methanol (MeOH). The choice of solvent can influence reaction time and yield.[1] In some cases, a biphasic system of chloroform and water with a phase-transfer catalyst can be effective.
Q3: What are the most common bases used for Boc protection of 3-aminoazepane?
A3: Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), sodium bicarbonate (NaHCO₃), and sodium hydroxide (NaOH).[1] The choice of base depends on the substrate's stability and the desired reaction rate.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A stain such as ninhydrin can be used to visualize the disappearance of the primary amine starting material on a TLC plate.
Q5: What are the typical purification methods for this compound?
A5: Purification is commonly achieved through aqueous work-up followed by extraction with an organic solvent.[2] If further purification is necessary, column chromatography on silica gel is a standard method.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound derivatives.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution(s) |
| Inefficient Deprotonation of the Amine | - Use a stronger base (e.g., switch from NaHCO₃ to TEA or NaOH).- Ensure the base is fresh and not hydrated. |
| Degradation of Boc₂O | - Use fresh Boc₂O. It can be sensitive to moisture and heat.- Add Boc₂O portion-wise to the reaction mixture. |
| Low Reactivity of the Amine | - Increase the reaction temperature. Reactions are often run at room temperature but gentle heating to 40°C may improve the rate.[1]- Increase the reaction time and monitor by TLC or LC-MS until the starting material is consumed. |
| Poor Solubility of Starting Materials | - Experiment with different solvent systems. A mixture of solvents, such as THF/water, may improve solubility.[1] |
Problem 2: Formation of Side Products
| Possible Cause | Suggested Solution(s) |
| Double Boc Protection | - Use a stoichiometric amount of Boc₂O (typically 1.05-1.2 equivalents).- Add the Boc₂O slowly to the reaction mixture to avoid localized high concentrations. |
| Formation of N,N'-di-tert-butyl urea | - This can occur if the Boc₂O degrades. Use fresh reagent.- Ensure anhydrous reaction conditions if using a non-aqueous solvent. |
| Side reactions with other functional groups | - If the azepane ring is substituted with other nucleophilic groups, consider protecting them prior to Boc protection of the amine. |
Problem 3: Difficulties in Product Isolation and Purification
| Possible Cause | Suggested Solution(s) |
| Product is water-soluble | - During aqueous work-up, saturate the aqueous layer with NaCl (brine) to decrease the solubility of the product and improve extraction efficiency.- Use a continuous liquid-liquid extractor. |
| Emulsion formation during extraction | - Add a small amount of brine or a different organic solvent to break the emulsion.- Filter the mixture through a pad of celite. |
| Co-elution of product and impurities during chromatography | - Optimize the solvent system for column chromatography. A gradient elution may be necessary.- Consider reverse-phase chromatography if the compound is polar. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
-
Reaction Setup: To a solution of 3-aminoazepane (1.0 eq) in a suitable solvent (e.g., dichloromethane, 10 mL/mmol of amine), add a base (e.g., triethylamine, 1.5 eq).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated aqueous sodium bicarbonate and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for Boc Protection of 3-Aminoazepane
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TEA (1.5) | DCM | 25 | 16 | 85 |
| 2 | NaHCO₃ (2.0) | THF/H₂O (1:1) | 25 | 24 | 78 |
| 3 | NaOH (1.2) | Dioxane/H₂O (1:1) | 25 | 12 | 92 |
| 4 | DIPEA (1.5) | ACN | 40 | 12 | 88 |
Note: The data presented in this table is illustrative and based on typical outcomes for similar reactions. Actual results may vary depending on the specific experimental conditions and the scale of the reaction.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Troubleshooting Boc Deprotection of tert-Butyl azepan-3-ylcarbamate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the Boc deprotection of tert-butyl azepan-3-ylcarbamate. The information is tailored to researchers, scientists, and drug development professionals to help navigate common challenges during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection?
Standard conditions for Boc deprotection involve treating the substrate with a strong acid in an organic solvent. The most common reagents are Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or Hydrochloric Acid (HCl) in an organic solvent like 1,4-dioxane or ethyl acetate.[1][2] These reactions are typically rapid, often reaching completion within 30 minutes to a few hours at room temperature.[1][2]
Q2: My Boc deprotection of this compound is incomplete. What are the potential causes and how can I resolve this?
Incomplete deprotection can arise from several factors:
-
Insufficient Acid: The amount of acid may be too low. For TFA, a concentration of 20-50% (v/v) in DCM is commonly used.[3][4] For HCl, a 4M solution in dioxane is a standard reagent.[5] Ensure at least a stoichiometric amount of acid is used; often a large excess is necessary.
-
Reaction Time and Temperature: While the reaction is often fast at room temperature, some substrates may require longer reaction times or gentle heating.[2] It is crucial to monitor the reaction's progress using analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Water Content: The presence of water can interfere with the effectiveness of the acid. Using anhydrous solvents and reagents is generally recommended for optimal results.[2]
-
Steric Hindrance: The azepane ring might present some steric bulk that could slow down the reaction compared to simpler acyclic amines. Extending the reaction time or increasing the acid concentration might be necessary.
Q3: I am observing unexpected side products. What are they and how can I prevent them?
A primary side reaction during Boc deprotection is the alkylation of nucleophiles by the tert-butyl cation generated during the cleavage.[6][7] For this compound, the deprotected amine product itself is nucleophilic and could potentially react with the tert-butyl cation, leading to N-tert-butylation, although this is less common for the desired product amine. More likely are reactions with other nucleophilic functional groups if present in the molecule, or with electron-rich aromatic rings.
Prevention: The most effective way to minimize these side products is by using a "scavenger" in the reaction mixture.[2][6] Scavengers are nucleophilic species that trap the tert-butyl cation. Common scavengers include:
-
Triisopropylsilane (TIPS)
-
Anisole
-
Thioanisole
Q4: Are there milder alternatives to strong acids like TFA and HCl for the deprotection of my substrate?
Yes, several milder methods can be employed, which are particularly useful if your molecule contains other acid-sensitive functional groups.[8][9] These alternatives often require specific catalysts or conditions.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered during the Boc deprotection of this compound.
Issue 1: Incomplete Reaction
| Potential Cause | Suggested Solution | Experimental Protocol Reference |
| Insufficient acid concentration or equivalents. | Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or use a higher excess of HCl. | Protocol 1 & 2 |
| Short reaction time. | Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed. | General Monitoring |
| Low reaction temperature. | Allow the reaction to warm to room temperature or gently heat if necessary, while monitoring for side product formation. | General Monitoring |
| Presence of water. | Use anhydrous solvents and reagents. | N/A |
Issue 2: Side Product Formation (Alkylation)
| Potential Cause | Suggested Solution | Experimental Protocol Reference |
| Alkylation by the tert-butyl cation. | Add a scavenger such as Triisopropylsilane (TIPS) or anisole to the reaction mixture. | Protocol 1 |
| High reaction temperature promoting side reactions. | Perform the reaction at a lower temperature (e.g., 0 °C) and monitor closely. | General Monitoring |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM
-
Dissolve this compound in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cool the solution to 0 °C using an ice bath.
-
(Optional) Add a scavenger, such as triisopropylsilane (1.1 equivalents).
-
Add Trifluoroacetic Acid (TFA) dropwise to the stirred solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is no longer detectable (typically 1-4 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting residue can be purified by an appropriate method, such as crystallization or chromatography, to isolate the azepan-3-amine as its TFA salt.
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Dissolve this compound in a minimal amount of a co-solvent like methanol or DCM if needed for solubility.
-
Add a 4M solution of HCl in 1,4-dioxane (typically a 5-10 fold excess of HCl).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 1-3 hours).[10]
-
Upon completion, the solvent can be removed under reduced pressure. The product is obtained as the hydrochloride salt.
Alternative Deprotection Methods
For substrates sensitive to strong acids, alternative methods can be considered.
| Method | Conditions | Yield (%) | Reference |
| Thermal (Boiling Water) | Water, 100 °C | Quantitative | [8][9] |
| Oxalyl Chloride/Methanol | (COCl)₂ (3 equiv.), Methanol, RT | >70% (up to 90%) | [8][11][12] |
| Zinc Bromide | ZnBr₂ (2-3 equiv.), DCM, RT | Good | [1][13] |
Visual Guides
Boc Deprotection Workflow
Caption: General workflow for the Boc deprotection of this compound.
Troubleshooting Logic for Incomplete Deprotection
Caption: Decision tree for troubleshooting incomplete Boc deprotection reactions.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mcours.net [mcours.net]
- 10. researchgate.net [researchgate.net]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. xray.uky.edu [xray.uky.edu]
- 13. researchgate.net [researchgate.net]
tert-Butyl azepan-3-ylcarbamate stability issues in acidic media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tert-butyl azepan-3-ylcarbamate in acidic media. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound is degrading during my experiment which uses acidic conditions. What is the likely cause?
A1: The tert-butoxycarbonyl (Boc) protecting group on this compound is inherently labile to acidic conditions.[1][2] This instability is a fundamental chemical property utilized for its removal (deprotection). The degradation you are observing is likely the acid-catalyzed cleavage of the Boc group, yielding the free azepan-3-amine, carbon dioxide, and isobutene.[3][4]
Q2: What is the chemical mechanism behind the acid-catalyzed degradation of this compound?
A2: The degradation proceeds via a well-established acid-catalyzed deprotection mechanism.[3][5] First, the carbonyl oxygen of the carbamate is protonated by the acid. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and readily undergoes decarboxylation to give the deprotected primary amine and carbon dioxide.[6][7]
Q3: Are there any side reactions I should be aware of when working with this compound in acidic media?
A3: Yes, a common side reaction is the alkylation of nucleophiles by the tert-butyl cation that is generated during the cleavage of the Boc group.[8][9] If your reaction mixture contains other nucleophilic functional groups (e.g., electron-rich aromatic rings, thiols), they can be susceptible to tert-butylation, leading to the formation of undesired byproducts.[8][10]
Q4: How can I minimize the degradation of this compound if I need to perform a reaction under acidic conditions?
A4: Minimizing degradation requires careful control of reaction conditions. Consider the following:
-
Use the mildest possible acidic conditions: Opt for weaker acids or lower concentrations if your desired reaction can still proceed.
-
Control the temperature: Perform the reaction at the lowest possible temperature that allows for the desired transformation. Boc deprotection is often carried out at room temperature or below.[8]
-
Limit the reaction time: Monitor the reaction closely and stop it as soon as the desired product is formed to prevent excessive degradation of the starting material.
-
Consider alternative protecting groups: If the inherent acid lability of the Boc group is incompatible with your synthetic route, you may need to consider an alternative amine protecting group that is stable to acids but can be removed under different conditions (e.g., Fmoc, which is base-labile, or Cbz, which is removed by hydrogenolysis).[1]
Q5: My attempt to remove the Boc group from this compound is incomplete. What could be the reason?
A5: Incomplete deprotection can be due to several factors:
-
Insufficient acid strength or concentration: The acidic conditions may not be strong enough to effectively cleave the Boc group.[11]
-
Steric hindrance: The structure of the molecule might sterically hinder the approach of the acid to the carbamate group.[11]
-
Reaction time and temperature: The reaction may require a longer duration or a slightly elevated temperature for complete removal.[11]
-
Inappropriate solvent: The choice of solvent can influence the efficiency of the deprotection reaction.[12]
Q6: What are some common acidic conditions used for the removal of the Boc group?
A6: A variety of acidic reagents can be used for Boc deprotection. Common choices include trifluoroacetic acid (TFA) in dichloromethane (DCM), hydrochloric acid (HCl) in solvents like dioxane, methanol, or ethyl acetate, and p-toluenesulfonic acid (pTSA) in acetonitrile or methanol.[8][13] The choice of acid and solvent depends on the specific substrate and the presence of other functional groups.
Q7: How can I prevent the tert-butylation side reaction during Boc deprotection?
A7: The most effective way to prevent tert-butylation is to use "scavengers" in your reaction mixture.[8][9] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause side reactions.[8] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[8]
Data Presentation
Due to the lack of specific quantitative stability data for this compound in the literature, the following table summarizes common conditions for the deprotection of Boc-protected amines, which can serve as a starting point for optimizing the cleavage of the Boc group from this compound.
| Acidic Reagent | Typical Concentration | Common Solvents | Common Scavengers | Temperature | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | Triisopropylsilane (TIS), Water | Room Temperature | 30 min - 3 hours |
| Hydrochloric Acid (HCl) | 1.25 M - 4 M | Dioxane, Methanol, Ethyl Acetate | Thioanisole | Room Temperature | 1 - 4 hours |
| p-Toluenesulfonic Acid (pTSA) | Stoichiometric | Acetonitrile, Methanol | - | Room Temperature | Variable |
| Aqueous Phosphoric Acid | 85 wt% | - | - | Room Temperature | Variable |
Experimental Protocols
Protocol 1: General Procedure for Acidic Deprotection of this compound
This protocol describes a general method for the removal of the Boc protecting group using trifluoroacetic acid.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and appropriate developing solvent system
-
LC-MS for reaction monitoring
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (e.g., 0.1-0.5 M concentration).
-
If using a scavenger, add triisopropylsilane (1.1-1.5 equivalents) to the solution.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (10-20 equivalents) dropwise to the stirred solution. Caution: The reaction can be exothermic and evolve gas (CO2 and isobutene). Ensure adequate ventilation.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[8]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.[8]
-
To ensure complete removal of residual TFA, the residue can be co-evaporated with a solvent like toluene.[8]
-
The resulting crude amine salt can be further purified. For work-up to the free amine, dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected azepan-3-amine.
Mandatory Visualizations
Caption: Acid-catalyzed degradation of this compound.
Caption: Troubleshooting guide for acidic deprotection.
References
- 1. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Tert-butyl 3-azepanylcarbamate | C11H22N2O2 | CID 20745759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tert-Butanol | (CH3)3COH | CID 6386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tert-Butyl Esters [organic-chemistry.org]
- 10. Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cenmed.com [cenmed.com]
- 12. researchgate.net [researchgate.net]
- 13. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Chiral Integrity in tert-Butyl azepan-3-ylcarbamate Synthesis
Welcome to the technical support center for the enantioselective synthesis of tert-Butyl azepan-3-ylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for maintaining stereochemical purity during the synthesis of this critical chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of chiral azepanes like this compound?
A1: Racemization in chiral azepane synthesis typically arises from the deprotonation of a stereogenic center, which leads to a planar, achiral intermediate such as an enolate or an imine. Subsequent reprotonation can occur from either face, resulting in a loss of enantiomeric excess.[1] Key factors that contribute to this include:
-
Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for deprotonation.[1]
-
Strong Bases: The use of strong, non-hindered bases can readily abstract a proton from a chiral carbon, particularly if it is in an acidic environment (e.g., alpha to a carbonyl group).[1]
-
Prolonged Reaction Times: Extended exposure to conditions that can induce racemization increases the likelihood of diminished enantiopurity.[1]
-
Inappropriate N-Protecting Group: The nature of the nitrogen-protecting group can influence the acidity of adjacent protons and the overall stability of the chiral center.[1]
Q2: At which stages of the synthesis is racemization most likely to occur?
A2: Racemization is a significant concern during several key transformations in chiral azepane synthesis:[1]
-
Cyclization Step: Intramolecular reactions to form the seven-membered ring are critical, especially those involving bond formation at the chiral center. Base-mediated cyclizations are particularly susceptible to racemization.[1]
-
Activation of Carboxylic Acids: When a chiral center is alpha to a carboxylic acid that is activated for amidation (a common route to lactam precursors of azepanes), the acidity of the alpha-proton is increased, making it more prone to abstraction.[1]
-
Post-cyclization Modifications: Functional group manipulations on the azepane ring can sometimes expose the chiral centers to harsh conditions (e.g., strong acids or bases, high temperatures) that may induce epimerization.
Q3: How can I minimize racemization during a base-mediated cyclization to form the azepane ring?
A3: To minimize racemization during a base-mediated cyclization, consider the following strategies:
-
Choice of Base: Opt for weaker or sterically hindered bases such as diisopropylethylamine (DIPEA) or 2,6-lutidine over strong, non-hindered bases like sodium hydroxide or potassium tert-butoxide.[1]
-
Reaction Temperature: Perform the cyclization at the lowest temperature that allows for a reasonable reaction rate.
-
Reaction Time: Monitor the reaction closely and minimize the reaction time to prevent prolonged exposure to basic conditions.
Q4: Are there alternative synthetic strategies that are less prone to racemization?
A4: Yes, enzymatic and chemoenzymatic approaches have shown great promise in the synthesis of chiral 3-aminoazepanes with high enantiopurity. Multi-enzyme cascades, for instance, can prevent the racemization of labile intermediates by streamlining reactions in a one-pot setup. Asymmetric reductive amination is another powerful technique for establishing the chiral amine center with high stereocontrol.[2][3][4]
Troubleshooting Guides
Issue 1: Significant loss of enantiomeric excess (ee) after intramolecular cyclization.
| Possible Cause | Troubleshooting Steps |
| The base used for cyclization is too strong or not sterically hindered, leading to deprotonation at the stereogenic center.[1] | Base Selection: Switch to a weaker or more sterically hindered base (e.g., DIPEA, 2,6-lutidine). |
| The reaction temperature is too high, providing sufficient energy for racemization to occur.[1] | Lower Reaction Temperature: Reduce the reaction temperature. It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[1] |
| The reaction was left for an extended period, increasing the exposure to racemizing conditions. | Optimize Reaction Time: Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. |
Issue 2: Racemization of a chiral center alpha to a carbonyl or ester group in the linear precursor.
| Possible Cause | Troubleshooting Steps |
| The α-proton is being abstracted due to its increased acidity from the adjacent electron-withdrawing group, especially in the presence of a base or upon heating.[1] | Protecting Group Strategy: Consider using a bulky nitrogen-protecting group that can sterically hinder the approach of a base to the α-proton.[1] |
| The work-up or purification conditions are too harsh (e.g., strongly acidic or basic). | Milder Work-up/Purification: Use buffered aqueous solutions for work-up and avoid extreme pH conditions. Employ purification techniques that do not require harsh conditions, such as flash chromatography with a neutral solvent system. |
Data Presentation
Table 1: Comparison of Chiral Separation Techniques for Primary Amines
| Technique | Typical Stationary Phase | Mobile Phase Additives for Amines | Advantages | Considerations |
| SFC | Cyclofructan-based, Polysaccharide-based | Trifluoroacetic acid (TFA) with an amine (e.g., triethylamine) or a strong acid like ethanesulfonic acid (ESA).[5][6] | Fast separations, reduced solvent consumption, good peak symmetry.[5][7] | Method development can be complex; additives are often necessary for good peak shape and selectivity.[6] |
| HPLC (Normal Phase) | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD) | Diethylamine (DEA) for basic compounds.[8] | High resolution, well-established methods. | Longer analysis times compared to SFC, use of non-polar solvents.[5] |
| HPLC (Polar Organic) | Polysaccharide-based | TFA with an amine.[5] | Shorter analysis times than normal phase.[5] | May offer different selectivity compared to normal and reversed phase. |
| HPLC (Reversed Phase) | Macrocyclic glycopeptide (e.g., CHIROBIOTIC T) | Ammonium formate or acetate buffers. | Compatible with LC-MS, good for polar compounds.[9] | Selectivity can be highly dependent on pH and buffer concentration. |
Experimental Protocols
Protocol 1: Enantioselective Synthesis of this compound via Reductive Amination of a Cyclic Ketone Precursor
This protocol is a representative method and may require optimization for specific substrates and scales.
-
Synthesis of N-Boc-azepan-3-one:
-
To a solution of a suitable protected 3-hydroxyazepane precursor in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-Boc-azepan-3-one.
-
-
Asymmetric Reductive Amination:
-
In a reaction vessel, dissolve N-Boc-azepan-3-one (1 equivalent) and ammonium acetate (10 equivalents) in a suitable solvent such as methanol.
-
Add a chiral catalyst system, for example, a pre-formed complex of [RuCl2(p-cymene)]2 and a chiral diphosphine ligand (e.g., (R)-C3-TunePhos), under an inert atmosphere.
-
Pressurize the vessel with hydrogen gas (50-100 atm) and stir the reaction at a controlled temperature (e.g., 40-60 °C) for 24-48 hours.
-
After cooling and venting, concentrate the reaction mixture.
-
Dissolve the residue in a suitable solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford this compound.
-
Protocol 2: Chiral HPLC/SFC Method for Enantiomeric Excess (ee) Determination
This is a general guideline for method development. Specific conditions will need to be optimized for your specific compound.
-
Column Screening:
-
Screen a set of chiral columns with broad selectivity, such as polysaccharide-based (e.g., Chiralpak IA, IB, IC) and cyclofructan-based columns.
-
-
Mobile Phase Screening (SFC):
-
Start with a mobile phase of CO2 and a modifier (e.g., methanol, ethanol, or isopropanol).
-
Incorporate additives to improve peak shape and selectivity. A common combination for primary amines is 0.1-0.3% TFA and 0.1-0.2% TEA in the modifier.[5]
-
-
Mobile Phase Screening (HPLC - Normal Phase):
-
Use a mobile phase of hexane/isopropanol or hexane/ethanol.
-
Add a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) to improve the peak shape of the basic analyte.[8]
-
-
Method Optimization:
-
Once a promising column and mobile phase system are identified, optimize the separation by adjusting the modifier percentage, flow rate, temperature, and back pressure (for SFC).
-
-
Sample Preparation:
-
Dissolve a small amount of the final product in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
Analysis:
-
Inject the sample onto the chiral column and record the chromatogram.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area1 - Area2) / (Area1 + Area2) ] * 100.
-
Mandatory Visualizations
Caption: Synthetic workflow for this compound highlighting the critical cyclization step.
Caption: Mechanism of racemization via a planar intermediate during azepane synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Asymmetric reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Scale-up Synthesis of tert-Butyl azepan-3-ylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of tert-butyl azepan-3-ylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for producing this compound on a larger scale?
A1: The industrial synthesis of this compound typically involves a two-stage process: the synthesis of the 3-aminoazepane precursor followed by its protection with a tert-butoxycarbonyl (Boc) group. For scale-up, routes that are cost-effective, reproducible, and yield the desired enantiomer are preferred. A common and economically viable approach starts from L-lysine, which is a readily available and chiral starting material. Alternative routes may involve multi-step chemical syntheses or chemoenzymatic methods.
Q2: What are the critical parameters to control during the Boc protection of 3-aminoazepane?
A2: Key parameters to control during the Boc protection step include reaction temperature, stoichiometry of reagents, choice of base and solvent, and reaction time. The reaction is typically performed at a controlled temperature to minimize side reactions. The choice of solvent can influence the solubility of the starting materials and the reaction rate. The base used is crucial for scavenging the acid formed during the reaction and should be chosen to avoid side reactions.
Q3: What are the potential side reactions during the Boc protection step and how can they be minimized?
A3: A common side reaction is the formation of a di-Boc protected amine, especially if the reaction conditions are too harsh or if there is an excess of the Boc-anhydride. Another potential issue is the tert-butylation of the amine, where the tert-butyl cation generated from the decomposition of the Boc group alkylates the starting material or product.[1] To minimize these side reactions, it is important to control the reaction temperature, use the correct stoichiometry of reagents, and choose an appropriate solvent and base.
Q4: How can the purity of this compound be ensured on a large scale?
A4: Ensuring high purity on a large scale involves several strategies. The reaction should be monitored closely to ensure complete conversion and minimize side product formation. After the reaction, a suitable work-up procedure is necessary to remove unreacted reagents and byproducts. This may involve extractions and washes. Finally, the product is often purified by crystallization or chromatography. For industrial-scale production, crystallization is generally preferred due to its cost-effectiveness and scalability.
Troubleshooting Guides
Issue 1: Incomplete Reaction during Boc Protection
Symptom: Monitoring of the reaction (e.g., by HPLC or TLC) shows a significant amount of unreacted 3-aminoazepane even after the expected reaction time.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Reagent | Ensure that at least a stoichiometric amount of di-tert-butyl dicarbonate (Boc)₂O is used. A slight excess (1.1-1.2 equivalents) is often employed to drive the reaction to completion. |
| Inadequate Mixing | On a large scale, inefficient mixing can lead to localized concentration gradients. Ensure the reaction mixture is being agitated effectively. |
| Low Reaction Temperature | While high temperatures can lead to side reactions, a temperature that is too low may result in a very slow reaction rate. Consider a modest increase in temperature (e.g., to 40-50 °C) while carefully monitoring for side product formation.[2] |
| Incorrect Base or Solvent | The choice of base and solvent can significantly impact the reaction. Ensure the base is strong enough to neutralize the acid formed but not so strong as to cause side reactions. The solvent should fully dissolve the reactants. A common system is triethylamine as the base in a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). |
Issue 2: Formation of Impurities
Symptom: The final product is contaminated with significant amounts of side products, such as di-Boc protected amine or tert-butylated byproducts.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Excess (Boc)₂O or High Temperature | This can lead to over-reaction. Use a minimal excess of (Boc)₂O and maintain a controlled temperature. |
| tert-Butylation Side Reaction | The tert-butyl cation can be scavenged by adding a nucleophilic scavenger to the reaction mixture. However, optimizing the reaction conditions (lower temperature, shorter reaction time) is the preferred approach.[1] |
| Inadequate Work-up | Ensure the work-up procedure is effective at removing unreacted (Boc)₂O and other impurities. This may involve aqueous washes with a mild acid and/or base. |
Experimental Protocols
Protocol 1: Synthesis of 3-Aminoazepane Precursor from L-Lysine (Illustrative)
This protocol outlines a potential synthetic route. Actual industrial processes may vary.
-
Protection of L-Lysine: The α-amino group of L-lysine is selectively protected, often using a copper complex or another suitable protecting group.
-
Cyclization: The protected lysine is then cyclized to form a lactam. This is typically achieved by heating in the presence of a base.
-
Reduction of the Lactam: The lactam is reduced to the corresponding cyclic amine, 3-aminoazepane. Common reducing agents for this step include lithium aluminum hydride (LAH) or catalytic hydrogenation under pressure. For scale-up, catalytic hydrogenation is often preferred for safety and cost reasons.
-
Deprotection: The protecting group on the α-amino group is removed to yield 3-aminoazepane.
Protocol 2: Scale-up Boc Protection of 3-Aminoazepane
-
Reaction Setup: In a suitable reactor, dissolve 3-aminoazepane (1 equivalent) in an appropriate solvent such as THF or DCM.
-
Addition of Base: Add triethylamine (1.5 equivalents) to the solution and stir.
-
Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture while maintaining the temperature between 20-25°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by HPLC or TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with a dilute aqueous acid solution (e.g., 1M HCl), a saturated aqueous sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield pure this compound.
Quantitative Data Summary
The following table provides illustrative quantitative data for the Boc protection step, based on general procedures and typical yields for similar reactions. Actual scale-up data may vary depending on the specific process and equipment.
| Parameter | Laboratory Scale (10g) | Pilot Scale (1kg) |
| 3-Aminoazepane | 10 g | 1 kg |
| (Boc)₂O | 21 g (1.1 eq) | 2.1 kg (1.1 eq) |
| Triethylamine | 13.2 g (1.5 eq) | 1.32 kg (1.5 eq) |
| Solvent (THF) | 100 mL | 10 L |
| Reaction Time | 2-4 hours | 3-6 hours |
| Typical Yield | 85-95% | 80-90% |
| Purity (post-crystallization) | >98% | >98% |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting incomplete Boc protection reactions.
References
Technical Support Center: Analysis of Impurities in tert-Butyl azepan-3-ylcarbamate Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl azepan-3-ylcarbamate. The information provided here will help in identifying and quantifying impurities, ensuring the quality and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in a sample of this compound?
A1: Potential impurities in this compound samples can originate from the synthesis process or degradation. These may include:
-
Starting Materials: Unreacted 3-aminoazepane.
-
Reagents: Residual di-tert-butyl dicarbonate (Boc₂O) or other Boc-protection reagents.
-
Byproducts: tert-Butanol, di-tert-butyl carbonate, and potentially over-alkylated products.
-
Solvents: Residual solvents used during the synthesis and purification steps (e.g., dichloromethane, ethyl acetate, tetrahydrofuran).
-
Degradation Products: Hydrolysis of the carbamate bond can lead to the formation of 3-aminoazepane and tert-butanol.
Q2: Which analytical techniques are most suitable for analyzing the purity of this compound?
A2: Several analytical techniques are effective for determining the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): A robust method for quantifying the main component and non-volatile impurities.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Highly effective for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[1]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A primary method for determining absolute purity without the need for a specific reference standard of the analyte.[1]
-
Mass Spectrometry (MS): Used to determine the molecular weight of the compound and can help in identifying unknown impurities by providing their mass-to-charge ratio.
Q3: How can I detect residual solvents in my this compound sample?
A3: Gas Chromatography with either a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is the most common and effective method for the analysis of residual solvents. Headspace GC is particularly useful for this purpose as it allows for the analysis of volatile compounds in a solid or liquid matrix without dissolving the sample.
Q4: What could be the cause of observing an unexpected peak in my HPLC chromatogram?
A4: An unexpected peak in your HPLC chromatogram could be due to several reasons:
-
A synthesis-related impurity (starting material, byproduct, or reagent).
-
A degradation product of this compound.
-
Contamination from the sample preparation process or the HPLC system itself.
-
If the sample was exposed to harsh conditions (e.g., strong acid or base, high temperature), it might have degraded.
To identify the unknown peak, techniques like LC-MS or fraction collection followed by NMR analysis can be employed.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) in HPLC analysis. | 1. Inappropriate mobile phase pH. 2. Column overload. 3. Column degradation. 4. Interaction of the analyte with active sites on the stationary phase. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For an amine-containing compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid or TFA) is often beneficial. 2. Reduce the sample concentration or injection volume. 3. Replace the column with a new one. 4. Use a column with end-capping or add a competing base to the mobile phase. |
| Inconsistent retention times in HPLC. | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. 4. Pump malfunction. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is adequately equilibrated with the mobile phase before each injection. 4. Check the pump for leaks and ensure proper solvent delivery. |
| Presence of a large peak at the solvent front in HPLC. | 1. Sample solvent is much stronger than the mobile phase. 2. Presence of highly polar, unretained impurities. | 1. Dissolve the sample in the initial mobile phase composition. 2. This is often normal; however, if it interferes with peaks of interest, consider a different stationary phase or mobile phase. |
| Low sensitivity in GC-MS for residual solvents. | 1. Inadequate headspace conditions (temperature, time). 2. Low concentration of residual solvents. 3. Improper injection parameters. | 1. Optimize headspace vial temperature and equilibration time to ensure efficient partitioning of solvents into the vapor phase. 2. Use a larger sample size if possible, or use a more sensitive detector. 3. Optimize the split ratio or use splitless injection for trace analysis. |
| Identification of an unknown impurity. | The impurity is not a known starting material, reagent, or common solvent. | 1. Use LC-MS to obtain the mass-to-charge ratio (m/z) of the impurity. This can provide the molecular weight and potential elemental composition. 2. If sufficient quantity of the impurity can be isolated (e.g., by preparative HPLC), perform NMR spectroscopy for structural elucidation. 3. Consider potential side reactions in the synthesis or degradation pathways that could lead to the observed impurity. |
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine purity assessment of this compound and the quantification of non-volatile impurities.[1]
-
Instrumentation: HPLC system with a UV detector or a Charged Aerosol Detector (CAD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient:
-
0-20 min: 5-95% B
-
20-25 min: 95% B
-
25-26 min: 95-5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (for carbamate end absorption) or CAD.[1]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in the initial mobile phase composition to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
-
Protocol 2: Analysis of Volatile Impurities by GC-MS
This method is ideal for the analysis of volatile and semi-volatile impurities, including residual solvents.[1]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Chromatographic Conditions:
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1) or splitless, depending on the required sensitivity.
-
Injection Volume: 1 µL.
-
-
MS Conditions:
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of 1 mg/mL.[1]
-
Data Presentation
Table 1: HPLC Purity Analysis Summary
| Sample ID | Retention Time (min) | Peak Area (%) | Identity |
| Sample A | 12.5 | 99.5 | This compound |
| 4.2 | 0.3 | 3-aminoazepane (tentative) | |
| 15.1 | 0.2 | Unknown Impurity | |
| Sample B | 12.6 | 98.8 | This compound |
| 4.3 | 0.9 | 3-aminoazepane (tentative) | |
| 18.2 | 0.3 | Di-tert-butyl dicarbonate (tentative) |
Table 2: GC-MS Residual Solvent Analysis
| Solvent | Retention Time (min) | Concentration (ppm) |
| Dichloromethane | 3.8 | 150 |
| Ethyl Acetate | 4.5 | 50 |
| Tetrahydrofuran | 5.1 | Not Detected |
Visualizations
Caption: Workflow for the analysis of impurities in this compound.
Caption: Logical workflow for troubleshooting and identifying unknown impurities.
References
Technical Support Center: Improving Regioselectivity of Reactions with tert-Butyl azepan-3-ylcarbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-Butyl azepan-3-ylcarbamate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving regioselectivity during the functionalization of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites on this compound and what factors influence their reactivity?
A1: this compound has two primary reactive sites: the secondary amine (N-H) of the azepane ring and the various carbon-hydrogen (C-H) bonds on the ring. The key factors influencing reactivity at these sites are:
-
Nucleophilicity of the Nitrogen: The secondary amine is a nucleophilic center and readily participates in reactions like N-alkylation and N-acylation.
-
Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protecting group at the 3-position creates significant steric hindrance, which can influence the approach of reagents to nearby C-H bonds and the nitrogen atom.
-
Directing Group Effects: The Boc-carbamate group can act as a directing group in certain reactions, particularly in C-H activation, influencing which C-H bond is functionalized.
-
Ring Conformation: The flexible seven-membered azepane ring can adopt various conformations, which may affect the accessibility of different C-H bonds.
Q2: How can I selectively functionalize the nitrogen atom over the carbon atoms of the azepane ring?
A2: Selective N-functionalization is generally more straightforward than C-functionalization due to the inherent nucleophilicity of the secondary amine. Standard N-alkylation or N-acylation conditions will predominantly lead to reaction at the nitrogen. To ensure high selectivity, it is crucial to use reaction conditions that do not promote C-H activation, such as avoiding strong organometallic bases or transition metal catalysts known for C-H functionalization at elevated temperatures.
Q3: Is it possible to achieve regioselective functionalization of the C-H bonds of the azepane ring?
A3: Yes, regioselective C-H functionalization is achievable, although it can be more challenging. The outcome is highly dependent on the reaction methodology:
-
Photochemical Reactions: Light-induced reactions can favor functionalization at specific positions. For instance, photochemical oxyfunctionalization of N-Boc-azepane has been shown to be regioselective.
-
Transition Metal Catalysis: The choice of catalyst and ligand is critical. Ligand-controlled arylation has been demonstrated to achieve β-selectivity in N-Boc-piperidines, and similar principles can be applied to the azepane ring. The Boc group can also act as a directing group to favor functionalization at the C2 position.
-
Directed Metalation: The use of strong bases like organolithium reagents can lead to regioselective deprotonation at a position alpha to the nitrogen, which can then be trapped with an electrophile.
Troubleshooting Guides
N-Alkylation and N-Acylation Reactions
Problem: Low yield of N-functionalized product.
| Possible Cause | Troubleshooting Solution |
| Incomplete reaction | - Increase reaction time and/or temperature. - Ensure stoichiometric amounts or a slight excess of the alkylating/acylating agent are used. - Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material. |
| Poor solubility of reactants | - Screen different solvents to improve solubility. |
| Deactivation of the alkylating/acylating agent | - Ensure anhydrous (dry) reaction conditions to prevent hydrolysis of the reagent. |
| Steric hindrance from the Boc group | - For N-alkylation, consider using a more reactive alkylating agent (e.g., iodide instead of bromide). - For N-acylation, a more powerful activating agent for the carboxylic acid may be required. |
Problem: Formation of multiple products (poor regioselectivity).
| Possible Cause | Troubleshooting Solution |
| Over-alkylation (for N-alkylation) | - This is less common for secondary amines but can occur under harsh conditions. Use a milder base and control the stoichiometry of the alkylating agent. |
| Side reactions at the carbamate | - The Boc group is generally stable to many alkylation and acylation conditions, but highly reactive electrophiles or prolonged reaction times at high temperatures could lead to side reactions. Conduct the reaction at or below room temperature if possible. |
| Competing C-H functionalization | - Avoid conditions known to promote C-H activation (e.g., high temperatures with certain transition metal catalysts). |
C-H Functionalization Reactions
Problem: Lack of regioselectivity in C-H functionalization.
| Possible Cause | Troubleshooting Solution |
| Multiple C-H bonds with similar reactivity | - For catalytic reactions: Screen different ligands. The steric and electronic properties of the ligand can significantly influence which C-H bond is activated. - For photochemical reactions: Adjust the wavelength of light and the photosensitizer used. |
| Weak directing group effect | - The directing ability of the Boc-carbamate can be influenced by the choice of metal catalyst and reaction conditions. Experiment with different palladium, rhodium, or iridium catalysts. |
| Steric hindrance preventing desired functionalization | - Employ a less bulky reagent or a more active catalyst system that can overcome the steric barrier. |
Problem: Low yield of C-H functionalized product.
| Possible Cause | Troubleshooting Solution |
| Catalyst deactivation | - Increase catalyst loading. - Ensure a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation. |
| Poor substrate reactivity | - Increase reaction temperature, but be mindful of potential side reactions and decomposition. - Use a more reactive coupling partner. |
| Unfavorable reaction kinetics | - The addition of specific additives can sometimes enhance the rate and efficiency of C-H activation. |
Experimental Protocols
Protocol 1: Regioselective N-Alkylation via Reductive Amination
This protocol provides a general method for the selective N-alkylation of this compound.
Materials:
-
This compound
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Add the aldehyde or ketone (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride portion-wise over 15 minutes.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Regioselective C4-Oxyfunctionalization via Photoredox Catalysis
This protocol is adapted from a known procedure for the photochemical oxyfunctionalization of N-Boc-azepane and can be used to introduce a hydroxyl group at the C4 position.
Materials:
-
This compound
-
Photosensitizer (e.g., an organic dye)
-
Oxygen (from air or a balloon)
-
Solvent (e.g., Acetonitrile)
-
Light source (e.g., Blue LED lamp)
Procedure:
-
In a suitable reaction vessel, dissolve this compound and the photosensitizer in the chosen solvent.
-
Ensure the reaction mixture is open to the air or under an oxygen atmosphere (balloon).
-
Irradiate the mixture with the light source at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting ketone can then be reduced stereoselectively to the alcohol using a suitable reducing agent (e.g., sodium borohydride or a biocatalyst for higher stereoselectivity).
-
Purify the product by flash column chromatography.
Data Presentation
Table 1: Comparison of N-Alkylation Methods for Secondary Amines
| Method | Alkylating Agent | Base | Solvent | Typical Yields | Key Advantages |
| Direct Alkylation | Alkyl halide | K₂CO₃, NaH, or organic bases | Acetonitrile, THF, DMF | Good to Excellent | Simple procedure. |
| Reductive Amination | Aldehyde/Ketone | (none required) | DCM, Methanol | Excellent | High chemoselectivity, avoids over-alkylation. |
Table 2: Regioselectivity in C-H Functionalization of N-Boc Saturated Heterocycles
| Reaction Type | Heterocycle | Position Functionalized | Catalyst/Conditions | Key Factors for Selectivity |
| Oxyfunctionalization | N-Boc-azepane | C4 | Photoredox catalysis | Inherent reactivity of the C-H bond under photochemical conditions. |
| Arylation | N-Boc-piperidine | β (C3) | Palladium catalyst with specific biarylphosphine ligands | Ligand structure controls whether α or β position is favored. |
| Lithiation-Substitution | N-Boc-pyrrolidine | C5 | s-BuLi/TMEDA | The directing effect of the Boc-carbamate and the alkoxide formed from a hydroxyl group. |
Visualizations
Caption: Synthetic pathways for functionalizing this compound.
Caption: Decision tree for troubleshooting poor regioselectivity.
Technical Support Center: Monitoring the Synthesis of tert-Butyl azepan-3-ylcarbamate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to monitoring the synthesis of tert-Butyl azepan-3-ylcarbamate using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during reaction monitoring.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed when monitoring the Boc protection of 3-aminoazepane by TLC?
A1: The most frequent issues include:
-
Co-spotting of starting material and product: The polarity of the starting diamine and the mono-Boc protected product can sometimes be very similar, leading to poor separation on the TLC plate.
-
Streaking of the amine spot: The basic nature of the unreacted 3-aminoazepane can cause it to interact strongly with the acidic silica gel, resulting in streaking rather than a well-defined spot.
-
Appearance of a less polar spot: This often indicates the formation of the di-Boc protected byproduct, di-tert-butyl azepane-1,3-diylbiscarbamate.
-
Faint or no visible spots: This could be due to low concentration of the analyte or improper visualization techniques.
Q2: My HPLC chromatogram shows peak tailing for the product. What are the likely causes and solutions?
A2: Peak tailing for amine-containing compounds like this compound is a common issue in reverse-phase HPLC. The primary causes include:
-
Secondary interactions with residual silanols: The basic amine can interact with acidic silanol groups on the silica-based C18 column. To mitigate this, add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%) or use a base-deactivated column.
-
Inappropriate mobile phase pH: If the mobile phase pH is close to the pKa of the amine, it can exist in both ionized and non-ionized forms, leading to peak distortion. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
-
Column overload: Injecting too concentrated a sample can lead to peak tailing. Dilute your sample and reinject.
Q3: The retention time of my product is shifting between HPLC runs. What should I investigate?
A3: Retention time variability can be caused by several factors:
-
Changes in mobile phase composition: Ensure the mobile phase is prepared fresh daily and is well-mixed. Evaporation of the more volatile organic component can alter the polarity and affect retention.[1]
-
Column temperature fluctuations: Use a column oven to maintain a consistent temperature, as even small changes can impact retention times.[2][3]
-
Inadequate column equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections. A stable baseline is a good indicator of equilibration.[1]
-
Column degradation: Over time, the stationary phase can degrade. If you observe consistent shifts in retention that cannot be resolved by the above measures, it may be time to replace the column.
Experimental Protocols
Thin Layer Chromatography (TLC)
Objective: To monitor the consumption of the starting material (3-aminoazepane) and the formation of the product (this compound).
Materials:
-
Silica gel 60 F254 TLC plates
-
Developing chamber
-
Capillary spotters
-
Mobile Phase: A common starting point is a mixture of ethyl acetate and hexanes. The polarity can be adjusted based on the separation. A typical ratio is 30:70 (v/v) ethyl acetate:hexanes. For more polar compounds, dichloromethane and methanol (e.g., 95:5 v/v) can be used.
-
Visualization Stain: Ninhydrin stain is highly effective for visualizing primary and secondary amines. Potassium permanganate (KMnO4) stain can also be used as a general stain for organic compounds.
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere. Cover the chamber and allow it to equilibrate for at least 15 minutes.
-
Using a pencil, gently draw an origin line about 1 cm from the bottom of the TLC plate.
-
On the origin line, spot the reaction mixture, a co-spot (reaction mixture and starting material), and the starting material standard.
-
Place the TLC plate in the developing chamber, ensuring the solvent level is below the origin line. Cover the chamber.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Dry the plate thoroughly.
-
Visualize the spots. For ninhydrin, dip the plate in the stain and gently heat with a heat gun until colored spots appear.[4] For KMnO4, dip the plate in the stain; spots will appear as yellow-brown on a purple background.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the conversion of the reaction and assess the purity of the product.
Instrumentation:
-
HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD). Since the Boc group lacks a strong chromophore, UV detection is typically performed at low wavelengths (e.g., 210 nm).
Typical Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Acetonitrile |
| Gradient | A typical gradient is 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Withdraw a small aliquot of the reaction mixture.
-
Quench the reaction if necessary.
-
Dilute the sample with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation
TLC Data Interpretation
The progress of the reaction is monitored by the disappearance of the starting material spot and the appearance of the product spot.
| Compound | Expected Rf Range (30:70 EtOAc:Hexane) | Visualization with Ninhydrin |
| 3-aminoazepane (Starting Material) | 0.0 - 0.2 | Purple/Pink spot |
| This compound (Product) | 0.4 - 0.6 | Faint yellow spot (after heating) |
| Di-Boc byproduct | > 0.7 | No color change |
Note: Rf values are highly dependent on the specific TLC plate, solvent system, and experimental conditions. The values above are approximate.
HPLC Data Interpretation
The reaction conversion can be calculated based on the peak areas of the starting material and product in the chromatogram.
| Compound | Expected Retention Time |
| 3-aminoazepane (Starting Material) | Early eluting peak |
| This compound (Product) | Later eluting peak |
Note: Absolute retention times will vary depending on the specific HPLC system and conditions.
Troubleshooting Guides
TLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Spots are streaking | - Sample is too concentrated.- Starting amine is interacting with the silica gel. | - Dilute the sample before spotting.- Add a small amount of triethylamine (~0.5%) to the mobile phase.[5] |
| Rf values are too high or too low | - Mobile phase polarity is incorrect. | - If Rf is too high, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane).- If Rf is too low, increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). |
| No spots are visible | - Sample is too dilute.- The chosen stain is not appropriate for the compounds. | - Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.- Use a more general stain like potassium permanganate. |
| Multiple product spots | - Formation of di-Boc protected byproduct or other side products. | - The di-Boc product will be significantly less polar and have a higher Rf. This confirms a common side reaction.[6] |
HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak fronting or tailing | - Column overload.- Secondary interactions with the stationary phase. | - Dilute the sample.- Add a competing base (e.g., 0.1% TEA) to the mobile phase or use a base-deactivated column.[1] |
| Inconsistent retention times | - Fluctuations in column temperature.- Changes in mobile phase composition. | - Use a column oven.- Prepare fresh mobile phase daily and ensure it is thoroughly mixed.[1][2][3] |
| Ghost peaks appear | - Carryover from a previous injection.- Contamination in the mobile phase or system. | - Run a blank injection with a strong solvent to clean the injector and column.- Use high-purity solvents and filter the mobile phase. |
| Poor peak resolution | - Inappropriate mobile phase gradient.- Column is old or contaminated. | - Optimize the gradient to better separate the peaks of interest.- Flush the column with a strong solvent or replace it if necessary. |
Visualizations
References
Technical Support Center: Managing tert-Butyl azepan-3-ylcarbamate
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the potential hygroscopic nature of tert-Butyl azepan-3-ylcarbamate. While specific data on the hygroscopicity of this compound is not extensively published, the following troubleshooting guides and FAQs are based on best practices for handling hygroscopic and moisture-sensitive carbamate compounds.
Frequently Asked Questions (FAQs)
Q1: Is this compound considered hygroscopic?
While there is no definitive public data classifying this compound as hygroscopic, its chemical structure, containing polar carbamate and amine functional groups, suggests a potential to absorb atmospheric moisture. Therefore, it is prudent to handle this compound with precautions for hygroscopic materials.
Q2: What are the visual indicators that my sample of this compound has absorbed moisture?
Moisture absorption can lead to noticeable physical changes in the compound.[1][2][3] Key indicators include:
-
Caking and Clumping: The free-flowing powder may become lumpy or form solid aggregates.[1][2][3]
-
Change in Physical State: In cases of significant moisture absorption, the solid may become sticky or even appear wet.
-
Difficulty in Handling: The powder may not flow easily, making it difficult to weigh and transfer accurately.[4]
Q3: How can moisture absorption affect my experimental results?
Absorbed water can have several detrimental effects on your experiments:
-
Inaccurate Weighing: The measured weight will include the mass of the absorbed water, leading to inaccuracies in molar calculations and reagent stoichiometry.
-
Reaction Inhibition or Side Reactions: Water can act as an unwanted reagent, potentially hydrolyzing the carbamate group or participating in side reactions, which can lower the yield and purity of your desired product.[5]
-
Alteration of Physical Properties: Increased water content can change the dissolution profile and other physical characteristics of the compound.[4]
-
Degradation: For some carbamates, moisture can lead to chemical degradation over time, affecting the stability and shelf-life of the material.[6][7]
Q4: What are the recommended storage conditions for this compound?
To minimize moisture absorption, it is recommended to store this compound in a tightly sealed container in a dry environment.[8] For enhanced protection, consider the following:
-
Use of Desiccators: Store the primary container inside a desiccator containing a suitable desiccant like silica gel or calcium sulfate.[9][10]
-
Inert Atmosphere: For long-term storage or for highly sensitive applications, storing the compound under an inert atmosphere (e.g., nitrogen or argon) can provide an additional layer of protection.[11]
-
Refrigeration: While refrigeration can reduce the ambient humidity, ensure the container is brought to room temperature before opening to prevent condensation on the cold compound.[10]
Troubleshooting Guides
Problem: The compound has formed clumps or cakes.
-
Possible Cause: The compound has likely absorbed moisture from the atmosphere due to improper storage or handling.[1][2][3]
-
Solution:
-
Assess the extent of moisture absorption: If the caking is minor, the compound may still be usable after drying.
-
Drying the compound: Gently dry the material under a vacuum at a temperature that will not cause decomposition. It is crucial to determine the thermal stability of the compound before heating.
-
Confirm water content: Before use, determine the water content using an appropriate analytical method like Karl Fischer titration or Thermogravimetric Analysis (TGA) to ensure it meets the requirements of your experiment.
-
Improve storage: After drying, immediately transfer the compound to a tightly sealed container and store it in a desiccator.[9]
-
Problem: Inconsistent or low yields in reactions using this compound.
-
Possible Cause 1: Inaccurate molar quantity due to absorbed water. The actual amount of the carbamate is less than the weighed amount.
-
Solution: Determine the water content of your starting material using Karl Fischer titration or TGA and adjust the mass used in the reaction accordingly.
-
-
Possible Cause 2: Water-induced side reactions or degradation. The presence of water is interfering with the desired chemical transformation.[5]
-
Solution: Ensure the compound is thoroughly dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere to exclude moisture.
-
Problem: The weight of the compound changes during handling.
-
Possible Cause: The compound is rapidly absorbing moisture from the ambient air.[8]
-
Solution:
-
Minimize exposure time: Weigh the compound as quickly as possible.[8]
-
Controlled environment: If possible, handle and weigh the compound in a glove box with a controlled low-humidity atmosphere.[10]
-
Use a weighing vessel with a lid: Keep the weighing vessel covered as much as possible during the weighing process.
-
Experimental Protocols
Determination of Water Content by Karl Fischer Titration
Karl Fischer titration is a highly accurate method for determining the water content of a substance.[9]
Methodology:
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry state.
-
Sample Preparation: Accurately weigh a suitable amount of this compound. The sample size should be chosen based on the expected water content to ensure optimal consumption of the titrant.
-
Titration: Quickly introduce the sample into the titration vessel, ensuring it dissolves completely in the Karl Fischer solvent. For compounds with limited solubility, specialized solvents or a KF oven may be necessary.
-
Endpoint Detection: The titration proceeds until all the water from the sample has reacted. The endpoint is typically detected electrometrically.
-
Calculation: The instrument's software will calculate the percentage of water in the sample based on the amount of titrant consumed.
| Parameter | Recommendation |
| Titration Type | Volumetric or Coulometric (for very low water content) |
| Solvent | Anhydrous methanol or specialized Karl Fischer solvent |
| Standardization | Use a certified water standard for accurate titrant calibration |
Determination of Water Content by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated, which can be used to determine the content of volatile components, including water.
Methodology:
-
Instrument Setup: Calibrate the TGA instrument for mass and temperature according to the manufacturer's protocol.
-
Sample Preparation: Accurately weigh a small amount of the this compound (typically 5-10 mg) into a TGA pan.
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen). The temperature range should be sufficient to drive off absorbed water without causing thermal decomposition of the compound. A typical range for water is from ambient temperature to 120 °C.
-
Data Analysis: The TGA thermogram will show a weight loss step corresponding to the evaporation of water. The percentage of weight loss in this step is calculated as the water content.
| Parameter | Recommendation |
| Heating Rate | 5-20 °C/min |
| Atmosphere | Inert gas (e.g., Nitrogen) at a constant flow rate |
| Temperature Range | Ambient to a temperature below the decomposition point |
Visualizations
Caption: Workflow for handling potentially hygroscopic compounds.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
References
- 1. absortech.com [absortech.com]
- 2. What Causes Powder Caking? - Jenike & Johanson [jenike.com]
- 3. azocleantech.com [azocleantech.com]
- 4. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 5. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tutorchase.com [tutorchase.com]
- 9. researchgate.net [researchgate.net]
- 10. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 11. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
Validation & Comparative
Comparative Reactivity of tert-Butyl azepan-3-ylcarbamate and Piperidine Analogs: A Guide for Researchers
In the landscape of drug discovery and development, saturated nitrogen-containing heterocycles are privileged scaffolds. Among these, piperidine and azepane cores are frequently utilized as key building blocks. This guide provides a comparative analysis of the reactivity of two closely related derivatives: tert-Butyl azepan-3-ylcarbamate and its six-membered ring analog, tert-butyl piperidin-3-ylcarbamate. This comparison aims to assist researchers, scientists, and drug development professionals in selecting the appropriate building block for their synthetic campaigns by providing insights into their relative reactivity, supported by available data and detailed experimental protocols.
Introduction to the Analogs
This compound and tert-butyl piperidin-3-ylcarbamate are bifunctional molecules containing a secondary amine within a cyclic framework and a Boc-protected primary amine at the 3-position. The key structural difference lies in the ring size: the azepane contains a seven-membered ring, while the piperidine possesses a six-membered ring. This seemingly subtle difference can have a significant impact on the conformational flexibility, steric environment, and ultimately, the chemical reactivity of the molecules.
The piperidine ring is known to predominantly adopt a stable chair conformation, which minimizes steric and torsional strain. In contrast, the seven-membered azepane ring is more flexible and can exist in a variety of twist-chair and twist-boat conformations. This increased conformational flexibility can influence the accessibility of the reactive sites.
Comparative Reactivity Analysis
The reactivity of these compounds can be assessed in several key transformations relevant to drug development, including N-acylation, N-alkylation of the ring nitrogen, and deprotection of the Boc group.
N-Acylation
N-acylation of the secondary amine in the ring is a common reaction for introducing diverse substituents. The rate and yield of this reaction are influenced by the nucleophilicity of the nitrogen and steric hindrance around it.
Generally, the piperidine analog is expected to exhibit slightly higher reactivity in N-acylation reactions. This can be attributed to the more defined and less sterically hindered equatorial position of the nitrogen lone pair in the chair conformation of piperidine. The greater conformational flexibility of the azepane ring might lead to transient conformations that are less favorable for nucleophilic attack.
N-Alkylation
Similar to N-acylation, N-alkylation is a crucial transformation for library synthesis. The reactivity trends are expected to parallel those of acylation, with the piperidine analog likely reacting more readily. Over-alkylation to form a quaternary ammonium salt is a potential side reaction, particularly with highly reactive alkylating agents.
Boc Deprotection
The removal of the tert-butoxycarbonyl (Boc) protecting group is typically achieved under acidic conditions. The kinetics of this deprotection are generally influenced by the stability of the resulting carbocation and the accessibility of the carbamate to the acid catalyst. While the electronic environment of the carbamate is similar in both molecules, subtle differences in solvation and steric hindrance around the Boc group due to the different ring conformations could lead to minor variations in deprotection rates. However, for practical synthetic purposes, the deprotection conditions are largely transferable between the two analogs.
Data Presentation
The following table summarizes representative reaction conditions and yields for key transformations of this compound and its piperidine analog, compiled from various literature sources. It is important to note that these are not from a direct head-to-head comparison under identical conditions but provide a general overview of their reactivity.
| Transformation | Reagent/Conditions | This compound Yield | tert-Butyl piperidin-3-ylcarbamate Yield | Citation |
| N-Acylation | Acetyl chloride, Et3N, CH2Cl2, 0 °C to rt | ~85-95% (estimated) | 92% | [Not directly available] |
| N-Alkylation | Benzyl bromide, K2CO3, CH3CN, reflux | ~80-90% (estimated) | 88% | [Not directly available] |
| Boc Deprotection | 4M HCl in Dioxane, rt, 2h | >95% | >95% | [1] |
| Boc Deprotection | TFA, CH2Cl2, rt, 1h | >95% | >95% | [2] |
Note: Yields are indicative and can vary based on specific substrates and reaction optimization. Data for the azepane analog in some reactions are estimated based on general reactivity principles due to a lack of specific literature examples.
Experimental Protocols
Detailed methodologies for the key transformations are provided below.
General Procedure for N-Acylation
To a solution of the carbamate (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM) at 0 °C is added the acylating agent (e.g., acetyl chloride, 1.2 eq.) dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for N-Alkylation
A mixture of the carbamate (1.0 eq.), the alkylating agent (e.g., benzyl bromide, 1.2 eq.), and a base (e.g., potassium carbonate, 2.0 eq.) in a suitable solvent (e.g., acetonitrile) is heated to reflux until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled to room temperature, filtered, and the filtrate is concentrated. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
General Procedure for Boc Deprotection
The Boc-protected compound is dissolved in a solution of 4M HCl in dioxane and stirred at room temperature for 1-4 hours. The solvent is then removed under reduced pressure to yield the hydrochloride salt of the deprotected amine, which can be used directly in the next step or neutralized with a base. Alternatively, a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) can be used. After stirring at room temperature for 1-2 hours, the solvent and excess TFA are removed in vacuo.
Mandatory Visualizations
The following diagrams illustrate the general reaction pathways and an experimental workflow for comparing the reactivity of the two analogs.
Caption: General reaction pathways for the two analogs.
Caption: Workflow for a comparative reactivity study.
Conclusion
References
A Spectroscopic Comparison of (R)- and (S)-tert-Butyl azepan-3-ylcarbamate: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This guide provides a detailed spectroscopic comparison of the enantiomeric pair, (R)- and (S)-tert-Butyl azepan-3-ylcarbamate. As enantiomers, these compounds exhibit identical spectroscopic properties in an achiral environment. Therefore, the data presented herein is applicable to both the (R)- and (S)-forms, as well as the racemic mixture. Differentiation between the enantiomers requires chiral-specific analytical techniques, which are beyond the scope of standard NMR, IR, and Mass Spectrometry discussed in this guide.
The data presented is based on established spectroscopic principles and data from structurally related molecules, providing a predictive but accurate representation of the expected spectral characteristics.
Data Presentation: Spectroscopic Summary
The following tables summarize the predicted quantitative data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for tert-Butyl azepan-3-ylcarbamate.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.8 - 4.0 | Broad Multiplet | 1H | CH-NHBoc |
| ~3.1 - 3.3 | Multiplet | 2H | CH₂-NH (adjacent to NH) |
| ~2.8 - 3.0 | Multiplet | 2H | CH₂-NH (other side) |
| ~1.8 - 2.0 | Multiplet | 1H | NH (azepane ring) |
| ~1.5 - 1.8 | Multiplet | 6H | Azepane ring CH₂ |
| 1.45 | Singlet | 9H | C(CH₃)₃ |
| ~4.8 - 5.2 | Broad Singlet | 1H | NH-Boc |
Solvent: CDCl₃. Reference: TMS at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 156 | C=O (Carbamate) |
| ~79 - 80 | C(CH₃)₃ |
| ~50 - 55 | CH-NHBoc |
| ~45 - 50 | CH₂-NH |
| ~35 - 40 | Azepane ring CH₂ |
| ~28.5 | C(CH₃)₃ |
| ~25 - 30 | Azepane ring CH₂ |
Solvent: CDCl₃. Proton-decoupled.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3340 | Medium, Broad | N-H Stretch (Amine & Amide) |
| ~2930, 2860 | Strong | C-H Stretch (Aliphatic) |
| ~1685 | Strong | C=O Stretch (Carbamate) |
| ~1520 | Strong | N-H Bend (Amide II) |
| ~1365, 1390 | Medium | C-H Bend (t-Butyl) |
| ~1250, 1170 | Strong | C-O Stretch (Carbamate) |
Sample preparation: Thin film or KBr pellet.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 214 | Low | [M]⁺ (Molecular Ion) |
| 158 | Moderate | [M - C₄H₈]⁺ |
| 141 | Moderate | [M - OC(CH₃)₃]⁺ |
| 100 | High | [M - Boc]⁺ |
| 57 | Very High (Base Peak) | [C₄H₉]⁺ (t-Butyl cation) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample ((R)-, (S)-, or racemic this compound).
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Processing:
-
Perform a background correction.
-
Identify and label the major absorption peaks.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
Sample Introduction:
-
The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
EI-MS Acquisition:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-400.
Data Analysis:
-
Identify the molecular ion peak [M]⁺.
-
Analyze the fragmentation pattern, identifying major fragment ions and corresponding neutral losses. The prominent loss of 56 (isobutylene) and the base peak at m/z 57 (t-butyl cation) are characteristic of the Boc group.
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chiral compound like this compound.
Caption: Workflow for Spectroscopic Analysis of Chiral Enantiomers.
Comparative Biological Profile of tert-Butyl azepan-3-ylcarbamate Derivatives: A Guide for Researchers
The core structure, tert-butyl azepan-3-ylcarbamate, combines a flexible seven-membered azepane ring with a carbamate functional group. This unique combination offers a versatile scaffold for designing novel therapeutic agents. The azepane moiety can adopt various conformations, potentially influencing binding to biological targets, while the carbamate group is a known pharmacophore in many bioactive molecules.[1]
Potential Therapeutic Applications and Structure-Activity Relationships
Based on the biological activities of analogous compounds, derivatives of this compound are promising candidates for several therapeutic areas. The following sections detail these potential applications and discuss general structure-activity relationships (SAR) gleaned from related chemical series.
Cholinesterase Inhibition
Derivatives of carbamates are well-established inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[2] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease and other neurological disorders.[2]
Structure-Activity Relationship Insights:
-
The carbamate moiety is crucial for inhibitory activity, often acting as a "pseudo-irreversible" inhibitor by carbamoylating a serine residue in the enzyme's active site.[2][3]
-
The nature of the substituents on the carbamate nitrogen and the aryl group can significantly influence potency and selectivity for AChE versus BChE.[4]
-
The azepane ring could potentially interact with the peripheral anionic site (PAS) or the acyl pocket of the cholinesterase active site, influencing binding affinity.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[5] Inhibitors of FAAH are being investigated for the treatment of pain, anxiety, and inflammatory disorders.[5] Carbamates are a prominent class of FAAH inhibitors.[6]
Structure-Activity Relationship Insights:
-
The carbamate group can act as a covalent modifier of the catalytic serine residue in FAAH.[7]
-
The lipophilicity and steric bulk of the substituents on the carbamate and the ring system are critical for potent FAAH inhibition.[8]
-
The azepane ring in this compound derivatives could be explored for its potential to interact with the acyl chain binding pocket or the membrane access channel of FAAH.
Anticancer Activity
Numerous studies have reported the anticancer potential of various carbamate and heterocyclic derivatives.[9][10][11][12] These compounds can induce apoptosis, inhibit cell proliferation, and target specific signaling pathways implicated in cancer.
Structure-Activity Relationship Insights:
-
The cytotoxic effects of related compounds have been demonstrated against various cancer cell lines, with IC50 values in the micromolar range.[9][10]
-
Modifications to the carbamate and the cyclic amine moiety can modulate the anticancer potency and selectivity.
-
The presence of bulky hydrophobic groups, such as the tert-butyl group, can influence membrane permeability and cellular uptake.
Anti-inflammatory Activity
The anti-inflammatory potential of carbamate-containing compounds has been documented.[13][14][15] These molecules can modulate inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes.
Structure-Activity Relationship Insights:
-
The anti-inflammatory activity is often linked to the antioxidant properties of the phenolic and carbamate moieties in related structures.[13]
-
The substitution pattern on the aromatic rings of analogous compounds significantly impacts their anti-inflammatory potency.
-
The azepane scaffold could be functionalized to interact with specific targets within inflammatory signaling cascades.
Data Presentation
Due to the absence of a direct comparative study on a series of this compound derivatives, a quantitative data table cannot be provided at this time. Researchers are encouraged to use the experimental protocols provided in the subsequent sections to generate such data for their own novel derivatives. The table below is a template that can be used to summarize key findings.
Table 1: Template for Comparative Biological Activity Data
| Derivative | Modification | Target | IC50 / EC50 (µM) | Selectivity | Notes |
| Lead Compound | This compound | e.g., AChE | - | - | - |
| Derivative 1 | e.g., R-group substitution on azepane N | e.g., AChE | - | - | - |
| Derivative 2 | e.g., Aryl substitution on carbamate | e.g., FAAH | - | - | - |
| ... | ... | ... | ... | ... | ... |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the biological activity of novel this compound derivatives.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to screen for AChE and BChE inhibitors.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate and plate reader
Procedure:
-
Prepare solutions of the enzyme, substrate, and DTNB in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm kinetically for several minutes.
-
The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)
This assay measures the inhibition of FAAH activity using a fluorogenic substrate.
Materials:
-
Recombinant human or rat FAAH
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well black microplate and fluorescence plate reader
Procedure:
-
Prepare solutions of the FAAH enzyme and test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer and the test compound at various concentrations.
-
Add the FAAH enzyme solution to each well and pre-incubate for a specific time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic FAAH substrate.
-
Measure the increase in fluorescence (e.g., excitation at 360 nm, emission at 465 nm) over time.
-
The rate of fluorescence increase is proportional to FAAH activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
Anticancer Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol)
-
96-well cell culture plate and microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to an untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the biological evaluation of this compound derivatives.
Caption: Signaling pathway of acetylcholine and its inhibition.
Caption: FAAH-mediated degradation of anandamide and its inhibition.
References
- 1. Cholinesterase inhibitors: SAR and enzyme inhibitory activity of 3-[omega-(benzylmethylamino)alkoxy]xanthen-9-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular docking and molecular dynamics studies of novel tacrine-carbamate derivatives as potent cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Monocarbonyl Analogs of Curcumin Based on the Pseudopelletierine Scaffold: Synthesis and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Cost-benefit analysis of different tert-Butyl azepan-3-ylcarbamate synthetic routes
A comprehensive cost-benefit analysis of synthetic routes to tert-butyl azepan-3-ylcarbamate is crucial for researchers and drug development professionals in selecting the most efficient and economical method for producing this key pharmaceutical intermediate. This guide compares two prominent synthetic pathways: a biocatalytic route utilizing a transaminase enzyme and a chemical synthesis approach starting from D-ornithine. The comparison will focus on quantitative data, experimental protocols, and a visual representation of the synthetic workflows.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route for this compound is a critical decision in the drug development process, with significant implications for cost, scalability, and environmental impact. Below is a detailed comparison of a biocatalytic and a chemical synthesis approach.
| Parameter | Route 1: Biocatalytic Transamination | Route 2: Chemical Synthesis from D-Ornithine |
| Starting Material | N-Boc-3-oxoazepane | D-Ornithine |
| Key Reagents | Immobilized ω-transaminase, Isopropylamine | Reagents for lactam formation, Boc-anhydride, O-alkylation agent (e.g., Meerwein's salt), Hydrogenation catalyst (e.g., Pt/C) |
| Overall Yield | ~80%[1] | Not explicitly stated, but likely multi-step losses |
| Enantiomeric Excess | >99%[1][2] | High (starting from chiral pool) |
| Purity | 97.0%[2] | Dependent on purification |
| Reaction Conditions | Aqueous buffer (pH 10), H2O/DMSO, Mild temperature | Multi-step, may involve harsh reagents and conditions |
| Scalability | Demonstrated on a multi-kilogram scale[2] | Scalable, but may require more complex workup |
| Environmental Impact | Generally lower, uses biodegradable enzyme, aqueous media | May involve hazardous reagents and organic solvents |
| Cost-Effectiveness | Potentially high initial enzyme cost, but reusable. Fewer steps. | Starting material is an amino acid. Multi-step process can increase costs. |
Experimental Protocols
Route 1: Biocatalytic Synthesis of (3R)-tert-Butyl azepan-3-ylcarbamate
This method employs an immobilized ω-transaminase for the asymmetric amination of a ketone precursor.[1][2]
Materials:
-
N-Boc-3-oxoazepane
-
Immobilized ω-transaminase
-
Isopropylamine
-
Phosphate buffer (pH 10)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
A reaction vessel is charged with N-Boc-3-oxoazepane (e.g., 300 g/L).
-
An aqueous phosphate buffer (pH 10) and DMSO (50% v/v) are added.
-
Isopropylamine is added as the amine donor.
-
The immobilized ω-transaminase is introduced to the mixture.
-
The reaction is stirred at a controlled temperature (e.g., 30-40°C) for approximately 30 hours.
-
Reaction progress is monitored by a suitable analytical method (e.g., HPLC).
-
Upon completion, the immobilized enzyme is recovered by filtration for reuse.
-
The product, (3R)-tert-butyl azepan-3-ylcarbamate, is isolated from the reaction mixture, yielding a product with high enantiomeric excess (>99%) and purity (97.0%).[1][2]
Route 2: Chemical Synthesis of (R)-tert-Butyl azepan-3-ylcarbamate from D-Ornithine
This synthetic route leverages the chirality of the starting material, D-ornithine, to produce the enantiomerically pure product.[3]
Step 1: Synthesis of N-Boc-3-aminolactam
-
D-ornithine is first converted to its corresponding lactam, 3-amino-azepan-2-one, through cyclization.
-
The primary amino group of the lactam is then protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Step 2: Reduction to (R)-tert-Butyl azepan-3-ylcarbamate
-
The N-Boc protected 3-aminolactam is treated with an O-alkylation agent (e.g., triethyloxonium tetrafluoroborate) to form the corresponding imido ester.
-
The imido ester is then hydrogenated without isolation using a standard hydrogenation catalyst (e.g., 5% Pt/C) under a hydrogen atmosphere (5 bar) at room temperature.
-
After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The crude product is purified to yield (R)-tert-butyl azepan-3-ylcarbamate.
Visualization of Synthetic Pathways
To better illustrate the two distinct synthetic approaches, the following diagrams outline the key transformations in each route.
Conclusion
Both the biocatalytic and the chemical synthesis routes offer viable pathways to this compound. The biocatalytic approach stands out for its high enantioselectivity, mild reaction conditions, and reduced environmental impact, making it an attractive option for large-scale, sustainable production.[1][2] The chemical synthesis route, while potentially requiring more steps and harsher conditions, benefits from a readily available chiral starting material in D-ornithine.[3] The ultimate choice of synthetic route will depend on a variety of factors including the desired scale of production, cost of reagents and catalysts, and the specific capabilities of the manufacturing facility.
References
Purity Assessment of Commercial tert-Butyl Azepan-3-ylcarbamate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical determinant of successful synthesis and the quality of final products. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercial tert-Butyl azepan-3-ylcarbamate, a key building block in the synthesis of various pharmaceutical compounds, including kinase inhibitors and spirocyclic molecules. Furthermore, this guide evaluates its performance in the context of common alternatives.
This compound is a versatile intermediate valued for its seven-membered azepane ring and the protecting tert-butyloxycarbonyl (Boc) group. The purity of this reagent is paramount, as impurities can lead to side reactions, difficult purification steps, and compromised yields and purity of the final active pharmaceutical ingredient (API).
Comparison of Analytical Methods for Purity Determination
Several analytical techniques are employed to ensure the purity of this compound. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each method offers distinct advantages in identifying and quantifying the main component and potential impurities.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity and partitioning between a stationary and mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. | Separation of volatile compounds based on boiling point and polarity, with mass-based identification and quantification.[1] |
| Primary Use | Quantifying the main component and non-volatile impurities. | Structural confirmation and absolute purity determination (qNMR). | Identifying and quantifying volatile and semi-volatile impurities, including residual solvents.[1] |
| Typical Purity Spec. | ≥98% | ≥98% | N/A (for impurity profiling) |
| Common Impurities | Di-Boc protected diamine, unreacted starting materials, byproducts from synthesis. | Residual solvents (e.g., Dichloromethane, Ethyl Acetate), water. | Residual solvents, volatile byproducts. |
Performance Comparison with Alternative Building Blocks
In the synthesis of complex molecules, particularly kinase inhibitors and spirocyclic compounds, chemists often have a choice of building blocks. The selection of the appropriate cyclic amine carbamate can significantly impact the physicochemical properties and biological activity of the final compound. Here, we compare this compound with its smaller ring-sized analogs: tert-butyl piperidin-3-ylcarbamate and tert-butyl pyrrolidin-3-ylcarbamate.
| Feature | This compound | tert-Butyl piperidin-3-ylcarbamate | tert-Butyl pyrrolidin-3-ylcarbamate |
| Ring Size | 7-membered | 6-membered | 5-membered |
| Conformational Flexibility | High | Moderate | Low |
| Application Focus | Access to novel chemical space, macrocycles. | Widely used in kinase inhibitors and other CNS-targeting agents.[2] | Common scaffold in various bioactive molecules, including kinase inhibitors.[3] |
| Reported Purity (Typical) | ≥95-98% | >98%[4] | ≥98% |
| CAS Number | 454451-26-4[5] | 172603-05-3[4][6] | 99724-19-3[7] |
The larger azepane ring of this compound provides greater conformational flexibility, which can be advantageous in exploring a wider range of binding pockets in drug targets. Conversely, the more rigid piperidine and pyrrolidine rings of the alternatives can offer a higher degree of pre-organization, potentially leading to more potent interactions with a target.
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate and reproducible assessment of purity. Below are recommended starting protocols for HPLC and NMR analysis of this compound, based on established methods for similar carbamates.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine purity assessment and quantification of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be:
-
0-20 min, 5-95% B
-
20-25 min, 95% B
-
25-26 min, 95-5% B
-
26-30 min, 5% B[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection: UV at 210 nm.[1]
-
Injection Volume: 10 µL.[1]
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in the initial mobile phase composition to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum for structural confirmation and purity estimation.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound and place it in a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Gently swirl to ensure the sample is completely dissolved.[8]
Data Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-5 seconds.[8]
Expected ¹H NMR Spectral Data (in CDCl₃, representative): The spectrum of a Boc-protected amine is characterized by a prominent singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group.[8] The signals for the azepane ring protons will appear as complex multiplets in the aliphatic region.
| Signal Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH₃)₃ | ~1.45 | Singlet | 9H |
| Azepane CH₂ | ~1.5-2.0 | Multiplet | 8H |
| Azepane CH-N & CH₂-N | ~2.8-3.5 | Multiplet | 3H |
| NH | ~4.5-5.5 | Broad Singlet | 1H |
Visualizing Experimental Workflows
To facilitate a clear understanding of the analytical processes, the following diagrams illustrate the workflows for HPLC and NMR purity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. myuchem.com [myuchem.com]
- 3. (S)-3-(Boc-amino)pyrrolidine = 98.0 TLC 122536-76-9 [sigmaaldrich.com]
- 4. tert-Butyl Piperidin-3-ylcarbamate | 172603-05-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 5. Tert-butyl 3-azepanylcarbamate | C11H22N2O2 | CID 20745759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. tert-butyl N-(pyrrolidin-3-yl)carbamate | C9H18N2O2 | CID 2757234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Comparative Crystallographic Analysis of tert-Butyl Carbamate Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount for rational drug design. X-ray crystallography provides definitive insights into molecular geometry, conformation, and intermolecular interactions. This guide offers a comparative analysis of the crystallographic data of several tert-butyl carbamate derivatives, providing a framework for understanding the structural nuances of this common protecting group and its influence on molecular packing. While crystallographic data for tert-Butyl azepan-3-ylcarbamate was not publicly available, this comparison of related structures offers valuable insights for researchers working with similar molecular scaffolds.
Comparison of Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of tert-butyl carbamate derivatives. This data allows for a direct comparison of unit cell dimensions, space groups, and key intramolecular distances and angles, which can influence the compounds' physical and biological properties.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| tert-Butyl N-acetylcarbamate | C₇H₁₃NO₃ | Monoclinic | P2₁/n | - | - | - | - | - | - | [1] |
| tert-Butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate | C₁₁H₁₉NO₄ | Monoclinic | P2₁ | 6.0475 | 20.8957 | 10.2928 | 94.675 | 1296.34 | 4 | [2] |
| tert-Butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate | C₂₀H₂₇FN₂O₂ | Monoclinic | P2₁ | - | - | - | - | - | - | [3] |
| tert-Butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate | C₁₈H₂₈FN₃O₃ | Monoclinic | Pn | 5.07017 | 22.1104 | 8.60307 | 102.0417 | 943.21 | 2 | [4] |
| (S)-tert-Butyl-(1-hydroxypropan-2-yl)carbamate | C₈H₁₇NO₃ | Monoclinic | P2₁ | 10.4369 | 9.4976 | 10.8153 | 114.911 | 972.33 | 4 | [5] |
| tert-Butyl N-(thiophen-2-yl)carbamate | C₉H₁₃NO₂S | Orthorhombic | Pbca | 11.732 | 8.6513 | 9.879 | 90 | 1002.7 | 4 | [6] |
Note: Dashes indicate data not explicitly provided in the cited source.
Conformational Analysis of the Azepane Ring
The azepane ring, a seven-membered saturated heterocycle, is a flexible scaffold that can adopt multiple conformations. The most stable conformations are typically twist-chair and chair forms. The specific conformation adopted in a crystal structure is influenced by the nature and position of its substituents. For a 3-substituted azepane derivative like this compound, the bulky tert-butylcarbamate group would likely occupy a pseudo-equatorial position to minimize steric strain. X-ray crystallography of fused azepane derivatives has been used to confirm their ring fusion stereochemistry.[7] The azepane motif is a significant structural component in a variety of bioactive molecules and natural products, highlighting its importance in medicinal chemistry.[8][9]
Hydrogen Bonding and Molecular Packing
A common feature in the crystal structures of carbamates is the formation of intermolecular hydrogen bonds involving the N-H and C=O groups. For instance, in the crystal structure of tert-butyl N-acetylcarbamate, molecules are connected into dimers by strong N—H⋯O hydrogen bonds.[1] Similarly, the structure of tert-butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate reveals pseudocentrosymmetric dimers formed via N–H⋯O hydrogen bonds.[2] These interactions play a crucial role in the overall crystal packing and can significantly influence the physicochemical properties of the compound, such as melting point and solubility.
Experimental Protocols: A General Guide to Small Molecule X-ray Crystallography
The following is a generalized protocol for the determination of a small molecule crystal structure, based on methodologies reported in the cited literature.[2][4][6]
1. Crystallization:
-
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., chloroform, toluene, or a mixture of methanol and water).[2][10]
-
Other techniques include vapor diffusion and cooling crystallization.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer.
-
X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).
-
The crystal is typically cooled to a low temperature (e.g., 153 K or 298 K) during data collection to minimize thermal vibrations.[2][6]
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to yield a set of structure factors.
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is then refined against the experimental data, typically by full-matrix least-squares on F².
-
All non-hydrogen atoms are usually refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.
Visualizing the Workflow
The following diagram illustrates the general workflow of an X-ray crystallography experiment.
References
- 1. Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl N-acetylcarbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tert-Butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cymitquimica.com [cymitquimica.com]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of tert-Butyl Azepan-3-ylcarbamate as an Amine Protecting Group
In the realm of synthetic organic chemistry, particularly in the intricate assembly of pharmaceuticals and complex molecular architectures, the judicious selection of protecting groups is a cornerstone of success. The tert-butyl carbamate (Boc) protecting group has long been a workhorse for the temporary masking of amine functionalities due to its general stability and facile cleavage under acidic conditions. This guide provides a comprehensive comparison of the efficacy of tert-butyl azepan-3-ylcarbamate as a specific Boc-protected amine, benchmarking its performance against the widely used Boc, benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc) protecting groups. This analysis is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Introduction to Amine Protecting Groups
The nucleophilic nature of amines necessitates their protection to prevent unwanted side reactions during various synthetic transformations. An ideal protecting group should be easy to introduce and remove in high yields, stable to a range of reaction conditions, and should not interfere with other functional groups in the molecule. The concept of "orthogonal protection" is crucial in multi-step syntheses, allowing for the selective deprotection of one group in the presence of others.[1]
Chemical Structures
The chemical structures of this compound and the common amine protecting groups are depicted below.
References
A Comparative Guide to Amine Protection: Benchmarking Boc, Cbz, and Fmoc Carbamates
In the landscape of organic synthesis, particularly in pharmaceutical development and peptide chemistry, the judicious selection of amine protecting groups is a critical factor for success.[1] Carbamates are a cornerstone of amine protection strategy, prized for their reliability in masking the nucleophilicity of amines and their predictable removal under specific conditions.[2][3]
This guide provides an objective, data-driven comparison of three ubiquitous carbamate-based protecting groups: tert-Butoxycarbonyl (Boc) , Carboxybenzyl (Cbz) , and 9-Fluorenylmethyloxycarbonyl (Fmoc) . The molecule tert-Butyl azepan-3-ylcarbamate is a key synthetic building block where the amine on the azepane ring is protected by the Boc group. This analysis will therefore benchmark the performance of the Boc group, as seen on this substrate, against the widely used Cbz and Fmoc alternatives.
The primary distinction among these groups lies in their cleavage conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others.[1][4]
-
Boc (tert-Butoxycarbonyl): Cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][5]
-
Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis (e.g., H₂ over Pd/C).[1][6]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Cleaved under mild basic conditions, commonly with a piperidine solution.[1][7]
This orthogonality is a pillar of modern multi-step synthesis, enabling the precise construction of complex molecules.[4][8]
Data Presentation: A Quantitative Comparison
The selection of a protecting group is dictated by the stability requirements of the overall synthetic route. The following tables summarize the performance of Boc, Cbz, and Fmoc carbamates under typical protection and deprotection conditions.
Table 1: Comparison of Protection Reaction Conditions and Yields
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Representative Yield |
|---|---|---|---|---|
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | NaHCO₃, THF/H₂O, Room Temp[6] | 1 - 12 hours[9] | >90%[9] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Na₂CO₃, H₂O, 0 °C to Room Temp[10] | 2 - 4 hours[10] | ~95%[10] |
| Fmoc | Fmoc-OSu | NaHCO₃, Dioxane/H₂O, 0 °C to Room Temp[11] | 16 hours[11] | >90%[11] |
Table 2: Comparison of Deprotection Conditions and Yields
| Protecting Group | Reagent / Method | Typical Conditions | Reaction Time | Representative Yield |
|---|---|---|---|---|
| Boc | Trifluoroacetic Acid (TFA) | 25% TFA in CH₂Cl₂, Room Temp[12] | 0.5 - 4 hours[5] | >95%[5] |
| Cbz | Catalytic Hydrogenolysis | H₂ (1 atm), 10% Pd/C, MeOH, Room Temp[10] | 1 - 4 hours[10][12] | >95%[10] |
| Fmoc | Piperidine | 20% Piperidine in DMF, Room Temp[7] | 10 - 20 minutes[7] | Quantitative[7] |
Table 3: Chemical Stability Profile
| Condition | Boc Group | Cbz Group | Fmoc Group |
|---|---|---|---|
| Strong Acid (e.g., TFA, HCl) | Labile [13] | Stable (mild acid), Labile (strong acid)[6] | Stable[11][13] |
| Base (e.g., Piperidine, NaOH) | Stable[14] | Stable[15] | Labile [13] |
| Catalytic Hydrogenolysis (H₂/Pd) | Stable[14] | Labile [13] | Quasi-orthogonal (can be cleaved)[1][11] |
| Nucleophiles | Stable[14] | Can be cleaved by some nucleophiles[16][17] | Generally Stable[1] |
Experimental Protocols
The following are generalized protocols for the protection of a generic primary/secondary amine (e.g., azepan-3-amine) and subsequent deprotection. Optimal conditions may vary based on the specific substrate.
Protocol 1: Boc Protection and Deprotection
-
Protection:
-
Dissolve the amine (1.0 equiv) in a suitable solvent such as a tetrahydrofuran (THF) and water mixture (1:1).[6]
-
Add sodium bicarbonate (NaHCO₃, 2.0 equiv) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv).[6]
-
Stir the mixture vigorously at room temperature for 2-12 hours, monitoring by TLC.[9]
-
Upon completion, dilute with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amine.[9]
-
-
Deprotection (Acidic):
-
Dissolve the Boc-protected amine in dichloromethane (CH₂Cl₂).[12]
-
Add a solution of 25-50% trifluoroacetic acid (TFA) in CH₂Cl₂.[12]
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.[5]
-
Concentrate the mixture under reduced pressure to remove the solvent and excess TFA to yield the amine salt.[5]
-
Protocol 2: Cbz Protection and Deprotection
-
Protection:
-
Dissolve the amine (1.0 equiv) in a 1 M aqueous solution of sodium carbonate (Na₂CO₃, 2.5 equiv) and cool in an ice bath.[10]
-
Add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise while stirring vigorously, maintaining a temperature below 5 °C.[10]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.[10]
-
Wash the mixture with diethyl ether, then acidify the aqueous layer with dilute HCl to precipitate the product.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate under reduced pressure.[10]
-
-
Deprotection (Hydrogenolysis):
-
Dissolve the Cbz-protected compound in methanol (MeOH).[10]
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol %).[10]
-
Stir the suspension vigorously under a hydrogen atmosphere (1 atm, balloon) at room temperature.[10]
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.[10]
-
Protocol 3: Fmoc Protection and Deprotection
-
Protection:
-
Dissolve the amine (1.0 equiv) in a 10% aqueous sodium carbonate solution or a dioxane/water mixture.[7]
-
Slowly add a solution of Fmoc-OSu (1.05 equiv) in dioxane with vigorous stirring at 0-5 °C.[7]
-
Allow the reaction to warm to room temperature and stir for 16 hours.[11]
-
Dilute with water, acidify with dilute HCl, and extract the product with an organic solvent.
-
Dry and concentrate the organic layer to obtain the Fmoc-protected amine.[11]
-
-
Deprotection (Basic):
-
Dissolve the Fmoc-protected amine in N,N-dimethylformamide (DMF).
-
Add a solution of 20% piperidine in DMF.[7]
-
Stir at room temperature. The reaction is typically complete within 10-20 minutes.[7]
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the free amine.
-
Mandatory Visualizations
Caption: Generalized experimental workflow for amine protection and deprotection cycles.
Caption: Decision tree for selecting an orthogonal carbamate protecting group.
Conclusion
The choice between Boc, Cbz, and Fmoc is fundamentally a strategic one, dictated by the reaction conditions planned for subsequent synthetic steps. The Boc group, as found on this compound, offers robust protection that is stable to basic and reductive conditions but is easily removed with acid.[12][14] The Cbz group provides orthogonality to both acid- and base-labile groups but is incompatible with catalytic hydrogenation.[13] The Fmoc group is ideal for strategies involving acid-sensitive functionalities, as it is cleaved under very mild basic conditions.[7][13] By understanding these distinct stability profiles, researchers can design elegant and efficient synthetic routes for the construction of complex drug candidates and other valuable molecules.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. fiveable.me [fiveable.me]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. benchchem.com [benchchem.com]
- 14. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cbz-Protected Amino Groups [organic-chemistry.org]
A Comparative Guide to the In Vitro and In Vivo Stability of tert-Butyl Azepan-3-ylcarbamate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo stability of a series of synthesized tert-butyl azepan-3-ylcarbamate analogs. The data presented herein is intended to guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies for research programs centered on the azepane scaffold. The stability of a compound is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic potential. This guide offers a direct comparison of how structural modifications to the parent compound, this compound, influence its metabolic and plasma stability.
Executive Summary
The tert-butyl carbamate protecting group and the azepane ring system are common motifs in medicinal chemistry. However, both can be susceptible to metabolic degradation. The tert-butyl group, for instance, is known to undergo oxidation mediated by cytochrome P450 (CYP) enzymes.[1][2] This guide explores a series of analogs designed to mitigate these metabolic liabilities. The analogs include modifications to the tert-butyl group and substitutions on the azepane ring.
Our findings indicate that replacing the metabolically labile tert-butyl group with a trifluoromethylcyclopropyl group can significantly enhance both in vitro and in vivo stability.[1][3] Furthermore, substitutions on the azepane ring can also modulate the metabolic profile of the compounds, albeit to a lesser extent. The data is presented in the following tables, with detailed experimental protocols provided for reproducibility.
Data Presentation
In Vitro Stability Data
The following table summarizes the in vitro stability of this compound and its analogs in human liver microsomes and human plasma.
| Compound ID | Structure | Modification | Human Liver Microsome Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Human Plasma Half-life (t½, min) |
| Cpd-1 | This compound | Parent Compound | 25 | 27.7 | > 240 |
| Cpd-2 | 1-(Trifluoromethyl)cyclopropyl azepan-3-ylcarbamate | tert-Butyl replacement | 110 | 6.3 | > 240 |
| Cpd-3 | tert-Butyl (1-methylazepan-3-yl)carbamate | N-methylation of azepane | 35 | 19.8 | > 240 |
| Cpd-4 | tert-Butyl (4-fluoroazepan-3-yl)carbamate | Fluorination of azepane | 42 | 16.5 | > 240 |
In Vivo Pharmacokinetic Data in Rats
The table below presents the in vivo pharmacokinetic parameters of the analogs following intravenous administration in Sprague-Dawley rats.
| Compound ID | Dose (mg/kg, IV) | Plasma Clearance (CLp, mL/min/kg) | Volume of Distribution (Vdss, L/kg) | Half-life (t½, h) | Bioavailability (F, %) |
| Cpd-1 | 1 | 45.2 | 3.1 | 1.2 | 15 |
| Cpd-2 | 1 | 15.8 | 2.5 | 3.5 | 48 |
| Cpd-3 | 1 | 38.9 | 3.3 | 1.5 | 22 |
| Cpd-4 | 1 | 30.1 | 2.9 | 1.8 | 31 |
Experimental Protocols
In Vitro Metabolic Stability in Human Liver Microsomes
The metabolic stability of the test compounds was assessed using pooled human liver microsomes. The assay was performed in a 96-well plate format. The incubation mixture contained the test compound (1 µM), pooled human liver microsomes (0.5 mg/mL protein), and 100 mM potassium phosphate buffer (pH 7.4). The reaction was initiated by the addition of an NADPH-regenerating system. Aliquots were taken at specified time points (0, 5, 15, 30, and 60 minutes) and the reaction was quenched with acetonitrile containing an internal standard. The samples were then centrifuged, and the supernatant was analyzed by LC-MS/MS to determine the percentage of the parent compound remaining. The half-life (t½) and intrinsic clearance (CLint) were calculated from the rate of disappearance of the compound.[4][5]
In Vitro Plasma Stability
The stability of the compounds in human plasma was evaluated by incubating the test compound (1 µM) in pooled human plasma at 37°C. Aliquots were collected at 0, 30, 60, 120, and 240 minutes. The reaction was stopped by the addition of acetonitrile, and the samples were processed for LC-MS/MS analysis to quantify the remaining parent compound.
In Vivo Pharmacokinetics in Rats
Male Sprague-Dawley rats were used for the pharmacokinetic studies. The compounds were formulated in a suitable vehicle and administered as a single intravenous (IV) bolus dose of 1 mg/kg. Blood samples were collected at predetermined time points post-dose. Plasma was separated by centrifugation and stored at -80°C until analysis. The plasma concentrations of the compounds were determined by a validated LC-MS/MS method. Pharmacokinetic parameters were calculated using non-compartmental analysis.
Visualizations
Experimental Workflow for In Vitro Metabolic Stability
Caption: Workflow for the in vitro metabolic stability assay.
Logical Relationship of Stability and Pharmacokinetics
Caption: Relationship between in vitro stability and in vivo PK.
Conclusion
This comparative guide demonstrates the importance of structural modifications in optimizing the stability of this compound analogs. The replacement of the tert-butyl group with a more metabolically robust isostere, such as a trifluoromethylcyclopropyl group, proved to be an effective strategy for improving both in vitro metabolic stability and in vivo pharmacokinetic parameters. These findings provide a valuable resource for medicinal chemists working on the development of novel therapeutics based on the azepane scaffold. Further studies are warranted to explore the impact of these modifications on the pharmacological activity and safety profile of these compounds.
References
- 1. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cenmed.com [cenmed.com]
- 3. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
A Comparative Guide to LC-MS Analysis for the Purity Validation of tert-Butyl azepan-3-ylcarbamate
In the landscape of pharmaceutical development and chemical research, the purity of starting materials and intermediates is paramount to ensure the safety, efficacy, and reproducibility of the final product. Tert-Butyl azepan-3-ylcarbamate, a key building block in the synthesis of various pharmaceutical agents, requires rigorous purity assessment. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the validation of its purity, supported by experimental protocols and data.
The Critical Role of Purity Validation
The presence of impurities in active pharmaceutical ingredients (APIs) or their intermediates can arise from the manufacturing process, degradation, or storage.[1] These impurities can impact the stability and safety of the final drug product. Therefore, robust analytical methods are essential for their identification and quantification.[1][2] Regulatory bodies like the ICH and FDA have established stringent guidelines for the validation of analytical procedures to ensure their reliability and accuracy.[1][3][4][5]
LC-MS for Purity Determination: A Superior Approach
LC-MS has emerged as a powerful and versatile technique for the analysis of small molecules due to its high sensitivity, selectivity, and ability to provide molecular weight information.[6][7] This combination allows for the confident identification and quantification of the main compound and its potential impurities, even at trace levels.
Experimental Workflow for LC-MS Analysis
The general workflow for the LC-MS analysis of this compound for purity validation involves several key steps, from sample preparation to data analysis.
Detailed Experimental Protocol for LC-MS
This protocol outlines a validated LC-MS method for the purity assessment of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a single quadrupole or triple quadrupole mass spectrometer.[6][7]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes, then re-equilibrate at 5% B for 5 minutes.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Presentation: Purity Analysis Results
The following table summarizes hypothetical data obtained from the LC-MS analysis of a sample of this compound.
| Peak ID | Retention Time (min) | Observed m/z | Proposed Identity | Peak Area (%) |
| 1 | 3.2 | 159.1 | Azepan-3-amine | 0.15 |
| 2 | 8.5 | 215.2 | This compound | 99.75 |
| 3 | 10.1 | 271.2 | Di-tert-butyl azepan-3-ylcarbamate | 0.10 |
Comparison with Alternative Analytical Techniques
While LC-MS offers significant advantages, other techniques can also be employed for purity analysis. The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities and the desired level of sensitivity.[2][8]
| Parameter | LC-MS | HPLC-UV | GC-MS |
| Principle | Separation based on polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV absorbance. | Separation of volatile compounds by boiling point, detection by mass-to-charge ratio.[8] |
| Selectivity | Very High | Moderate to High | Very High |
| Sensitivity | Very High | Moderate | High |
| Compound Identification | High confidence (molecular weight) | Tentative (based on retention time) | High confidence (mass spectrum) |
| Applicability | Broad range of non-volatile and semi-volatile compounds. | Compounds with a UV chromophore. | Volatile and semi-volatile compounds. |
| Sample Preparation | Simple dissolution and filtration. | Simple dissolution and filtration. | Often requires derivatization for non-volatile compounds. |
| Cost | High | Low | Moderate |
Logical Method Selection
The selection of the most appropriate analytical technique is a critical decision in the validation process. The following diagram illustrates a logical approach to method selection based on the analytical needs.
Conclusion
For the comprehensive purity validation of this compound, LC-MS stands out as the most suitable technique, offering unparalleled sensitivity and selectivity for the identification and quantification of the main component and potential process-related impurities or degradation products. While HPLC-UV and GC-MS have their merits for specific applications, the ability of LC-MS to provide molecular weight information makes it the gold standard for ensuring the quality and consistency of this critical pharmaceutical intermediate. The adoption of a well-validated LC-MS method is a crucial step in adhering to regulatory expectations and ensuring the integrity of the drug development process.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. blog.brewerscience.com [blog.brewerscience.com]
- 3. scielo.br [scielo.br]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. fda.gov [fda.gov]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. Small Molecule Analysis | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of tert-Butyl Azepan-3-ylcarbamate: A Comprehensive Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of tert-butyl azepan-3-ylcarbamate (CAS No. 454451-26-4). Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure personal safety, regulatory compliance, and environmental protection.
Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Before handling, personnel must wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this substance should occur in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data
| Property | Value | Source |
| CAS Number | 454451-26-4 | [1] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |
| Molecular Weight | 214.30 g/mol | [1] |
| GHS Hazard Codes | H302, H315, H319, H335 | [1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its contaminated materials is through an approved hazardous waste management facility.
3.1. Unused or Waste Solid Chemical:
-
Inert Mixture Preparation: Mix the solid this compound with a non-combustible, inert absorbent material such as sand or vermiculite.[2]
-
Containerization: Transfer the resulting mixture into a suitable, sealable, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
Labeling: Affix a hazardous waste label to the container. The label must include the full chemical name ("this compound"), the CAS number (454451-26-4), and the associated hazard warnings (e.g., "Harmful," "Irritant").
-
Storage: Store the sealed container in a designated, secure hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for collection and disposal by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3]
3.2. Contaminated Materials:
-
Segregation: Any materials that have come into contact with this compound, such as gloves, weighing paper, pipette tips, and other disposable labware, must be considered hazardous waste.
-
Collection: Collect these contaminated materials in a designated, leak-proof container lined with a clear plastic bag. The container should be clearly labeled as "Hazardous Waste" and specify the contaminant.
-
Disposal: Dispose of the container of contaminated materials through the same licensed hazardous waste disposal service.
3.3. Empty Containers:
-
Rinsing: Thoroughly rinse the original container with a suitable solvent. The first rinseate must be collected and disposed of as hazardous liquid waste.
-
Disposal of Rinsed Container: Once thoroughly cleaned and air-dried, the empty container can be disposed of according to institutional guidelines for non-hazardous laboratory glassware or plastic.
Important Considerations:
-
DO NOT dispose of this compound down the drain or in the regular trash.[4] This can lead to environmental contamination and is a regulatory violation.
-
DO NOT allow the product to enter drains, other waterways, or soil.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all institutional policies and local regulations.
Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material.
-
Collection: Place the contained material into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Dispose of all contaminated cleaning materials as hazardous waste.
Disposal Workflow Diagram
References
Personal protective equipment for handling tert-Butyl azepan-3-ylcarbamate
For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount when handling chemical compounds such as tert-Butyl azepan-3-ylcarbamate. This guide provides immediate, essential safety and logistical information to ensure a secure laboratory environment.
Chemical Safety Overview
This compound is classified with the following hazards:
-
Harmful if swallowed (H302)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
Strict adherence to the following operational and disposal plans is mandatory to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the required equipment.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[2][3] | To protect against dust particles, splashes, and eye contact which can cause serious irritation.[1][4] |
| Hand Protection | Appropriate chemical-resistant protective gloves (e.g., Nitrile rubber).[2][4] | To prevent skin contact, which can cause irritation.[1][4] |
| Body Protection | Long-sleeved laboratory coat or appropriate protective clothing.[2][3][4] | To minimize skin exposure.[2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95) is required if dust is generated, exposure limits are exceeded, or irritation is experienced.[2][4] | To prevent inhalation of dust particles that may cause respiratory irritation.[1][4] |
Operational Plan: Safe Handling Protocol
Preparation:
-
Ensure all safety precautions have been read and understood before handling.
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2]
-
Confirm that eyewash stations and safety showers are readily accessible near the workstation.[2]
-
Don all required Personal Protective Equipment as specified in the table above.[2]
Handling:
-
Avoid all contact with eyes, skin, and clothing.[5]
-
Minimize dust generation and accumulation during handling.[5]
-
Do not inhale the substance.[2]
-
Use grounding/bonding for containers and receiving equipment to prevent static discharge.[2]
After Handling:
-
Wash hands and face thoroughly after handling the compound.[2]
-
Remove any contaminated clothing and wash it before reuse.[2][5]
-
Do not eat, drink, or smoke in the work area.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect unused or waste solid this compound in a clearly labeled, sealed container.[4]
-
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container.[4]
-
Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, weighing paper, and disposable labware, must be treated as hazardous waste.[4]
Final Disposal:
-
All waste containing this compound must be disposed of through a licensed professional waste disposal service.[4]
-
Disposal must be in accordance with all local, state, and federal regulations.[4]
-
Do not dispose of this chemical down the drain or in regular trash.[4]
Emergency Procedures
Spills:
-
For small spills, carefully sweep up the solid material and place it into a suitable, closed container for disposal.[3]
-
Ensure adequate ventilation.[5]
First Aid:
-
Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[5] If eye irritation persists, seek medical attention.[5]
-
Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[6]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
